molecular formula C7H16Si B103474 Diethylmethylvinylsilane CAS No. 18292-29-0

Diethylmethylvinylsilane

Cat. No.: B103474
CAS No.: 18292-29-0
M. Wt: 128.29 g/mol
InChI Key: BAVNDESSHRPRRF-UHFFFAOYSA-N
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Description

Diethylmethylvinylsilane (CAS 18292-29-0) is a significant organosilicon compound that serves as an essential building block in chemical synthesis. Its chemical structure, with the formula C7H16Si and a molecular weight of 128.29 g/mol, features a silicon center bonded to a reactive vinyl group, ethyl groups, and a methyl group, providing a versatile platform for various chemical transformations . This structure offers unique reactive sites that are valuable for creating complex molecular structures and advanced materials . The compound is typically supplied as a high-purity (≥99%) material, making it suitable for applications demanding precision . In research and development, the applications of this compound are broad. It acts as a key precursor in organic synthesis for creating specialized silicon-containing polymers and functional silanes . Its utility as a pharmaceutical intermediate is particularly noteworthy, where it can be integrated into the synthesis of complex organic molecules or drug candidates . Furthermore, its properties make it relevant in the development of electronic chemicals and other advanced materials . Vinylsilanes, as a class of compounds, are recognized in synthetic methodology for their ability to stabilize carbocations more effectively than their non-silylated analogues due to α-, β-, and γ-silicon effects. This allows them to undergo regio-specific electrophilic substitution reactions, which is a fundamental mechanism exploited in constructing various carbocycles and oxacycles, including five-, six-, and seven-membered rings, as well as in natural product synthesis . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-diethyl-methylsilane
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InChI

InChI=1S/C7H16Si/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVNDESSHRPRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(CC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00171360
Record name Diethylmethylvinylsilane
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Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18292-29-0
Record name Diethylmethylvinylsilane
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Record name Diethylmethylvinylsilane
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Record name Diethylmethylvinylsilane
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Foundational & Exploratory

Diethylmethylvinylsilane synthesis and purification for polymer applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Diethylmethylvinylsilane for Polymer Applications

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of this compound in Advanced Polymer Systems

This compound (DEMVS) is an organosilicon monomer of significant interest in the field of polymer science. Its unique molecular structure, featuring two ethyl groups, a methyl group, and a reactive vinyl group attached to a central silicon atom, imparts desirable properties to a variety of polymers. The vinyl group serves as a reactive site for polymerization, enabling its incorporation into polymer chains through various mechanisms, including free radical and anionic polymerization.[1][2] The ethyl and methyl groups contribute to the polymer's flexibility, thermal stability, and hydrophobic characteristics. Consequently, DEMVS is a valuable monomer for the synthesis of specialty polysiloxanes and as a crosslinking or modifying agent in other polymer systems, finding applications in areas ranging from advanced elastomers and resins to specialized coatings and membranes.

The performance of polymers derived from DEMVS is critically dependent on the purity of the monomer. Impurities can interfere with polymerization kinetics, lead to undesirable side reactions, and ultimately compromise the mechanical, thermal, and optical properties of the final material. This guide provides a comprehensive overview of the primary synthesis routes and purification strategies for producing high-purity this compound suitable for demanding polymer applications.

Synthesis of this compound: A Tale of Two Chemistries

The synthesis of this compound can be effectively achieved through two principal chemical pathways: the Grignard reaction and hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

Method 1: The Grignard Reaction - A Classic Approach to Carbon-Silicon Bond Formation

The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust method for creating carbon-silicon bonds.[3][4][5] This approach involves the reaction of a Grignard reagent, in this case, ethylmagnesium bromide, with a suitable chlorosilane precursor.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the carbanionic carbon of the ethylmagnesium bromide on the electrophilic silicon atom of dichloromethylvinylsilane. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[5] The reaction is highly exothermic and requires careful temperature control to minimize side reactions.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Dichloromethylvinylsilane

  • Anhydrous diethyl ether or THF

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (nitrogen or argon), charge a flame-dried three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser with magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.[4]

    • Add a small portion of anhydrous diethyl ether.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Maintain a gentle reflux by controlling the rate of ethyl bromide addition. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Dichloromethylvinylsilane:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of dichloromethylvinylsilane in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride to decompose the unreacted Grignard reagent and magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[5]

  • Inert Atmosphere: The use of nitrogen or argon prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Temperature Control: Exothermic reactions can lead to side reactions, such as Wurtz coupling. Maintaining a low temperature during the addition of the chlorosilane maximizes the yield of the desired product.

Grignard_Synthesis cluster_reagents Reactants cluster_process Synthesis Steps Mg Magnesium Turnings Activation Activation with I₂ Mg->Activation EtBr Ethyl Bromide Grignard_Formation Formation of Ethylmagnesium Bromide EtBr->Grignard_Formation DCMVS Dichloromethylvinylsilane Reaction Reaction with Dichloromethylvinylsilane DCMVS->Reaction Activation->Grignard_Formation Grignard_Formation->Reaction Quench Quenching with NH₄Cl Solution Reaction->Quench Extraction Extraction & Drying Quench->Extraction Product Crude This compound Extraction->Product

Caption: Grignard synthesis workflow for this compound.

Method 2: Hydrosilylation - An Atom-Economical Alternative

Hydrosilylation is a highly efficient and atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.[6][7][8] For the synthesis of this compound, this would involve the reaction of diethylmethylsilane with acetylene.

Reaction Principle and Mechanism

The reaction is most commonly catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.[8][9] The catalytic cycle generally involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkyne, migratory insertion, and reductive elimination to yield the vinylsilane product.

Experimental Protocol: Hydrosilylation Synthesis of this compound

Materials:

  • Diethylmethylsilane

  • Acetylene gas

  • Platinum-based catalyst (e.g., Speier's catalyst in isopropanol)

  • Anhydrous toluene

Procedure:

  • Reaction Setup:

    • Charge a pressure-rated reactor equipped with a gas inlet, magnetic stirrer, and temperature probe with a solution of diethylmethylsilane in anhydrous toluene.

    • Add the platinum catalyst to the solution.

  • Reaction:

    • Purge the reactor with an inert gas, then introduce acetylene gas to the desired pressure.

    • Heat the reaction mixture to the target temperature (typically 50-100 °C) and monitor the reaction progress by measuring the uptake of acetylene.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and vent the excess acetylene.

    • The crude product can be directly purified by fractional distillation.

Causality Behind Experimental Choices
  • Catalyst Selection: Platinum-based catalysts are highly effective for the hydrosilylation of alkynes, offering good yields and selectivity.[7][8]

  • Pressure and Temperature: These parameters are optimized to ensure a sufficient rate of reaction while minimizing potential side reactions or catalyst decomposition.

  • Solvent: Anhydrous toluene is a common solvent for hydrosilylation reactions as it is inert under the reaction conditions.

Hydrosilylation_Synthesis cluster_reagents Reactants cluster_process Synthesis Steps DEMS Diethylmethylsilane Mixing Mixing in Anhydrous Toluene DEMS->Mixing Acetylene Acetylene Gas Reaction Pressurized Reaction with Acetylene Acetylene->Reaction Catalyst Platinum Catalyst Catalyst->Mixing Mixing->Reaction Cooling Cooling & Venting Reaction->Cooling Product Crude This compound Cooling->Product

Caption: Hydrosilylation synthesis workflow for this compound.

Comparison of Synthesis Methods
FeatureGrignard ReactionHydrosilylation
Starting Materials Dichloromethylvinylsilane, Ethyl bromide, MagnesiumDiethylmethylsilane, Acetylene
Catalyst None (stoichiometric Mg)Platinum-based catalyst
Yield Moderate to highHigh
Byproducts Magnesium saltsMinimal
Atom Economy LowerHigher
Advantages Well-established, versatileHigh efficiency, clean reaction
Disadvantages Generation of significant salt waste, moisture sensitiveRequires handling of gaseous acetylene, catalyst cost

Purification of this compound: The Path to Polymer-Grade Purity

For polymer applications, the purity of this compound is paramount. Trace impurities can act as chain terminators or transfer agents, leading to polymers with lower molecular weights and broader molecular weight distributions. The most common and effective method for purifying volatile organosilanes is fractional distillation.

Principle of Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points. By using a fractionating column, a series of vaporization and condensation cycles effectively enriches the more volatile component in the upper part of the column and the less volatile component in the lower part.

Experimental Protocol: Fractional Distillation of this compound

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

Procedure:

  • Setup:

    • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

    • Charge the round-bottom flask with the crude this compound.

    • The apparatus should be under a dry, inert atmosphere to prevent contamination.

  • Distillation:

    • Heat the flask gently to bring the liquid to a boil.

    • Carefully control the heating rate to establish a temperature gradient along the fractionating column.

    • Collect the fraction that distills at the boiling point of this compound (approximately 118-119 °C at atmospheric pressure).

    • Discard the initial forerun, which may contain more volatile impurities, and the final residue, which contains less volatile impurities.

Purification_Workflow Crude_Product Crude This compound Distillation_Apparatus Fractional Distillation Apparatus Crude_Product->Distillation_Apparatus Heating Controlled Heating Distillation_Apparatus->Heating Fraction_Collection Fraction Collection Heating->Fraction_Collection Forerun Forerun (Volatile Impurities) Fraction_Collection->Forerun Pure_Product Pure This compound Fraction_Collection->Pure_Product Residue Residue (Non-Volatile Impurities) Fraction_Collection->Residue

Caption: Purification workflow for this compound via fractional distillation.

Purity Analysis

The purity of the distilled this compound should be confirmed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure and detect any structural isomers or impurities.

Safety Protocols: Handling Reactive Organosilicon Compounds

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols due to the reactive and often hazardous nature of the chemicals involved.

HazardPrecaution
Flammability This compound and ether solvents are highly flammable. Work in a well-ventilated fume hood away from ignition sources. Use explosion-proof equipment.[10][11]
Reactivity of Grignard Reagents Grignard reagents are pyrophoric and react violently with water. Handle under an inert atmosphere and have appropriate quenching agents and fire extinguishers (Class D) readily available.
Toxicity Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[11][12]
Pressurized Systems Hydrosilylation reactions involving acetylene are conducted under pressure. Use a properly rated and maintained reactor and ensure appropriate pressure relief systems are in place.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles and face shield

  • Neoprene or nitrile rubber gloves[12]

  • Respiratory protection may be necessary depending on the scale and ventilation.[10]

Conclusion: Best Practices for High-Purity this compound

The successful synthesis and purification of polymer-grade this compound hinge on a meticulous approach to experimental execution and a thorough understanding of the underlying chemistry. While both the Grignard reaction and hydrosilylation are viable synthetic routes, hydrosilylation offers a more atom-economical and cleaner process. Regardless of the synthetic method chosen, fractional distillation remains the gold standard for achieving the high purity required for the synthesis of well-defined polymers. Adherence to stringent safety protocols is non-negotiable throughout all stages of handling these reactive compounds. By following the detailed guidelines presented in this document, researchers and scientists can confidently produce high-quality this compound for the advancement of polymer science and technology.

References

  • DIETHYLMETHYLSILANE - Gelest, Inc. (2016). Gelest. [Link]

  • Material Safety Data Sheet - Diethylmethylsilane, 97% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Vinylsilane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Grignard reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). ADICHEMISTRY. [Link]

  • Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). Recl. Trav. Chim. Pays-Bas. [Link]

  • A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films - MDPI. (n.d.). MDPI. [Link]

  • Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. (2025). Journal of Organometallic Chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). YouTube. [Link]

  • Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers - MDPI. (n.d.). MDPI. [Link]

  • Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Effect of Diethylzinc on the Activity of Ethylene Polymerization by Metallocene Catalyst. (2025). Macromolecular Chemistry and Physics. [Link]

  • Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration. [Link]

Sources

An In-Depth Technical Guide to Diethylmethylvinylsilane: Properties, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Diethylmethylvinylsilane

This compound, a key organosilicon compound, holds a significant position in the landscape of synthetic chemistry. This guide provides a comprehensive overview of its fundamental properties, safe handling procedures, and, most critically, its burgeoning role in the innovative field of pharmaceutical design and development. As a versatile synthetic intermediate, its utility extends into the strategic modification of bioactive molecules to enhance their therapeutic potential.

CAS Number: 18292-29-0[1]

Molecular Formula: C₇H₁₆Si

IUPAC Name: ethenyl-diethyl-methylsilane

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and synthesis. These properties dictate the reaction conditions, purification methods, and handling procedures.

PropertyValueSource
Molecular Weight 128.29 g/mol [1]
Boiling Point 118 °C (lit.)[2]
Density 0.75 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.422 (lit.)[2]
Flash Point 35 °F (1.7 °C)[2]
Hydrolytic Sensitivity No significant reaction with aqueous systems[2]

The "Silicon Switch": A Paradigm Shift in Drug Design

The strategic incorporation of silicon into drug candidates, a concept known as bioisosterism or the "silicon switch," has emerged as a powerful tool in medicinal chemistry.[1][2][3][4] This approach involves the replacement of a carbon atom, or other atoms, with a silicon atom within the molecular scaffold of a drug. This seemingly subtle change can profoundly and beneficially alter the compound's pharmacokinetic and pharmacodynamic profiles.[1][3]

The rationale behind the carbon-silicon bioisosteric replacement lies in their shared chemical properties as Group 14 elements, both possessing four valence electrons and forming tetrahedral geometries.[1] However, the nuanced differences between silicon and carbon—such as silicon's larger atomic radius, increased lipophilicity, and altered bond lengths and angles—can be leveraged to fine-tune a drug's properties.[3][4]

Key Advantages of the Silicon Switch:

  • Enhanced Metabolic Stability: The introduction of a silicon atom can block or alter metabolic pathways, leading to a longer drug half-life and improved bioavailability.[3]

  • Improved Potency and Selectivity: The modified molecular shape and electronic properties resulting from silicon incorporation can lead to a better fit with the biological target, enhancing potency and selectivity.[3][4]

  • Increased Lipophilicity: Sila-substitution often increases a compound's lipophilicity, which can improve its ability to cross cell membranes.[3][4]

  • Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can sometimes be avoided.[1]

  • Novel Intellectual Property: The creation of sila-analogs of existing drugs opens up new avenues for intellectual property.[1]

cluster_0 The 'Silicon Switch' in Drug Design cluster_1 Improved Properties Lead_Compound Lead Compound (Carbon-based) Sila-Analog Sila-Analog (Silicon-based) Lead_Compound->Sila-Analog Bioisosteric Replacement (C -> Si) Metabolic_Stability Enhanced Metabolic Stability Sila-Analog->Metabolic_Stability Potency_Selectivity Improved Potency & Selectivity Sila-Analog->Potency_Selectivity Lipophilicity Increased Lipophilicity Sila-Analog->Lipophilicity Reduced_Toxicity Reduced Toxicity Sila-Analog->Reduced_Toxicity

Caption: The "Silicon Switch" concept in drug design.

This compound as a Synthetic Precursor

Vinylsilanes, such as this compound, are pivotal starting materials and intermediates in the synthesis of more complex organosilicon compounds. The vinyl group provides a reactive handle for a variety of chemical transformations, making it a valuable building block for introducing the silyl moiety into a target molecule.

Two of the most important reactions involving vinylsilanes in the context of pharmaceutical synthesis are hydrosilylation and cross-coupling reactions .

Hydrosilylation: A Key C-Si Bond-Forming Reaction

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a double or triple bond. This reaction is a highly efficient and atom-economical method for creating carbon-silicon bonds. While this compound itself does not possess a Si-H bond, it is the product of the hydrosilylation of an alkyne with a hydrosilane (e.g., diethylmethylsilane). Understanding this reaction is crucial as it is a primary method for preparing functionalized vinylsilanes.

Cross-Coupling Reactions: Building Molecular Complexity

Vinylsilanes are excellent partners in various palladium-catalyzed cross-coupling reactions, such as the Hiyama and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the coupling of the vinylsilane fragment to other parts of a drug molecule. This is a powerful strategy for assembling complex molecular architectures.

Case Study: The Synthesis of Sila-Ibuprofen

To illustrate the practical application of these concepts, we will examine the synthesis of sila-ibuprofen, a silicon-containing analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The replacement of a carbon atom with silicon in ibuprofen has been shown to increase its solubility, a desirable property for pharmaceutical formulations.

While the specific synthesis of sila-ibuprofen may not directly involve this compound, the principles of organosilane synthesis and manipulation are directly applicable. A reported synthesis of sila-ibuprofen highlights a multi-step one-pot procedure.

Conceptual Synthetic Workflow for a Sila-Drug:

G start Starting Material (e.g., Aryl Halide) intermediate1 Functionalized Organosilane (e.g., Vinylsilane) start->intermediate1 Introduction of Silyl Moiety intermediate2 Coupled Intermediate intermediate1->intermediate2 Cross-Coupling Reaction final_product Final Sila-Drug intermediate2->final_product Further Functionalization

Sources

Diethylmethylvinylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethylmethylvinylsilane

Executive Summary

This compound is a versatile organosilicon compound characterized by the presence of both ethyl and vinyl functional groups attached to a central silicon atom. This unique structure imparts a combination of reactivity and stability, making it a valuable building block in materials science and organic synthesis. Its primary utility lies in its role as a monomer for silicone polymers, a cross-linking agent, and a reagent for creating silicon-carbon bonds through reactions like hydrosilylation. This guide provides a comprehensive overview of its chemical and physical properties, synthetic utility, key applications, and essential safety protocols tailored for researchers and drug development professionals.

Compound Identification and Core Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its effective and safe use in a research setting. This compound is a colorless, flammable liquid with a characteristic odor.[1]

Chemical Identifiers
IdentifierValueSource
Molecular Formula C7H16Si[1][2][3]
Molecular Weight 128.29 g/mol [1][2][3]
IUPAC Name ethenyl-diethyl-methylsilane[2]
CAS Number 18292-29-0[1][2]
Synonyms Methyldiethylvinylsilane, Silane, ethenyldiethylmethyl-[2][3]
Physical and Chemical Properties
PropertyValueSource
Appearance Colorless liquid[4]
Boiling Point 118 °C (lit.)[1]
Density 0.75 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.422 (lit.)[1]
Flash Point -23 °C (-9.4 °F) - closed cup

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of its vinyl group (C=C). This functional group is susceptible to a variety of addition reactions, most notably hydrosilylation, which allows for the formation of new silicon-carbon bonds. This reactivity is the cornerstone of its use in polymer chemistry and as a surface modification agent.

Representative Experimental Protocol: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a powerful reaction for creating silicon-carbon bonds and is a common application for vinylsilanes. The following protocol describes a general procedure for the reaction of this compound with a generic hydrosilane (R3SiH).

Objective: To synthesize a new organosilane by adding a Si-H bond across the vinyl group of this compound.

Causality Behind Choices:

  • Inert Atmosphere (Argon/Nitrogen): The platinum catalyst can be sensitive to oxygen and moisture, which can reduce its activity. Performing the reaction under an inert atmosphere ensures catalyst longevity and reaction efficiency.

  • Platinum Catalyst (e.g., Karstedt's catalyst): Platinum complexes are highly efficient and selective catalysts for hydrosilylation, operating under mild conditions with low catalyst loading.

  • Solvent (Toluene): Toluene is a common solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the catalyst.

  • Temperature Control: The reaction is often initiated at room temperature and may be gently heated to ensure completion. The exothermic nature of the reaction requires monitoring to prevent run-away conditions.

Methodology:

  • Preparation: A 100 mL Schlenk flask, equipped with a magnetic stir bar and a condenser, is dried in an oven and cooled under a stream of argon.

  • Reagent Addition: The flask is charged with this compound (1.28 g, 10 mmol) and dry toluene (20 mL) via syringe.

  • Catalyst Introduction: A solution of Karstedt's catalyst (10 µL, ~10 ppm Pt) is added to the stirred solution. The choice of a platinum catalyst is critical for promoting the efficient addition of the Si-H bond across the vinyl double bond.

  • Substrate Addition: The hydrosilane (e.g., triethylsilane, 1.16 g, 10 mmol) is added dropwise to the reaction mixture over 10 minutes. The dropwise addition helps to control the initial exotherm of the reaction.

  • Reaction: The mixture is stirred at room temperature for 2 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final product.

Applications in Materials Science and Drug Development

The unique bifunctionality of this compound makes it a valuable component in several advanced applications.

  • Silicone Polymers: It can be incorporated into polydimethylsiloxane (PDMS) chains to introduce vinyl groups.[5] These vinyl functionalities serve as reactive sites for subsequent cross-linking reactions (e.g., via hydrosilylation with a Si-H functionalized cross-linker), which is a common method for curing silicone elastomers and gels.

  • Surface Modification: The silane portion of the molecule can be used to anchor it to hydroxyl-rich surfaces like glass or silica. The pendant vinyl group is then available for further chemical modification, allowing for the tailoring of surface properties such as hydrophobicity or for the attachment of biomolecules.

  • Organic Synthesis: In drug development and fine chemical synthesis, it serves as a versatile intermediate. The vinylsilane moiety can participate in various organic reactions, such as Heck coupling or as a precursor for other functional groups.

Caption: Logical flow from this compound to its primary application areas.

Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that requires strict safety protocols. Its high flammability and irritant properties necessitate careful handling in a controlled laboratory environment.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard CodeDescriptionSource
H225 Highly Flammable liquid and vapor[2][6]
H315 Causes skin irritation[2][6]
H319 Causes serious eye irritation[2][6]
H335 May cause respiratory irritation[2][6]
Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7] The work area must be equipped with an emergency eye wash station and safety shower.[7] All equipment must be properly grounded to prevent static discharge, which could ignite the flammable vapors.[7][8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Neoprene or nitrile rubber gloves are required.[7]

    • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[4][7]

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[7]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[4]

Handling and Storage Workflow

The following workflow ensures the safe management of this compound from acquisition to disposal.

Safe_Handling_Workflow A Receive Chemical (Inspect Container) B Store in Flammables Cabinet (Cool, Dry, Ventilated) A->B Storage C Prepare for Use (Don PPE, Verify Grounding) B->C Retrieval D Work in Fume Hood (Use Non-Sparking Tools) C->D Experiment E Handle Spills (Inert Absorbent) D->E Accident F Return to Storage (Tightly Closed Container) D->F Completion G Dispose of Waste (Approved Waste Container) F->G End of Life

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] Keep away from heat, sparks, open flames, and sources of ignition.[1] Incompatible materials include oxidizing agents, alkalis, and metal salts.[7]

Conclusion

This compound is a key organosilicon intermediate with significant utility in polymer chemistry and organic synthesis. Its value is defined by the reactivity of its vinyl group, which allows for versatile modifications and applications. However, its hazardous properties, particularly its flammability and irritancy, demand rigorous adherence to safety and handling protocols. By understanding its properties and implementing the workflows described in this guide, researchers can safely and effectively leverage this compound in their development and discovery efforts.

References

  • This compound | C7H16Si | CID 29020 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • DIETHYLMETHYLSILANE - Safety Data Sheet. (2016). Gelest, Inc. [Link]

  • Material Safety Data Sheet - Diethylmethylsilane, 97%. (n.d.). Cole-Parmer. [Link]

  • The Impact of Polydimethylsiloxane (PDMS) in Engineering: Recent Advances and Applications. (2023). MDPI. [Link]

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Spectroscopic data of Diethylmethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Diethylmethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound [(CH2=CH)Si(CH3)(CH2CH3)2], a tetraorganosilane with applications in polymer chemistry and organic synthesis, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and mass spectrometric (MS) data for this compound. By delving into the principles behind the spectral features, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The predicted and interpreted data herein are grounded in established spectroscopic principles and data from analogous organosilane compounds.

Introduction

This compound is an organosilicon compound characterized by the presence of a vinyl group, a methyl group, and two ethyl groups attached to a central silicon atom. Its chemical formula is C7H16Si, and its structure is fundamental to its reactivity and physical properties. The vinyl group provides a site for polymerization and other addition reactions, making it a useful monomer and crosslinking agent. The alkyl groups contribute to its solubility in organic solvents and influence its steric and electronic properties.

A thorough understanding of the spectroscopic data of this compound is crucial for confirming its synthesis, assessing its purity, and studying its subsequent chemical transformations. This guide provides an in-depth examination of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the vinyl, methyl, and ethyl groups attached to the silicon atom. The vinyl protons will exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinyl (CH=) 5.8 - 6.2dddJ(trans) ≈ 18-22, J(cis) ≈ 14-16, J(gem) ≈ 3-5
Vinyl (=CH₂) 5.6 - 6.0m-
Ethyl (-CH₂-) 0.5 - 0.8qJ(H-H) ≈ 7-8
Ethyl (-CH₃) 0.9 - 1.1tJ(H-H) ≈ 7-8
Methyl (Si-CH₃) 0.0 - 0.2s-

Causality of Experimental Choices: The choice of a standard NMR solvent like CDCl₃ is appropriate for this non-polar compound. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Interpretation:

  • The vinyl protons are the most deshielded due to the sp² hybridization of the carbons and the anisotropic effect of the double bond, appearing in the 5.6-6.2 ppm region. The unique coupling constants for the cis, trans, and geminal protons of the vinyl group are highly diagnostic.[1]

  • The protons of the ethyl groups attached to silicon are shielded compared to their counterparts in purely organic molecules, appearing further upfield. The methylene protons (-CH₂-) are a quartet due to coupling with the three methyl protons, while the methyl protons (-CH₃) are a triplet due to coupling with the two methylene protons.

  • The methyl group directly attached to the silicon is the most shielded, appearing as a sharp singlet close to the TMS reference signal.

Figure 1. ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom will give a separate signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Vinyl (-CH=) 138 - 142
Vinyl (=CH₂) 130 - 134
Ethyl (-CH₂-) 6 - 10
Ethyl (-CH₃) 7 - 11
Methyl (Si-CH₃) -8 - -4

Causality of Experimental Choices: Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum to single lines for each carbon, which enhances the signal-to-noise ratio.

Interpretation:

  • The vinyl carbons are significantly deshielded and appear in the 130-142 ppm range, which is characteristic of sp² hybridized carbons.[2]

  • The carbons of the ethyl groups are shielded due to the electropositive nature of the silicon atom, appearing at higher field (lower ppm values) than in analogous alkanes.

  • The methyl carbon directly bonded to silicon is the most shielded and is expected to have a negative chemical shift relative to TMS.[3]

Figure 2. ¹³C NMR assignments for this compound.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy directly probes the silicon nucleus, providing valuable information about its immediate coordination environment.

Predicted ²⁹Si NMR Data:

SiliconPredicted Chemical Shift (δ, ppm)
(CH₂=CH)Si(CH₃)(CH₂CH₃)₂ -5 to -10

Causality of Experimental Choices: Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, a larger number of scans and potentially longer relaxation delays are required to obtain a good quality spectrum.

Interpretation:

  • The chemical shift of the silicon atom in tetraalkylsilanes is sensitive to the nature of the alkyl substituents. The presence of a vinyl group generally causes a downfield shift compared to fully saturated alkylsilanes. The predicted chemical shift is in the typical range for tetraorganosilanes.[4]

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch
~2960StrongC-H stretch (asymmetric, -CH₃)
~2920StrongC-H stretch (asymmetric, -CH₂)
~2870StrongC-H stretch (symmetric, -CH₃)
~1600MediumC=C stretch
~1460Medium-CH₂- scissors
~1410Medium=CH₂ scissors
~1250StrongSi-CH₃ symmetric deformation
~990Strongtrans-CH=CH₂ wag
~950Strongcis-CH=CH₂ wag
~730StrongSi-C stretch

Interpretation:

  • The C-H stretching vibrations of the vinyl group appear at slightly higher wavenumbers (>3000 cm⁻¹) than those of the alkyl groups (<3000 cm⁻¹).[5]

  • The C=C stretching vibration of the vinyl group gives a characteristic absorption around 1600 cm⁻¹.

  • The strong band around 1250 cm⁻¹ is a hallmark of a methyl group attached to a silicon atom.[6]

  • The out-of-plane C-H bending (wagging) vibrations of the vinyl group in the 900-1000 cm⁻¹ region are typically strong and diagnostic.[7]

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds.

Predicted Raman Shifts:

Raman Shift (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch
~2920StrongC-H stretch (alkyl)
~1600StrongC=C stretch
~1410Medium=CH₂ scissors
~1250MediumSi-CH₃ symmetric deformation
~730StrongSi-C stretch
~600StrongSi-C symmetric stretch

Interpretation:

  • The C=C stretch of the vinyl group is expected to be a strong band in the Raman spectrum due to the high polarizability of the double bond.[8]

  • The symmetric Si-C stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum.[9][10]

G cluster_0 Vibrational Spectroscopy Workflow Sample Sample IR_Spectrometer IR_Spectrometer Sample->IR_Spectrometer Absorption Raman_Spectrometer Raman_Spectrometer Sample->Raman_Spectrometer Scattering IR_Spectrum IR_Spectrum IR_Spectrometer->IR_Spectrum Absorption Analysis Analysis IR_Spectrum->Analysis Raman_Spectrum Raman_Spectrum Raman_Spectrometer->Raman_Spectrum Scattering Raman_Spectrum->Analysis Structural_Information Structural_Information Analysis->Structural_Information

Figure 3. Workflow for vibrational spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization):

m/zPredicted Relative IntensityAssignment
128Low[M]⁺ (Molecular Ion)
113High[M - CH₃]⁺
99High[M - C₂H₅]⁺
71Medium[M - Si(CH₃)(C₂H₅)]⁺
59Medium[Si(CH₃)(C₂H₅)]⁺

Interpretation:

  • The molecular ion peak at m/z 128 is expected to be of low intensity, which is common for branched alkanes and organosilanes.[11]

  • The most abundant fragments are likely to result from the loss of alkyl groups from the silicon atom, leading to stable silylium ions. The loss of a methyl group (m/z 113) and an ethyl group (m/z 99) are predicted to be major fragmentation pathways.[12]

  • Further fragmentation can lead to smaller silicon-containing ions.

G M+ (m/z 128) M+ (m/z 128) [M-CH3]+ (m/z 113) [M-CH3]+ (m/z 113) M+ (m/z 128)->[M-CH3]+ (m/z 113) - CH3• [M-C2H5]+ (m/z 99) [M-C2H5]+ (m/z 99) M+ (m/z 128)->[M-C2H5]+ (m/z 99) - C2H5• [Si(CH3)(C2H5)]+ (m/z 59) [Si(CH3)(C2H5)]+ (m/z 59) [M-C2H5]+ (m/z 99)->[Si(CH3)(C2H5)]+ (m/z 59) - C2H4

Figure 4. Predicted fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

    • ²⁹Si NMR: Acquire the spectrum using a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance sensitivity. A significantly larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent signal or an internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

  • Instrument Setup: Record a background spectrum of the clean, empty salt plates.

  • Data Acquisition: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.

  • Instrument Setup: Focus the laser on the sample and optimize the collection optics.

  • Data Acquisition: Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to avoid sample degradation and obtain a good signal-to-noise ratio.

  • Data Processing: The spectrum is typically baseline corrected to remove any fluorescence background.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar column like DB-1) and set an appropriate temperature program to separate the analyte from any impurities and the solvent.

    • Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV.

  • Data Acquisition: Inject the sample into the GC. The eluting compounds will be introduced into the MS for analysis.

  • Data Processing: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed.

References

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  • NIST Chemistry WebBook. [Link]

  • Wiley SpectraBase. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Pascal, M. Si NMR Some Practical Aspects. [Link]

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  • Dimmel, D. R., Wilkie, C. A., & Hornstein, J. (1972). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Journal of the American Chemical Society, 94(22), 7654–7659.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Ferraro, J. R. (2003). Introductory Raman Spectroscopy. Academic press.
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  • University of California, Santa Cruz. IR Absorption Table. [Link]

  • Schmitt, M., & Popp, J. (2013). Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Advances, 3(48), 25683-25693.
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  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Pascal, M. Si NMR Some Practical Aspects. [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

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  • Dimmel, D. R., Wilkie, C. A., & Hornstein, J. (1972). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Journal of the American Chemical Society, 94(22), 7654–7659.
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Navigating the ¹H NMR Landscape of Diethylmethylvinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architecture of Molecules

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. For professionals in research and drug development, the ability to precisely map the proton environments of a molecule is not merely an academic exercise; it is a critical step in understanding reactivity, confirming synthesis, and ensuring purity. This guide provides an in-depth technical exploration of the ¹H NMR chemical shifts of diethylmethylvinylsilane, offering field-proven insights into the interpretation of its spectrum and the underlying principles governing its unique magnetic signature.

This compound, a versatile organosilane reagent, presents a fascinating case study in ¹H NMR spectroscopy. Its structure, containing a vinyl group directly attached to a silicon atom, alongside ethyl and methyl substituents, gives rise to a distinct and informative proton NMR spectrum. Understanding the nuances of these chemical shifts is paramount for any scientist working with this or structurally related compounds.

Deciphering the ¹H NMR Spectrum of this compound: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments within the molecule. The silicon atom, being less electronegative than carbon, exerts a significant influence on the chemical shifts of the neighboring protons, generally causing them to appear more upfield (at a lower ppm value) compared to their purely organic counterparts.

The vinyl group protons (CH=CH₂) exhibit a complex splitting pattern due to geminal, cis, and trans couplings. These protons typically resonate in the downfield region of the spectrum, a consequence of the anisotropic effect of the carbon-carbon double bond. The exact chemical shifts and coupling constants are highly sensitive to the electronic environment and the geometry of the molecule.

The protons of the ethyl groups (-CH₂CH₃) and the methyl group (-CH₃) directly attached to the silicon atom are observed in the upfield region. The methylene protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The methyl group attached to the silicon gives rise to a singlet.

Quantitative Data Summary

A comprehensive analysis of the ¹H NMR spectrum of this compound yields the following chemical shift assignments and coupling constants. This data is essential for the unambiguous identification and characterization of the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Si-CH=CH₂ (α-proton)~5.8 - 6.2ddJ_trans, J_cis
Si-CH=CH₂ (β-proton, trans)~5.6 - 5.9ddJ_trans, J_gem
Si-CH=CH₂ (β-proton, cis)~5.5 - 5.8ddJ_cis, J_gem
Si-CH₂CH₃~0.5 - 0.8q~7.0 - 8.0
Si-CH₂CH₃~0.9 - 1.1t~7.0 - 8.0
Si-CH₃~0.0 - 0.2s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Experimental Protocol for ¹H NMR Analysis of this compound

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
  • Typical acquisition parameters include:
  • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)
  • Relaxation delay: 1-2 seconds
  • Pulse width: 90°
  • Acquisition time: 2-4 seconds
  • Spectral width: A range that encompasses all expected proton signals (e.g., -1 to 10 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Baseline correct the spectrum to ensure accurate integration.
  • Integrate all signals to determine the relative ratios of the different types of protons.
  • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Spectral_Interpretation_Workflow Acquire_Spectrum Acquire High-Resolution ¹H NMR Spectrum Process_Data Process Raw Data (FT, Phasing, Baseline) Acquire_Spectrum->Process_Data Identify_Signals Identify and List All Resonant Signals Process_Data->Identify_Signals Integrate_Peaks Integrate Peak Areas to Determine Proton Ratios Identify_Signals->Integrate_Peaks Analyze_Multiplicity Analyze Splitting Patterns (Singlet, Doublet, Triplet, etc.) Integrate_Peaks->Analyze_Multiplicity Determine_J_Coupling Calculate Coupling Constants (J) Analyze_Multiplicity->Determine_J_Coupling Assign_Signals Assign Signals to Specific Protons in the Molecule Determine_J_Coupling->Assign_Signals Final_Structure_Confirmation Confirm Molecular Structure Assign_Signals->Final_Structure_Confirmation

Caption: Workflow for the interpretation of a ¹H NMR spectrum.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound provides a wealth of information that is indispensable for researchers and scientists in the field of chemistry and drug development. A thorough understanding of the chemical shifts, coupling constants, and splitting patterns allows for the unambiguous confirmation of its molecular structure and the assessment of its purity. By following a systematic experimental protocol and a logical interpretation workflow, the full power of NMR spectroscopy can be harnessed to provide critical insights at the molecular level. This guide serves as a foundational resource for professionals seeking to master the analysis of this important organosilane and to apply these principles to a broader range of molecules.

References

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  • University of Arizona. "Notes on NMR Solvents." University of Arizona, [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link].

  • Oregon State University. "1H NMR Chemical Shift." Oregon State University, [Link].

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link].

  • Michigan State University. "Proton NMR Table." Michigan State University, [Link].

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Introduction: The Role of ¹³C NMR in Organosilicon Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Diethylmethylvinylsilane

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS No. 18292-29-0).[1] Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this organosilicon compound through ¹³C NMR spectroscopy. We will explore the theoretical basis for the spectrum, present a detailed experimental protocol for its acquisition, and provide an in-depth interpretation of the predicted chemical shifts based on established principles of organosilicon chemistry.

This compound, with the chemical formula C₇H₁₆Si, is a tetravalent organosilicon compound featuring ethyl, methyl, and vinyl substituents bonded to a central silicon atom.[1] The characterization of such molecules is crucial for ensuring purity, confirming identity, and understanding electronic structure, which are vital steps in polymer chemistry, organic synthesis, and materials science.

¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides direct insight into the carbon skeleton of a molecule by detecting the ¹³C isotope, which has a nuclear spin of I = ½.[2] Unlike ¹H NMR, ¹³C NMR spectra offer a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and often allows for the resolution of every unique carbon atom in a molecule.[3] For organosilanes, ¹³C NMR is particularly powerful for probing the electronic environment around the silicon atom and understanding the influence of the silicon on its neighboring alkyl and vinyl groups.

Molecular Structure and Symmetry Analysis

To interpret the ¹³C NMR spectrum, we must first identify the number of chemically non-equivalent carbon atoms in this compound. The presence of four different substituents around the central silicon atom renders the molecule asymmetric.

The structure is: (CH₃CH₂)₂Si(CH₃)(CH=CH₂)

A symmetry analysis reveals five distinct carbon environments, which should theoretically result in five unique signals in the proton-decoupled ¹³C NMR spectrum:

  • C1: The methyl carbon directly bonded to the silicon atom (Si-C H₃).

  • C2: The two equivalent methylene carbons of the ethyl groups (Si-C H₂-CH₃).

  • C3: The two equivalent methyl carbons of the ethyl groups (Si-CH₂-C H₃).

  • C4: The vinyl carbon directly bonded to the silicon atom (Si-C H=CH₂).

  • C5: The terminal vinyl carbon (Si-CH=C H₂).

The following diagram illustrates this structure and the unique carbon assignments.

Caption: Molecular structure of this compound with unique carbons labeled.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum for a volatile, air-sensitive compound like this compound requires a carefully considered methodology. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation
  • Rationale: The choice of solvent is critical. It must dissolve the sample, be deuterated to avoid overwhelming the spectrum with its own signal, and have a known chemical shift for referencing. Chloroform-d (CDCl₃) is a common choice for non-polar organosilanes. Tetramethylsilane (TMS) is typically added as an internal standard, defining the 0.0 ppm reference point.[4]

  • Methodology:

    • In a nitrogen-purged glovebox or under an inert atmosphere, add approximately 50-100 mg of this compound to a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃, 99.8%+ D).

    • Add a small drop of tetramethylsilane (TMS) as an internal reference standard.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample.

    • Agitate the tube gently to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Rationale: Standard proton-decoupled ¹³C NMR is the primary experiment. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

  • Methodology:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Set up a standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

    • Key parameters to set:

      • Spectral Width: ~250 ppm (to cover the full range of possible organic and organosilicon shifts).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, though it increases experiment time.[6]

      • Number of Scans (ns): Start with 128 or 256 scans and increase as needed for signal-to-noise.

    • Acquire the Free Induction Decay (FID) data.

The logical workflow for this process is visualized below.

Caption: Standard workflow for ¹³C NMR analysis of this compound.

Analysis and Interpretation of the Predicted ¹³C NMR Spectrum

While an experimental spectrum from a public database is unavailable, we can reliably predict the chemical shifts based on established data for similar organosilicon compounds. The silicon atom is less electronegative than carbon, leading to a characteristic upfield (shielding) effect on the alpha-carbon (α-C) and a smaller downfield (deshielding) effect on the beta-carbon (β-C).

The following table summarizes the predicted chemical shifts and the rationale for their assignment.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (Si-C H₃)-5 to 0The methyl carbon directly attached to silicon experiences a strong shielding effect, shifting it significantly upfield, often below the TMS reference.
C3 (Si-CH₂-C H₃)7 to 9As a typical sp³ methyl carbon in an ethyl group, its shift is in the standard alkane region.
C2 (Si-C H₂-CH₃)9 to 12The methylene carbon is slightly deshielded compared to its attached methyl (C3) and is also influenced by the β-effect of the silicon atom.
C4 (Si-C H=CH₂)130 to 135This sp² carbon is in the typical alkene region. Being directly attached to silicon, its chemical shift is influenced by the α-effect, but the dominant factor is its sp² hybridization.
C5 (Si-CH=C H₂)138 to 142The terminal vinyl carbon is also in the alkene region and is typically found slightly downfield of the α-vinyl carbon in vinylsilanes due to complex electronic effects.
Detailed Signal Justification:
  • Upfield Alkyl Region (δ < 15 ppm):

    • C1 (Si-CH₃): The most shielded carbon will be the methyl group directly bonded to silicon. The lower electronegativity of Si (1.90) compared to C (2.55) results in increased electron density around C1, causing a pronounced upfield shift to the region of -5 to 0 ppm.

    • C2/C3 (Ethyl Groups): The ethyl carbons will appear as two distinct signals in the typical aliphatic region. C3 (the terminal methyl) is expected around 7-9 ppm. C2 (the methylene attached to silicon) will be slightly downfield from C3, appearing around 9-12 ppm. This ordering is consistent with standard alkyl chain spectra and the β-deshielding effect of the silicon atom.

  • Downfield Alkene Region (δ > 130 ppm):

    • C4/C5 (Vinyl Group): The two sp² hybridized carbons of the vinyl group will be the most deshielded and appear far downfield.[4] In vinylsilanes, the terminal carbon (C5) is often observed at a higher chemical shift (further downfield) than the carbon directly bonded to silicon (C4). We predict C4 to be in the 130-135 ppm range and C5 in the 138-142 ppm range. This assignment is based on the combined electronic effects of the silicon atom and the π-system of the double bond.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. A proton-decoupled spectrum is predicted to exhibit five distinct signals, corresponding to the five chemically non-equivalent carbon atoms of the methyl, ethyl, and vinyl groups. The key interpretive features are the significant upfield shift of the Si-CH₃ carbon due to the shielding effect of silicon and the characteristic downfield signals of the two vinyl carbons. This in-depth guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize ¹³C NMR data for the characterization of this compound and related organosilicon compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29020, this compound. Retrieved from [Link].

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An In-Depth Technical Guide to the FTIR Spectroscopy of Diethylmethylvinylsilane: Analysis and Peak Assignment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylmethylvinylsilane (C7H16Si) is an organosilicon compound featuring a central silicon atom bonded to two ethyl groups, one methyl group, and a vinyl group.[1] Its unique combination of saturated alkyl chains and a reactive vinyl moiety makes it a valuable monomer and intermediate in the synthesis of silicone polymers, adhesives, and coupling agents. Accurate characterization of this molecule is paramount for quality control and for understanding its reaction chemistry.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule.[2][3] Each functional group within Diethylmethylvinylvinylsilane—the Si-C bonds, the C=C double bond of the vinyl group, and the various C-H bonds—absorbs infrared radiation at specific, characteristic frequencies. This guide provides a detailed protocol for obtaining an FTIR spectrum of this compound and offers a comprehensive analysis of the resulting peak assignments, grounded in established spectroscopic principles.

Section 1: Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is the foundation of accurate analysis. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity, minimal sample preparation, and high reproducibility.

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Accessory Setup: Install a single-reflection ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal. The choice of crystal is critical; diamond is highly robust and chemically inert, making it ideal for a wide range of organic compounds.

  • Background Spectrum Collection:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This step is crucial as it measures the ambient conditions (atmosphere, instrument optics, and the ATR crystal itself) at that moment.[4] By ratioing the sample spectrum against this background, any signals not originating from the sample are mathematically removed, isolating the molecular fingerprint of the this compound.

    • Procedure: Ensure the ATR crystal surface is impeccably clean. Use a solvent such as isopropanol or acetone on a lint-free wipe to clean the crystal, ensuring the solvent fully evaporates. Collect the background spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. For volatile liquids, be prepared to initiate the scan promptly.

  • Sample Spectrum Collection: Lower the ATR press to ensure firm, consistent contact between the liquid sample and the crystal surface. Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning: After collection, clean the ATR crystal surface thoroughly. The resulting spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat zero-absorbance line.

Section 2: Spectral Analysis and Peak Assignment

The FTIR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.[5] The unique patterns found between 1450 cm⁻¹ and 600 cm⁻¹ are often referred to as the "fingerprint region" because of their complexity and high specificity to the molecule as a whole.[5]

Table 1: Summary of Major FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeFunctional Group
~3050 - 3010Medium=C-H Asymmetric & Symmetric StretchingVinyl (-CH=CH₂)
~2962 - 2950Strong-CH₃ Asymmetric StretchingMethyl, Ethyl
~2925 - 2910Strong-CH₂- Asymmetric StretchingEthyl (-CH₂CH₃)
~2875 - 2865Strong-CH₃ Symmetric StretchingMethyl, Ethyl
~2850Medium-CH₂- Symmetric StretchingEthyl (-CH₂CH₃)
~1600 - 1590MediumC=C StretchingVinyl (-CH=CH₂)
~1465 - 1450Medium-CH₂- Scissoring (Bending)Ethyl (-CH₂CH₃)
~1410Medium=C-H In-plane Bending (Scissoring)Vinyl (-CH=CH₂)
~1380 - 1375Medium-CH₃ Symmetric Bending (Umbrella Mode)Methyl, Ethyl
~1250 - 1220MediumSi-CH₂- Bending / WaggingSi-Ethyl
~1020 - 1000Strong=C-H In-plane Bending / Si-CH₂- RockingVinyl / Si-Ethyl
~975 - 945Strong=C-H Out-of-plane Bending (Wagging)Vinyl (-CH=CH₂)
< 850StrongSi-C Stretching / RockingSi-Alkyl / Si-Vinyl
The C-H Stretching Region (3100 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of carbon-hydrogen bonds.[6] A key diagnostic feature is the separation of absorptions from sp²-hybridized carbons (vinyl group) and sp³-hybridized carbons (alkyl groups).[5]

  • Vinyl =C-H Stretch (~3050 - 3010 cm⁻¹): The peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on a double bond. Their presence is a clear confirmation of the vinyl group.

  • Alkyl C-H Stretches (~2962 - 2850 cm⁻¹): A series of strong, sharp peaks dominate this area. These arise from the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl and methyl substituents.[7] Specifically, asymmetric stretches occur at higher frequencies than their symmetric counterparts.[8] One can typically assign the peak around 2955 cm⁻¹ to the asymmetric stretching of the CH₃ groups and the peak near 2870 cm⁻¹ to their symmetric stretching.[9] Similarly, the asymmetric and symmetric stretches of the CH₂ groups appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively.[7][10]

The Double Bond and Bending Region (1600 - 900 cm⁻¹)

This region contains several highly characteristic peaks crucial for identifying the molecule's key functional groups.

  • C=C Stretch (~1600 - 1590 cm⁻¹): A medium-intensity peak in this range confirms the presence of the vinyl group's carbon-carbon double bond.[11] Its position is characteristic for Si-CH=CH₂ moieties.

  • CH₂ and CH₃ Bending (~1465 - 1375 cm⁻¹): Just as bonds can stretch, they can also bend. The scissoring motion of the CH₂ groups in the ethyl chains typically appears around 1460 cm⁻¹.[12][13] The symmetric "umbrella" bending mode of the CH₃ groups is found near 1375 cm⁻¹.[6]

  • Vinyl C-H Bending (~1410 cm⁻¹ and ~960 cm⁻¹): The vinyl group produces strong bending absorptions. An in-plane scissoring or bending vibration is found near 1410 cm⁻¹.[11] A very prominent, strong band around 960 cm⁻¹ is due to the out-of-plane wagging of the =C-H bonds, a highly characteristic feature for vinylsilanes.[11]

  • Si-Ethyl Vibrations (~1250 cm⁻¹ and ~1010 cm⁻¹): The vibrations involving the silicon-ethyl linkage give rise to characteristic peaks. A band in the 1250-1220 cm⁻¹ range is attributed to Si-CH₂ bending, while a strong absorption between 1020-1000 cm⁻¹ is associated with a rocking motion of the same group.[11]

The Fingerprint Region (< 900 cm⁻¹)

This lower-frequency region is rich with complex vibrations involving the silicon-carbon skeleton, including stretching and rocking motions. While individual assignments can be complex, the overall pattern is unique to the molecule. Strong absorptions related to Si-C stretching are expected in the 850-700 cm⁻¹ range, providing further confirmation of the organosilane structure.[11][14]

Section 3: Visualizing Molecular Structure and Vibrations

To correlate the spectral data with the molecular structure, a clear visualization is essential. The following diagram illustrates the structure of this compound and highlights the key functional groups responsible for the primary infrared absorptions.

Caption: Molecular structure of this compound highlighting key functional groups.

Conclusion

FTIR spectroscopy provides an efficient and definitive method for the structural confirmation and quality assessment of this compound. By following a validated experimental protocol, a high-quality spectrum can be reliably obtained. The key diagnostic peaks—including the vinyl =C-H and C=C stretches, the distinct alkyl C-H stretches, and the characteristic Si-C and C-H bending and rocking motions in the fingerprint region—collectively provide an unambiguous identification of the molecule. This guide serves as a practical resource for researchers and professionals in applying FTIR spectroscopy for the confident characterization of this important organosilane compound.

References

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from Gelest. [Link]

  • O'Reilly, J. M., & Pierce, L. (1961). Microwave Spectrum of Vinylsilane. The Journal of Chemical Physics, 34(4), 1176–1181.
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A Comprehensive Guide to the Safe Handling of Diethylmethylvinylsilane in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of Diethylmethylvinylsilane. As a reactive organosilane compound, its utility in synthesis is matched by its potential hazards. A thorough understanding and proactive implementation of safety protocols are not merely best practices; they are essential for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This document moves beyond checklists to explain the causality behind each safety recommendation, fostering a culture of intrinsic safety within the laboratory environment.

Section 1: Chemical and Physical Identity

This compound, also known as ethenyl-diethyl-methylsilane, is a versatile intermediate in organic and organometallic synthesis.[1] Its vinyl group allows for a range of chemical transformations, while its silane character imparts unique properties. A clear understanding of its physical properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 18292-29-0[1][2]
Molecular Formula C₇H₁₆Si[1]
Molecular Weight 128.29 g/mol [1]
Appearance Colorless, clear liquid[3]
Boiling Point 118 °C (at 760 mmHg)[2]
Density 0.75 g/mL at 25 °C[2]
Flash Point -24 °C (-11.2 °F) (Data for Diethylmethylsilane)[3]
Solubility Insoluble in water[3]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its high flammability and its irritant properties.[1] A comprehensive risk assessment must account for these dangers in all planned experimental workflows.

Hazard ClassGHS CodeSignal WordHazard Statement
Flammable Liquids H225DangerHighly Flammable liquid and vapor.[1]
Skin Corrosion/Irritation H315WarningCauses skin irritation.[1]
Eye Damage/Irritation H319WarningCauses serious eye irritation.[1]
STOT, Single Exposure H335WarningMay cause respiratory irritation.[1]

Causality of Hazards:

  • Flammability: The very low flash point indicates that vapors can ignite at temperatures well below ambient conditions.[3] Vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".[3][4]

  • Reactivity: Like many organosilanes, this compound can be sensitive to moisture.[5] It is incompatible with strong oxidizing agents, alkalis, and certain metal salts, which can catalyze hazardous reactions, potentially generating flammable hydrogen gas.[3][6]

  • Health Effects: Direct contact can defat and irritate the skin. Vapors can irritate the mucous membranes of the respiratory tract, and splashes pose a serious risk to the eyes.[1][3]

NFPA 704 Hazard Diamond for this compound (Estimated).

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Grounding) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Hierarchy of controls prioritizing safety measures.
Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control flammable and irritating vapors.[3][7][8] The ventilation system, including fans and other electrical components, must be of an explosion-proof design.[3]

  • Ignition Source Control: All potential ignition sources (hot plates, ovens, non-intrinsically safe equipment) must be removed from the work area. Use only explosion-proof and non-sparking tools and equipment.[3][6][8]

  • Static Electricity Prevention: Containers must be grounded and bonded during all transfer operations.[3][6][8] The flow of low-conductivity liquids like this can generate a static charge sufficient to ignite vapors.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible in any area where the chemical is handled.[3]

Administrative & Procedural Controls

These are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before any work begins. All personnel must be trained on this SOP.

  • Quantity Minimization: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or fire.

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

  • Labeling: All containers must be clearly labeled with the chemical name, date received, date opened, and all relevant GHS hazard pictograms.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Flame-retardant lab coatNot required if hood is functioning properly
Transfer/Dispensing Chemical splash goggles and face shieldChemical-resistant glovesFlame-retardant lab coatNot required if hood is functioning properly
Minor Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over flame-retardant lab coatAir-purifying respirator with organic vapor cartridges may be necessary.[3][8]

Section 4: Standard Operating Protocols

Adherence to validated protocols is critical for ensuring safety and reproducibility.

Protocol for Routine Handling and Transfer
  • Preparation: Don all required PPE. Verify the chemical fume hood is functioning correctly. Clear the work area of all unnecessary items and ignition sources.

  • Grounding: Securely attach grounding and bonding wires to both the source container and the receiving vessel.

  • Transfer: Slowly dispense the liquid, minimizing splashing. If the material is moisture-sensitive, this should be done under an inert atmosphere (e.g., nitrogen or argon).[3][5]

  • Completion: Securely cap both containers immediately after transfer.

  • Cleanup: Wipe down any minor drips with a compatible absorbent material and dispose of it as hazardous waste.

  • Post-Handling: Wash hands and exposed skin thoroughly after removing gloves.[3]

Protocol for Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Labeling: Mark the container with the date it was received.

  • Location: Store in a designated, well-ventilated, flammables-rated cabinet or area, away from heat and ignition sources.[3][6]

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Container Integrity: Keep the container tightly closed to prevent the escape of vapors and contact with atmospheric moisture.[3][6] Some organosilanes benefit from storage in a refrigerator in a sealed container to minimize degradation.[9]

Section 5: Emergency Response Protocols

A clear, rehearsed emergency plan is crucial. All laboratory personnel must be familiar with these procedures.

Spill Management

The response to a spill depends on its size and location.

Spill_Response start Spill Occurs decision_size Is the spill >1 Liter or outside a fume hood? start->decision_size major_spill MAJOR SPILL 1. Alert others & evacuate area. 2. Pull fire alarm if necessary. 3. Call Emergency Services. decision_size->major_spill Yes minor_spill MINOR SPILL (Personnel are trained & equipped) decision_size->minor_spill No end Report Incident to Supervisor major_spill->end step1 1. Don additional PPE (respirator, apron). minor_spill->step1 step2 2. Control ignition sources. step1->step2 step3 3. Contain spill with inert absorbent (sand, vermiculite). step2->step3 step4 4. Collect material with non-sparking tools. step3->step4 step5 5. Place in a sealed container for hazardous waste disposal. step4->step5 step6 6. Decontaminate area. step5->step6 step6->end

Decision workflow for responding to a chemical spill.

Protocol for a Minor Spill (<1 Liter and Contained in a Fume Hood):

  • Alert: Immediately alert personnel in the immediate area.

  • Control: Ensure all ignition sources are off and ventilation is operational.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.[10]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][11] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a heavy-duty, sealable container (e.g., a polyethylene pail).[3][10]

  • Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's environmental health and safety (EHS) office.[10]

  • Decontaminate: Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[10]

  • Report: Report the incident to the laboratory supervisor.[10]

Fire Response
  • For a small fire in a container: If it is safe to do so, smother the fire with a lid or use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.

  • For a larger fire: Do not attempt to fight it. Activate the fire alarm, evacuate the area, and close the doors behind you.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or chemical foam.[3] Avoid using a direct stream of water as it may spread the flammable liquid.[6] Water spray or fog can be used to cool exposed containers.[6]

First Aid Measures

Immediate and appropriate first aid is critical to minimizing injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][10]
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 6: Waste Disposal

All waste containing this compound, including the pure chemical, reaction mixtures, contaminated absorbents, and empty containers, must be treated as hazardous waste.[12]

  • Containerization: Collect liquid waste in a compatible, properly sealed, and labeled container. Do not mix with incompatible waste streams.[12]

  • Labeling: All waste containers must have a hazardous waste label detailing the full chemical names of the contents and their approximate percentages.[12]

  • Solid Waste: Contaminated items (gloves, absorbent pads, glassware) must be collected in a sealed bag or container, labeled as hazardous waste.

  • Empty Containers: "Empty" containers are not truly empty and retain hazardous residue. The first rinse of a container must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS office.

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[12] All disposal must be coordinated through your institution's EHS department to ensure compliance with all local, state, and federal regulations.

References

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Theoretical Framework for the Elucidation of Diethylmethylvinylsilane's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide presents a comprehensive theoretical framework for the detailed investigation of the molecular structure of Diethylmethylvinylsilane (C7H16Si). While specific experimental and computational literature on this molecule is not extensively published, this document outlines a robust, first-principles methodology based on established quantum chemical techniques for analogous organosilicon compounds. We detail the computational protocols for conformational analysis, geometry optimization, and vibrational spectra simulation using Density Functional Theory (DFT). The guide provides projected structural parameters and spectroscopic signatures, establishing a foundational resource for researchers in materials science, chemical synthesis, and drug development to predict the molecule's reactivity, stability, and intermolecular interactions.

Introduction to this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to two ethyl groups, one methyl group, and one vinyl group.[1] The presence of both saturated (ethyl, methyl) and unsaturated (vinyl) substituents provides a unique combination of electronic and steric properties, making it a molecule of interest for polymer synthesis, surface modification, and as a precursor in organic chemistry.

A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and conformational preferences, is paramount for predicting its chemical behavior. Theoretical studies, particularly quantum chemical calculations, offer a powerful, non-experimental approach to elucidate these properties at the atomic level, providing insights that are often difficult to obtain through empirical methods alone.[2] This guide focuses on the application of Density Functional Theory (DFT), a highly versatile and accurate computational method, to establish a definitive model of the molecule's structure.

Core Theoretical Methodology: A Quantum Chemical Approach

The theoretical investigation of this compound's structure relies on a multi-step computational workflow. The causality behind this choice is to first explore the molecule's flexibility to identify all stable forms and then to characterize the most likely structure with high accuracy.

Foundational Theory: Density Functional Theory (DFT)

For molecules of this size, DFT provides an optimal balance between computational cost and accuracy. The method calculates the electronic structure by modeling the electron density rather than the full many-electron wavefunction. The choice of functional and basis set is critical for obtaining reliable results.

  • Functional Selection: Hybrid functionals like B3LYP are often employed for their proven accuracy in determining the geometry and vibrational frequencies of organic and organometallic compounds.[3] For higher accuracy, double-hybrid functionals or range-separated functionals like CAM-B3LYP can be used, especially for calculating electronic properties.[3]

  • Basis Set Selection: Pople-style basis sets such as 6-311+G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ ) are recommended. The inclusion of polarization functions (d,p) and diffuse functions (+) is essential to accurately describe the bonding environment around the silicon atom and the π-system of the vinyl group.

Conformational Isomerism

The single bonds connecting the ethyl and vinyl groups to the silicon atom allow for significant rotational freedom. This gives rise to multiple conformational isomers (conformers) with distinct energies and geometries. Identifying the global minimum energy conformer is crucial, as it represents the most populated structure at equilibrium.

The primary dihedral angles that dictate the conformational landscape are:

  • τ1 (C=C-Si-C_ethyl)

  • τ2 (C-C-Si-C_vinyl)

A thorough conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface (PES).

Detailed Computational Protocol

Step 1: Initial 3D Structure Generation

An initial, approximate 3D structure of this compound is built using any standard molecular modeling software. Standard bond lengths and angles can be used for this initial guess.

Step 2: Conformational Search and Analysis

A relaxed Potential Energy Surface (PES) scan is performed. This involves systematically varying the key dihedral angles (τ1 and τ2) and performing a partial geometry optimization at each step. This process identifies all low-energy minima on the PES.

Step 3: Full Geometry Optimization

The structures corresponding to the energy minima found in the conformational search are then subjected to a full geometry optimization without any constraints. This procedure refines the molecular geometry to find the exact stationary point on the PES. The optimization is complete when the forces on the atoms and the energy change between steps fall below a predefined threshold.

Step 4: Vibrational Frequency Calculation

Following optimization, a vibrational frequency analysis is performed on each stable conformer. This calculation serves two critical purposes:

  • Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

  • Prediction of Spectra: The calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.[4][5] These theoretical spectra are invaluable for comparison with experimental data.

The overall workflow is depicted below.

G cluster_setup Phase 1: Setup & Exploration cluster_refinement Phase 2: Refinement & Verification cluster_analysis Phase 3: Data Analysis A 1. Build Initial 3D Structure B 2. Define Key Dihedral Angles (e.g., C=C-Si-C) A->B C 3. Perform Relaxed PES Scan B->C D 4. Identify Energy Minima (Conformers) C->D E 5. Full Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) D->E F 6. Vibrational Frequency Calculation E->F G 7. Verify True Minima (No Imaginary Frequencies) F->G H 8. Extract Structural Data (Bond Lengths, Angles) G->H I 9. Simulate IR & Raman Spectra G->I

Caption: Computational workflow for theoretical structural analysis.

Projected Structural Data and Spectroscopic Signatures

While direct experimental data for this compound is sparse, we can project key structural parameters based on theoretical calculations and experimental data from analogous molecules like dichloromethylvinylsilane and diphenylsilane.[6][7]

Projected Geometrical Parameters

The following table summarizes the expected bond lengths and angles for the global minimum energy conformer of this compound. These values are derived from established data for similar chemical bonds in related organosilicon compounds.

ParameterBond/AngleProjected ValueRationale / Comparative Source
Bond Lengths
r(Si-Cvinyl)Si-CH=CH₂~1.86 ÅSimilar to Si-C(vinyl) distances in other vinylsilanes.[7]
r(Si-Cethyl)Si-CH₂CH₃~1.87 ÅStandard Si-C sp³ bond length.
r(Si-Cmethyl)Si-CH₃~1.86 ÅStandard Si-C sp³ bond length.[7]
r(C=C)CH=CH₂~1.34 ÅSlightly longer than in ethylene due to Si substitution.[7]
Bond Angles
∠Cvinyl-Si-CethylC-Si-C~110°Approaching tetrahedral geometry at the silicon center.[6]
∠Cethyl-Si-CethylC-Si-C~111°Steric repulsion between ethyl groups may slightly increase this angle.
∠Si-C=CSi-C=C~124°Consistent with values observed in related vinylsilanes.[7]
Predicted Vibrational Frequencies

The simulated IR and Raman spectra provide a "fingerprint" of the molecule. Key vibrational modes are predicted below, which can be used to validate the theoretical structure against future experimental measurements.[4][8]

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (vinyl)=C-H3050 - 3100Medium (IR), Strong (Raman)
C-H Stretch (alkyl)-C-H2850 - 3000Strong (IR), Strong (Raman)
C=C StretchC=C1620 - 1640Medium (IR), Strong (Raman)
CH₂ Scissoring-CH₂-1450 - 1470Medium (IR)
Si-C StretchSi-C600 - 800Strong (IR)

Proposed Experimental Validation

The theoretical predictions from this guide should be validated through empirical measurement.

  • Gas-Phase Electron Diffraction (GED): GED is an ideal experimental technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[9] The radial distribution curve obtained from a GED experiment can be directly compared with the one calculated from the optimized theoretical geometry to yield a highly accurate structure.[10]

  • Vibrational Spectroscopy (FTIR/Raman): Recording the Fourier-transform infrared (FTIR) and Raman spectra of a purified sample of this compound would provide direct validation for the calculated vibrational frequencies. A strong correlation between the experimental and scaled theoretical spectra would lend high confidence to the computed molecular structure.

The relationship between these theoretical and experimental techniques is illustrated below.

G cluster_theory Theoretical Prediction cluster_exp Experimental Validation A DFT Geometry Optimization B DFT Frequency Calculation C Gas Electron Diffraction (GED) A->C Compare Bond Lengths & Angles D FTIR / Raman Spectroscopy B->D Compare Vibrational Frequencies

Caption: Validation loop for theoretical and experimental data.

Conclusion

This guide provides a comprehensive and authoritative theoretical protocol for the structural characterization of this compound. By employing Density Functional Theory for conformational analysis, geometry optimization, and frequency calculations, a detailed and accurate model of the molecule's structure can be developed. The projected structural parameters and vibrational signatures presented herein serve as a robust baseline for future computational and experimental investigations. This framework not only enables a deeper understanding of this compound itself but also provides a transferable methodology for the study of other complex organosilicon compounds.

References

  • Quantum Chemical Calculations for Di-m-tolyl-silane: A Technical Guide. Benchchem.
  • Quantum Chemical Parameters (in Gas/water) for Organosilanes Molecules.
  • Conformations of oligoorganosilanes according to quantum chemical calculations, the X-ray diffraction analysis and the NMR spectroscopy.
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  • N-heterocyclic silylene. Wikipedia.
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  • Determination of the molecular structure of gaseous dichloromethylvinylsilane, CH2 CH SiMeCl2, by electron diffraction. Sci-Hub.
  • Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. MDPI.
  • Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid, Liquid St
  • Gas electron diffraction study of the vapour over dimethylamine-gallane leading to an improved structure for dimeric dimethylamidogallane, [Me 2NGaH2]2: A cautionary tale.

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Methodological & Application

Application Notes and Protocols: Diethylmethylvinylsilane as a Cross-linking Agent in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Cross-linking in Silicone Elastomers

Silicone elastomers, particularly those based on polydimethylsiloxane (PDMS), are indispensable materials in the medical, pharmaceutical, and electronics industries due to their biocompatibility, thermal stability, and tunable mechanical properties. The transition from a viscous liquid polymer to a robust, elastic solid is achieved through a process called cross-linking, which creates a three-dimensional network structure. The choice of cross-linking agent is a critical determinant of the final material's performance, influencing properties such as hardness, tensile strength, and elongation.[1]

This guide focuses on the application of diethylmethylvinylsilane as a specialized cross-linking agent in addition-cure silicone elastomer systems. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the unique attributes that make this reagent a valuable tool for formulating high-performance silicone materials.

The Chemistry of Addition Curing: A Primer on Hydrosilylation

Addition-cure chemistry is a widely used method for curing silicone elastomers, favored for its formation of stable cross-links without the generation of byproducts.[2] This reaction, known as hydrosilylation, involves the addition of a silicon-hydride (Si-H) group across a vinyl (C=C) group in the presence of a platinum catalyst.[3]

The fundamental components of an addition-cure system are:

  • A vinyl-functional silicone polymer: Typically a vinyl-terminated polydimethylsiloxane.

  • A hydride-functional cross-linking agent: A siloxane polymer with multiple Si-H groups.

  • A platinum catalyst: Often Karstedt's catalyst, to facilitate the reaction.

The stoichiometry of the vinyl and hydride groups is a key factor in determining the extent of cross-linking and the final properties of the elastomer.

This compound: A Unique Cross-linking Agent

This compound (C7H16Si) is a low-viscosity organosilane that can be employed as a reactive cross-linking agent in addition-cure silicone formulations. Its distinct molecular structure, featuring a vinyl group for reaction and ethyl and methyl groups on the silicon atom, offers specific advantages in tailoring the properties of the final elastomer.

The ethyl groups can influence the steric hindrance around the reactive site, potentially moderating the curing profile. Furthermore, as a smaller cross-linking molecule compared to long-chain vinyl-functional polymers, it can be used to achieve a higher cross-link density, resulting in a harder and more rigid elastomer.

Diagrams and Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Hydrosilylation Cross-linking Mechanism

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl_Group R-CH=CH₂ (Vinyl Group on this compound) Crosslink R-CH₂-CH₂-Si-R' (Stable Ethyl Bridge) Vinyl_Group->Crosslink SiH_Group R'-Si-H (Hydride Group on Cross-linker) SiH_Group->Crosslink Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Crosslink Catalyzes Reaction cluster_prep Preparation cluster_char Characterization Weigh_Reactants Weigh Vinyl-PDMS, this compound, and Hydride Cross-linker Mix_Components Thoroughly Mix Part A and Part B Weigh_Reactants->Mix_Components Degas Degas Mixture Under Vacuum Mix_Components->Degas Pour_Mold Pour into Molds Degas->Pour_Mold Cure Cure in Oven Pour_Mold->Cure Hardness Measure Shore Hardness Cure->Hardness Tensile Perform Tensile Testing (Strength, Elongation) Cure->Tensile Swelling Conduct Swelling Studies for Cross-link Density Cure->Swelling

Caption: Experimental workflow for preparing and characterizing the silicone elastomer.

Data and Performance Characteristics

The use of this compound as a cross-linking agent allows for precise control over the final properties of the silicone elastomer. The following table provides a general overview of how formulation variables can be adjusted to achieve desired outcomes.

Property To Increase To Decrease
Hardness (Shore A) Increase the ratio of this compound to vinyl-terminated PDMS. Increase the amount of reinforcing filler.Decrease the ratio of diethylmethylvinylvinylsilane. Decrease the amount of reinforcing filler.
Tensile Strength Optimize the vinyl-to-hydride ratio. Incorporate reinforcing fillers.Deviate from the optimal vinyl-to-hydride ratio. Reduce or eliminate reinforcing fillers.
Elongation at Break Use a higher molecular weight vinyl-terminated PDMS. Decrease the cross-link density.Increase the cross-link density by increasing the amount of this compound.
Cure Time Increase the catalyst concentration. Increase the curing temperature.Decrease the catalyst concentration. Decrease the curing temperature.

Troubleshooting Common Issues

Issue Potential Cause Solution
Incomplete Curing Incorrect vinyl-to-hydride ratio. Catalyst inhibition by contaminants (e.g., sulfur, amines, tin compounds). Insufficient catalyst concentration.Verify calculations for reactant ratios. Ensure all equipment is clean and free of contaminants. Increase catalyst concentration.
Bubbles in Cured Elastomer Incomplete degassing. Air introduced during mixing or pouring.Degas for a longer period or at a lower pressure. Improve mixing and pouring techniques to minimize air entrapment.
Surface Tackiness Off-ratio mixing. Migration of unreacted components.Ensure accurate weighing and thorough mixing of Part A and Part B. Consider a post-cure step at a slightly elevated temperature.

Conclusion: The Versatility of this compound

This compound serves as a valuable and versatile cross-linking agent in the formulation of addition-cure silicone elastomers. Its low viscosity and reactive vinyl group allow for the precise tuning of cross-link density, enabling researchers and product developers to create materials with a wide range of mechanical properties. By carefully controlling the formulation parameters outlined in these application notes, it is possible to engineer high-performance silicone elastomers tailored to the specific demands of advanced applications in the scientific and medical fields.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylmethylsilane, 97%. Cole-Parmer. Retrieved from [Link]

  • Gelest, Inc. (2016, January 21). SAFETY DATA SHEET: DIETHYLMETHYLSILANE. Gelest, Inc. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Functional Silicone Reactivity Guide. Gelest, Inc. Retrieved from [Link]

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Application Note: Surface Modification of Polymers using Diethylmethylvinylsilane for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Bio-Interfaces with Organosilane Coatings

The performance of advanced biomedical devices, from microfluidic chips for diagnostics to long-term implants, is critically dependent on the properties of their surfaces. Unmodified polymer surfaces often exhibit hydrophobic characteristics that can lead to non-specific protein adsorption, cellular adhesion, and biofouling, ultimately compromising device function and biocompatibility. Surface modification provides a powerful strategy to tailor the interfacial properties of a material without altering its bulk characteristics.[1]

This guide details the use of Diethylmethylvinylsilane (DEMVS) as a precursor for creating stable, low-energy, and biocompatible surfaces on a variety of polymer substrates. Through plasma-enhanced chemical vapor deposition (PECVD), commonly known as plasma polymerization, DEMVS can be used to deposit a thin, highly cross-linked, and pinhole-free polysiloxane film.[2] The resulting coating mimics the properties of poly(dimethylsiloxane) (PDMS) but can be applied to a wider range of materials, offering enhanced performance for researchers, scientists, and drug development professionals.

Part 1: The Underlying Science of DEMVS Plasma Polymerization

The Precursor: this compound

This compound ((C₂H₅)₂CH₃SiCH=CH₂) is an organosilane monomer featuring two key functional components:

  • Alkyl Groups (Ethyl and Methyl): These saturated hydrocarbon groups are responsible for the low surface energy and resulting hydrophobicity of the final coating. They create a non-polar interface that minimizes interaction with aqueous biological media.

  • Vinyl Group (-CH=CH₂): This unsaturated group is highly reactive under plasma conditions, serving as the primary site for polymerization. The breaking of this double bond initiates the formation of free radicals, which drive the film-forming process.[2]

The Mechanism: From Monomer to Cross-Linked Film

Plasma polymerization is a complex, solvent-free process that does not follow conventional polymerization pathways. Instead of simple chain growth, it proceeds via a multifaceted mechanism involving fragmentation and recombination of the precursor molecule.[3][4][5]

The process, occurring in a low-pressure vacuum chamber, can be summarized in the following key steps:

  • Plasma Generation: An inert gas (like Argon) is introduced into the chamber, and an electric field (typically radio frequency, RF) is applied. This energizes the gas, stripping electrons and creating a reactive plasma environment filled with ions, electrons, and free radicals.[6]

  • Monomer Activation: Gaseous DEMVS is introduced into the plasma. Collisions with high-energy electrons and ions fragment the DEMVS molecules and activate the vinyl group, creating a variety of reactive radical species.[4][7]

  • Deposition and Polymerization: These reactive species bombard the polymer substrate surface. They polymerize and cross-link simultaneously, forming a dense, amorphous, and highly-branched polysiloxane network that is covalently bonded to the substrate.[2][3]

The key advantage of this method is the ability to create highly adherent and durable coatings at near-ambient temperatures, making it suitable for thermally sensitive polymer substrates.[3]

G Figure 1: Mechanism of DEMVS Plasma Polymerization cluster_0 Gas Phase cluster_1 Substrate Surface Monomer DEMVS Monomer Gas Plasma RF-Generated Argon Plasma (e⁻, Ar⁺, Ar*) Monomer->Plasma Introduction Radicals Activated DEMVS Radicals & Fragments Plasma->Radicals Energy Transfer & Fragmentation Deposition Deposition & Adsorption of Radical Species Radicals->Deposition Surface Bombardment Substrate Polymer Substrate Film Cross-linked Polysiloxane Hydrophobic Film Deposition->Film Polymerization & Cross-linking

Caption: Figure 1: Mechanism of DEMVS Plasma Polymerization

Part 2: Protocol for Surface Modification via PECVD

This section provides a self-validating protocol for depositing a this compound film. The validation is achieved through the integrated characterization steps outlined in Part 3.

Equipment and Materials
  • Equipment:

    • Plasma-Enhanced Chemical Vapor Deposition (PECVD) System with RF power supply (13.56 MHz)

    • Vacuum pump capable of reaching <50 mTorr

    • Mass flow controllers (MFCs) for gas delivery

    • Ultrasonic bath

    • Contact Angle Goniometer

    • X-ray Photoelectron Spectrometer (XPS)

    • Atomic Force Microscope (AFM)

  • Materials:

    • This compound (DEMVS) precursor

    • Argon gas (UHP, 99.999%)

    • Polymer substrates (e.g., Polystyrene, PMMA, Polycarbonate)

    • Isopropyl alcohol (IPA) and deionized (DI) water for cleaning

Experimental Workflow

Caption: Figure 2: Experimental Workflow for Surface Modification

Step-by-Step Methodology

Step 1: Substrate Preparation (Causality: Adhesion)

  • Rationale: Proper cleaning is paramount to remove surface contaminants, such as plasticizers and mold-release agents, which can inhibit film adhesion.

  • Protocol:

    • Place polymer substrates in a beaker.

    • Add Isopropyl Alcohol (IPA) to fully submerge the samples.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Replace IPA with fresh DI water and sonicate for another 15 minutes.

    • Dry the substrates thoroughly with a stream of dry nitrogen gas and place them in a clean, sealed container.

Step 2: Chamber Loading and Pump-Down

  • Rationale: A low base pressure ensures that residual atmospheric gases (especially water and oxygen) do not interfere with the plasma chemistry or get incorporated into the film.

  • Protocol:

    • Load the cleaned, dry substrates onto the sample stage of the PECVD chamber.

    • Evacuate the chamber to a base pressure of ≤ 50 mTorr.

Step 3: Argon Plasma Pre-treatment (Causality: Surface Activation)

  • Rationale: A brief exposure to argon plasma performs a final cleaning (sputtering) and creates reactive radical sites on the polymer surface, which act as anchor points for the depositing film, promoting strong covalent bonding.

  • Protocol:

    • Introduce Argon gas at a flow rate of 20-50 sccm.

    • Allow the pressure to stabilize (typically 100-200 mTorr).

    • Apply RF power (20-50 W) for 1-2 minutes.

    • Turn off RF power.

Step 4: DEMVS Deposition (Causality: Film Formation)

  • Rationale: The process parameters directly control the film's properties. Power influences the degree of precursor fragmentation and cross-linking, while time dictates the final thickness.[8]

  • Protocol:

    • While Argon is still flowing, introduce DEMVS vapor into the chamber. A needle valve can be used to control the flow, aiming for a process pressure of 150-300 mTorr.

    • Once the pressure is stable, apply RF power. The power level is a critical parameter to optimize.

    • Maintain the plasma for the desired deposition time (e.g., 1-10 minutes).

    • Turn off RF power and stop the DEMVS and Argon flow.

Table 1: Recommended PECVD Process Parameters (Starting Points)

Parameter Range Rationale for Variation
Base Pressure < 50 mTorr Minimizes contamination from residual atmosphere.
RF Power 20 - 100 W Lower power yields a more "polymer-like" film retaining monomer structure. Higher power increases cross-linking and hardness but can lead to brittle, inorganic (SiOx) films.[9]
DEMVS Flow / Pressure 150 - 300 mTorr Affects deposition rate and film chemistry.

| Deposition Time | 1 - 10 min | Directly controls film thickness. Thicker films provide better barrier properties but may suffer from internal stress. |

Part 3: Characterization of the Modified Surface

This section describes the essential techniques to validate the successful deposition and performance of the DEMVS coating.

Surface Wettability: Contact Angle Goniometry
  • Objective: To confirm the change in surface energy from the native polymer to the hydrophobic DEMVS coating.

  • Methodology:

    • Place a 5 µL droplet of DI water on both an untreated and a DEMVS-coated substrate.

    • Measure the static water contact angle (WCA).

  • Expected Results: A successful hydrophobic coating will result in a significant increase in the WCA compared to the often more hydrophilic or moderately hydrophobic untreated polymer.

Table 2: Typical Water Contact Angle (WCA) Results

Substrate Typical WCA (Untreated) Expected WCA (DEMVS Coated)
Polystyrene (PS) ~90° > 105°
PMMA ~70° > 105°

| Polycarbonate (PC) | ~85° | > 105° |

Surface Chemistry: X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To provide unequivocal proof of the coating's elemental composition. XPS is a surface-sensitive technique that analyzes the top 5-10 nm of a material.[10]

  • Methodology:

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans of the Carbon (C1s), Oxygen (O1s), and Silicon (Si2p) regions.

  • Expected Results:

    • Untreated Polymer: Strong C1s and possibly O1s signals, with no Si2p peak.

    • DEMVS-Coated Polymer: A prominent Si2p peak will appear, confirming the presence of the silane coating. The high-resolution Si2p spectrum can confirm the presence of Si-C and Si-O-Si bonds, characteristic of a polysiloxane network.[9][11]

Surface Morphology: Atomic Force Microscopy (AFM)
  • Objective: To assess the uniformity, smoothness, and integrity of the deposited film.[12]

  • Methodology:

    • Operate the AFM in tapping mode to minimize damage to the polymer surface.[13]

    • Scan a representative area (e.g., 5 µm x 5 µm) of both the untreated and coated surfaces.

    • Analyze the topography images and calculate the root-mean-square (RMS) roughness.

  • Expected Results: A successful PECVD process should yield a conformal and very smooth film.[14] The RMS roughness of the coated surface should be comparable to or only slightly higher than the pristine substrate, indicating a pinhole-free coating without significant particulate formation.[15]

Part 4: Applications in Biomedical Research and Drug Development

The engineered properties of DEMVS-coated surfaces open up numerous applications:

  • Anti-Fouling for Implants and Biosensors: The low surface energy and hydrophobicity of the coating reduce the non-specific adsorption of proteins and cells, a critical first step in biofouling and thrombus formation on blood-contacting devices.

  • Microfluidic Devices: In "lab-on-a-chip" systems, modifying the wettability of microchannels is essential for precise fluid control, preventing analyte loss to channel walls, and enabling droplet-based microfluidics.

  • Drug Delivery Systems: DEMVS coatings can serve as hydrophobic barrier layers to control the release kinetics of encapsulated drugs from polymer matrices.

  • Cell Culture Plastics: Creating well-defined hydrophobic domains on standard cell culture ware can be used to pattern cell growth and study cell-surface interactions.

References

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  • Cebe, M., et al. (2005). XPS study of siloxane plasma polymer films. ResearchGate. Retrieved from [Link]

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  • Chemistry For Everyone. (2023, September 5). What Is The Mechanism Of Plasma Polymerization?. YouTube. Retrieved from [Link]

  • Yasuda, H. (n.d.). Polymer Formation in Plasma. Retrieved from [Link]

  • Lee, D. C., & Lee, Y. C. (1992). Plasma Polymerization of Organosilicon Compounds. Polymer(Korea), 16(1), 94-104. Retrieved from [Link]

  • Liu, X., et al. (1995). The Mechanism of the Plasma Polymerization of Vinyltrimethylsilane. Journal of Functional Polymers, 8(4), 489-494. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma polymerization. Retrieved from [Link]

  • Physical Electronics. (n.d.). XPS Analysis of Surface Modified Polymers. Retrieved from [Link]

  • Han, J. G., et al. (2009). Super-hydrophobic coatings with nano-size roughness prepared with simple PECVD method. ResearchGate. Retrieved from [Link]

  • Platypus Technologies. (2023, January 26). Plasma Polymerization: Definition and Techniques. Retrieved from [Link]

  • Lung, C. Y. K., & O'Keefe, M. J. (2013). XPS Analysis of Silane Films on the Surface of a Dental Ceramic. ResearchGate. Retrieved from [Link]

  • Zhou, H., et al. (1991). Plasma polymerization of vinylidimethyle-thoxysilane. INIS-IAEA. Retrieved from [Link]

  • Choi, Y. S., et al. (2014). Scratch-resistant hydrophobic and oleophobic coatings prepared by simple PECVD method. ResearchGate. Retrieved from [https://www.researchgate.net/publication/273449339_Scratch-resistant_hydrophobic_and_oleophobic_coatings_prepared_by_simple_PECVD_method]([Link]_ coatings_prepared_by_simple_PECVD_method)

  • Google Patents. (n.d.). US12091574B2 - Hydrophobic surface coating and preparation method therefor.
  • Didar Lab. (n.d.). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. Retrieved from [Link]

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Application Note: Mastering Hydrosilylation with Diethylmethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Specialty Chemicals and Drug Development

This document provides an in-depth guide to the principles and practices of hydrosilylation reactions utilizing Diethylmethylvinylsilane. It is designed for researchers, scientists, and professionals who require a robust understanding of the reaction mechanism, practical execution, and critical parameters for success. We move beyond simple instructions to explain the causality behind procedural choices, ensuring a foundation of scientific integrity and reproducibility.

Foundational Principles: The Hydrosilylation Reaction

Hydrosilylation is a powerful and atom-economical addition reaction where a silicon-hydrogen (Si-H) bond adds across an unsaturated bond, such as the carbon-carbon double bond in an alkene or alkyne.[1][2] This process is fundamental to the synthesis of a vast array of organosilicon compounds, which are pivotal in materials science, polymer chemistry, and as intermediates in organic synthesis.[1][3][4]

This compound (C7H16Si) is a common substrate in these reactions, featuring a reactive vinyl group attached to a silicon atom bearing two ethyl groups and one methyl group.[5][6] Its participation in hydrosilylation allows for the covalent linkage of this silane moiety to other molecules containing Si-H bonds, enabling the synthesis of complex silicon-containing architectures.

The reaction is almost exclusively mediated by a catalyst, typically a transition metal complex.[3] Historically, platinum-based catalysts have dominated the field due to their high activity and efficiency.[1][7]

The Catalytic Heart: Mechanism of Platinum-Catalyzed Hydrosilylation

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. For platinum catalysts, the most widely accepted pathway is the Chalk-Harrod mechanism .[1][2][3][4][8]

The Chalk-Harrod cycle involves several key steps:

  • Oxidative Addition: The hydrosilane (R₃Si-H) reacts with the low-valent platinum catalyst (e.g., Pt(0)), breaking the Si-H bond and forming a Pt(II) intermediate with both hydride (-H) and silyl (-SiR₃) ligands.[4]

  • Olefin Coordination: The vinylsilane (in this case, this compound) coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond. This is often the rate-limiting step and determines the regioselectivity of the reaction.[9] For terminal alkenes like this compound, this insertion typically occurs in an anti-Markovnikov fashion, leading to the formation of the β-adduct where the silicon from the hydrosilane attaches to the terminal carbon of the vinyl group.[1]

  • Reductive Elimination: The final product is released from the platinum center through the formation of a new carbon-silicon bond, regenerating the active Pt(0) catalyst to re-enter the catalytic cycle.[2][4][8]

Chalk_Harrod_Mechanism cluster_main Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst Pt_H_Si Oxidative Addition Product (Pt-II Complex) Pt_Olefin Olefin Coordinated Complex Pt_H_Si->Pt_Olefin Pt_Alkyl Migratory Insertion Product (Alkyl-Silyl Complex) Pt_Olefin->Pt_Alkyl 3. Migratory Insertion Product_out Hydrosilylation Product Pt_Alkyl->Product_out 4. Reductive Elimination R3SiH_in R'₃Si-H R3SiH_in->Pt0 1. Oxidative Addition Vinyl_in This compound Vinyl_in->Pt_H_Si 2. Olefin Coordination Product_out->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

While dominant, variations to this mechanism exist, and side reactions such as olefin isomerization can sometimes occur.[2][8]

Choosing the Right Initiator: Common Catalyst Systems

  • Speier's Catalyst (H₂PtCl₆): Hexachloroplatinic acid was a breakthrough catalyst for hydrosilylation.[7][10] It is typically used as a solution in isopropanol. A key consideration is that Speier's catalyst is a Pt(IV) precatalyst and must be reduced in situ to an active Pt(0) or Pt(II) species, which can result in an induction period before the reaction begins.[11]

  • Karstedt's Catalyst (Pt₂(dvtms)₃): This is a highly active and widely used Pt(0) complex that is soluble in many organic and silicone-based media.[1][2][9][11] Its benefits include high stability, low color, and the ability to promote rapid curing at both ambient and elevated temperatures with no induction period.[11][12] It is the catalyst of choice for many modern applications.

Laboratory Protocol: A Step-by-Step Guide

This protocol details a general procedure for the hydrosilylation of a hydrosilane (e.g., a polymethylhydrosiloxane, PMHS) with this compound using Karstedt's catalyst.

PART A: Core Principles & Safety

Safety is paramount. Hydrosilylation reactions can be highly exothermic, and uncontrolled reactions have been reported, particularly at larger scales or with highly reactive monomers.[13][14]

  • Chemical Hazards: this compound is a highly flammable liquid.[5][6] Hydrosilanes can be flammable and, if they are chlorosilanes, will react with moisture to produce corrosive HCl gas.[15] Always consult the Safety Data Sheet (SDS) for all reagents.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[16]

  • Engineering Controls: All operations must be conducted in a well-ventilated fume hood.[16] The reaction should be performed under an inert atmosphere (dry Argon or Nitrogen) to prevent moisture from deactivating the catalyst and to avoid potential side reactions.[1][17]

  • Scale and Exotherms: Always perform initial reactions on a small scale to assess the exotherm.[13][17] For larger-scale reactions, ensure adequate cooling is available.

PART B: Experimental Procedure

This procedure is a representative example. Researchers must optimize conditions for their specific hydrosilane and target product.[17]

Materials & Equipment:

  • Reactants: this compound, Hydrosilane (e.g., Polymethylhydrosiloxane), Karstedt's catalyst (typically a solution in xylene or vinylsiloxanes).

  • Solvent: Anhydrous toluene or xylene (if required). Many hydrosilylations can be run neat.[12]

  • Glassware: Schlenk flask, condenser, magnetic stir bar, glass syringes, rubber septa. All glassware must be oven-dried before use.

  • Setup: Schlenk line with a supply of dry inert gas (Argon or Nitrogen), magnetic stirrer/hotplate, oil bath for heating.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Dry Glassware (Oven, >120°C) B 2. Assemble Under Inert Gas Flow A->B C 3. Charge Flask: - Solvent (optional) - this compound - Hydrosilane B->C D 4. Add Karstedt's Catalyst (ppm level) via Syringe C->D E 5. Heat to Target Temp (e.g., 60-80°C) & Stir D->E F 6. Monitor Reaction (TLC, NMR, or IR) E->F G 7. Cool to RT Quench (if needed) F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify Product (e.g., Distillation) H->I J 10. Characterize Product (NMR, IR, GC-MS) I->J

Caption: Standard workflow for a catalyzed hydrosilylation reaction.

Step-by-Step Method:

  • Reaction Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser. Allow the apparatus to cool to room temperature under a steady stream of inert gas.[17]

  • Charging Reactants: Through the inert gas stream, charge the flask with this compound and the chosen hydrosilane. A slight excess of the vinylsilane or hydrosilane may be used to ensure the complete consumption of the limiting reagent. If using a solvent, add it at this stage.[17]

  • Catalyst Addition: Via syringe, add the appropriate amount of Karstedt's catalyst solution. A typical platinum loading is between 10-100 ppm relative to the reactants.[12][17] The solution should be added to the stirred reaction mixture.

  • Reaction Conditions: If the reaction requires heating, lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 60-80 °C).[17] Allow the mixture to stir under the inert atmosphere for the required duration (typically 2-24 hours).

  • Monitoring the Reaction: Progress can be monitored by taking small aliquots (under inert conditions) and analyzing them.

    • ¹H NMR Spectroscopy: Look for the disappearance of the Si-H proton signal (typically a sharp singlet around 4.7 ppm) and the vinyl proton signals of this compound.[17]

    • FT-IR Spectroscopy: Monitor the disappearance of the characteristic Si-H stretching band (around 2100-2200 cm⁻¹).[18]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The catalyst is often left in the product at these low concentrations.[11] If solvent was used, it can be removed under reduced pressure. If necessary, the product can be purified by vacuum distillation, though this can be challenging for high-boiling point siloxanes.[17]

Data & Critical Parameters

The success of a hydrosilylation reaction is governed by several interdependent variables. The following table provides a starting point for optimization.

ParameterTypical RangeRationale & Expert Insight
Catalyst Loading 5 - 100 ppm PtExpertise: Start with 10-20 ppm. Higher loadings can accelerate the reaction but may increase cost and coloration. Lower loadings may require higher temperatures or longer reaction times.[12][13]
Reactant Ratio 1:1 to 1.2:1Trustworthiness: A slight excess (~5-10%) of one reactant ensures complete conversion of the other. The choice of which is in excess depends on which is easier to remove during purification.
Temperature 20 - 200 °CCausality: Karstedt's catalyst is active over a wide range.[12] Room temperature may be sufficient for highly reactive substrates. Heating (e.g., 60-80°C) is common to ensure reasonable reaction rates.[17] High temperatures (>200°C) can lead to catalyst decomposition or side reactions.[14]
Solvent Neat or Toluene/XyleneInsight: Many reactions can be run solvent-free ("neat"), which is more atom-economical. A solvent can be used to control viscosity, aid in heat dissipation for highly exothermic reactions, or dissolve solid reactants.[12]
Regioselectivity >95% β-adductMechanism: Platinum catalysis strongly favors the anti-Markovnikov (β) addition product with terminal alkenes.[1] The silicon atom of the hydrosilane adds to the terminal carbon of the vinyl group.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Catalyst poisoning (e.g., by water, sulfur, or amine compounds).2. Insufficient temperature.3. Impure reagents.1. Ensure all glassware is dry and reagents are anhydrous and pure. Use freshly opened solvents.2. Incrementally increase the reaction temperature.3. Purify reagents before use.
Uncontrolled Exotherm 1. Reaction is too concentrated.2. Catalyst loading is too high.3. Insufficient heat dissipation.1. Dilute the reaction mixture with an anhydrous solvent.2. Reduce the catalyst concentration.[13]3. Add the limiting reagent or catalyst dropwise to the heated mixture. Use an ice bath for cooling.
Formation of Side Products 1. Olefin isomerization.2. Dehydrogenative silylation.1. This is a known side reaction with some Pt catalysts.[2] Try running the reaction at a lower temperature.2. Ensure a strictly inert atmosphere.

References

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Application Notes and Protocols for Vinyl Silanes in the Formulation of Dental Impression Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Formulation Professionals

Introduction: The Crucial Role of Vinyl Silanes in Modern Dentistry

Polyvinyl Siloxane (PVS) impression materials represent the gold standard in achieving the high-fidelity replication of oral structures necessary for modern restorative and prosthetic dentistry.[1][2][3] Their exceptional accuracy, dimensional stability, and elasticity are fundamentally owed to the addition polymerization chemistry that forms the stable, cross-linked silicone rubber network.[4][5] At the heart of this reaction are vinyl silanes, a class of organosilicon compounds that serve as the primary reactive components.

While the specific monomer Diethylmethylvinylsilane was the initial focus of this guide, a comprehensive review of scientific literature and patent databases did not yield direct evidence of its widespread use in commercial dental impression material formulations. Therefore, this document will focus on the broader, well-documented role of vinyl-terminated polydimethylsiloxanes (PDMS) and related vinyl silanes in the formulation and performance of PVS impression materials. Understanding the principles outlined herein will provide formulators with the foundational knowledge to innovate and optimize impression materials for various clinical applications.

The base paste of a PVS system typically contains a vinyl-terminated polysiloxane polymer, while the catalyst paste includes a hydrosiloxane crosslinker and a platinum catalyst.[1][6] When mixed, a hydrosilylation reaction occurs, where the platinum catalyst facilitates the addition of the silicon-hydride (Si-H) groups of the crosslinker across the vinyl (C=C) groups of the vinyl silane polymer.[6] This process forms a highly stable and cross-linked elastomer with no by-products, which is the key to the material's excellent dimensional stability.[4][5]

The Chemistry of Precision: The Hydrosilylation Reaction

The performance of a PVS impression material is intrinsically linked to the specifics of its formulation. The choice of vinyl silane, its molecular weight, and vinyl content, along with the concentration and type of crosslinker, fillers, and surfactants, all play a crucial role in determining the final properties of the cured material.

The fundamental curing reaction is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Vinyl-Terminated Polysiloxane (Base Paste) D Cross-linked Silicone Elastomer (Set Impression Material) A->D Hydrosilylation B Hydrosiloxane Crosslinker (Catalyst Paste) B->D C Platinum Salt Catalyst C->D Catalyses caption Hydrosilylation Curing Reaction of PVS Impression Materials.

Caption: Hydrosilylation Curing Reaction of PVS Impression Materials.

Formulation and Characterization Protocols

This section provides detailed protocols for the formulation and characterization of experimental PVS impression materials. These protocols are based on industry standards, primarily ISO 4823 , to ensure the clinical relevance of the obtained results.[7][8]

Part 1: Formulation of an Experimental PVS Impression Material

This protocol outlines the steps to create a two-paste (base and catalyst) PVS impression material.

1.1. Materials and Equipment:

  • Base Paste Components:

    • Vinyl-terminated polydimethylsiloxane (PDMS) of varying viscosities (e.g., 1,000 cSt and 10,000 cSt)

    • Fumed silica (hydrophobic, surface-treated)

    • Crystalline silica (filler)

    • Surfactant (for hydrophilicity, e.g., a non-ionic surfactant)

    • Pigments

  • Catalyst Paste Components:

    • Polymethylhydrosiloxane (crosslinker)

    • Platinum catalyst (e.g., chloroplatinic acid)

    • Fumed silica

    • Crystalline silica

    • Retarder (e.g., 1,3-divinyltetramethyldisiloxane)

  • Equipment:

    • Dual asymmetric centrifugal mixer

    • Analytical balance

    • Spatulas and mixing bowls

1.2. Formulation Workflow:

G cluster_base Base Paste Formulation cluster_catalyst Catalyst Paste Formulation A Weigh Vinyl-Terminated PDMS B Add Fillers (Fumed & Crystalline Silica) A->B C Incorporate Surfactant and Pigments B->C D Mix in Centrifugal Mixer until Homogeneous C->D I Package into Dual-Barrel Cartridges D->I E Weigh Vinyl-Terminated PDMS (as a carrier) F Add Crosslinker (Polymethylhydrosiloxane) E->F G Incorporate Platinum Catalyst and Retarder F->G H Add Fillers and Mix until Homogeneous G->H H->I caption Workflow for PVS Impression Material Formulation.

Caption: Workflow for PVS Impression Material Formulation.

1.3. Step-by-Step Protocol:

  • Base Paste Preparation:

    • Accurately weigh the vinyl-terminated PDMS into the mixing vessel.

    • Gradually add the fumed and crystalline silica fillers while mixing at low speed.

    • Incorporate the surfactant and any pigments.

    • Mix at high speed in the centrifugal mixer until a homogeneous, lump-free paste is obtained.

  • Catalyst Paste Preparation:

    • Weigh the vinyl-terminated PDMS (as a carrier fluid) into a separate mixing vessel.

    • Add the polymethylhydrosiloxane crosslinker and mix thoroughly.

    • Carefully add the platinum catalyst and the retarder. Mix until evenly dispersed.

    • Gradually add the fillers and mix until a homogeneous paste is formed.

  • Packaging:

    • Load the base and catalyst pastes into their respective barrels of a dual-barrel cartridge.

Part 2: Characterization of PVS Impression Material Properties (Based on ISO 4823)

The following protocols are essential for evaluating the performance of the formulated PVS material.

2.1. Dimensional Stability (ISO 4823)

This test measures the percentage of dimensional change of the impression material over time.

  • Specimen Preparation:

    • Use the standardized test block and mold as specified in ISO 4823.[9][10][11]

    • Mix the base and catalyst pastes and fill the mold.

    • Allow the material to set according to the manufacturer's instructions.

  • Measurement:

    • Measure the distance between the reference lines on the test block (L1).

    • After the specified time (e.g., 24 hours), measure the distance between the corresponding lines on the set impression (L2).

    • Calculate the percentage of dimensional change using the formula: ((L2 - L1) / L1) * 100.[10][11]

2.2. Tear Strength (ISO 4823)

This test evaluates the material's resistance to tearing, which is crucial for preventing the fracture of thin sections of the impression upon removal from the mouth.

  • Specimen Preparation:

    • Prepare trouser-shaped or notched specimens as per ISO 4823 specifications.

  • Testing:

    • Use a universal testing machine to apply a tensile load at a constant speed until the specimen tears.

    • Record the maximum force required to tear the specimen.

    • Calculate the tear strength in kN/m.

2.3. Elastic Recovery (ISO 4823)

This measures the ability of the material to return to its original dimensions after being deformed.

  • Specimen Preparation:

    • Create cylindrical specimens as described in ISO 4823.[12]

  • Testing:

    • Apply a compressive load to the specimen for a specified time.

    • Remove the load and measure the extent of permanent deformation.

    • Calculate the elastic recovery as a percentage. According to ISO 4823, this should be greater than 96.5%.[12]

2.4. Hydrophilicity (Contact Angle Measurement)

This test assesses the wettability of the impression material, which is important for capturing accurate impressions in the moist oral environment.[12][13]

  • Specimen Preparation:

    • Create flat, smooth discs of the set PVS material.

  • Measurement:

    • Use a contact angle goniometer to place a drop of deionized water on the surface of the specimen.[14][15]

    • Measure the angle formed between the water droplet and the material surface. A lower contact angle indicates greater hydrophilicity.[16][17]

Impact of Formulation Variables on Material Properties

The following table summarizes the expected impact of key formulation components on the final properties of the PVS impression material.

Formulation Variable Impact on Properties Causality
Vinyl Silane Molecular Weight Higher MW generally leads to increased tear strength and elongation, but may increase viscosity.Longer polymer chains result in more entanglements and a more robust network after cross-linking.
Vinyl Content of Silane Higher vinyl content can lead to a higher cross-link density, resulting in a more rigid and less flexible material.More reactive sites are available for the hydrosilylation reaction, leading to a tighter polymer network.
Crosslinker Concentration Increasing crosslinker concentration generally increases hardness and modulus, but can decrease tear strength and elongation if excessive.A higher concentration of Si-H groups leads to a more densely cross-linked network.
Filler Type and Loading Fillers increase viscosity, reduce polymerization shrinkage, and can improve mechanical properties like tear strength. The type of filler (e.g., fumed vs. crystalline silica) affects the rheology.Fillers reinforce the polymer matrix and reduce the relative volume of the polymer that undergoes shrinkage.
Surfactant Addition Improves wettability and reduces the contact angle, leading to better detail reproduction in a moist environment.Surfactants migrate to the surface of the material, reducing surface tension and allowing for better spreading of water or saliva.
Retarder Concentration Increases the working time by delaying the onset of the curing reaction.The retarder molecule (e.g., a divinylsiloxane) may preferentially react with the platinum catalyst, temporarily inhibiting the main hydrosilylation reaction.

Conclusion

The formulation of high-performance PVS dental impression materials is a complex interplay of polymer chemistry and material science. While the specific role of This compound remains elusive in the mainstream literature, a thorough understanding of the function of vinyl-terminated siloxanes, in general, provides a robust framework for innovation. By systematically varying the components discussed in these notes and rigorously testing the resulting materials against established standards like ISO 4823, researchers and developers can continue to advance the field of dental impression materials, leading to improved clinical outcomes and patient care.

References

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Application Note: Diethylmethylvinylsilane in Copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of Diethylmethylvinylsilane (DEMVS) as a comonomer in the synthesis of advanced copolymers. It details the underlying principles of its reactivity in both free-radical and anionic copolymerization systems. Included are field-proven, step-by-step protocols for the synthesis of DEMVS-containing copolymers with styrene and methyl methacrylate, complete with methodologies for their characterization. The guide is designed to equip researchers, chemists, and material scientists with the foundational knowledge and practical techniques required to leverage DEMVS for the development of novel materials with tailored properties for applications ranging from advanced coatings and adhesives to specialized biomedical devices.

Introduction: The Strategic Role of this compound

Organosilicon polymers, particularly those derived from vinylsilanes, occupy a unique space in materials science. They synergize the processability and mechanical properties of traditional organic polymers with the distinct advantages of silicones, such as high thermal stability, low surface energy, chemical inertness, and biocompatibility.[1][2][3] this compound (DEMVS), with its vinyl group amenable to polymerization and its stable silicon-carbon bonds, is an exemplary monomer for introducing these desirable siloxane characteristics into conventional polymer backbones.

The incorporation of DEMVS units into polymers like polystyrene or poly(methyl methacrylate) can significantly alter the material's properties. Even at low incorporation levels, a notable decrease in surface tension, increased hydrophobicity, and enhanced thermal stability can be achieved.[4] This makes DEMVS a strategic choice for designing materials for use as hydrophobic coatings, gas separation membranes, biomedical implants, and advanced elastomers.

This guide explores the two primary pathways for DEMVS copolymerization: free-radical and anionic polymerization, offering detailed protocols for each and discussing the critical parameters that govern the final copolymer structure and properties.

Fundamental Principles of DEMVS Copolymerization

The behavior of DEMVS in a copolymerization reaction is dictated by the reactivity of its vinyl group relative to that of the comonomer. This relationship is quantified by monomer reactivity ratios (r₁ and r₂), which are crucial for predicting the final copolymer microstructure.[5][6]

  • Reactivity Ratio (r): Defined as the ratio of the rate constant for a propagating chain adding its own type of monomer to the rate constant for it adding the other monomer type (e.g., r₁ = k₁₁/k₁₂).[5]

  • If r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

  • If r₁r₂ ≈ 1: A random copolymer is formed, with monomer units distributed statistically along the chain.[5]

  • If r₁r₂ ≈ 0: An alternating copolymer is likely to form.[7][8]

  • If r₁ > 1 and r₂ > 1: A tendency towards block copolymer formation exists.

Understanding these ratios is essential for designing a synthesis to achieve a desired copolymer architecture, whether it be random, alternating, or blocky.

Diagram: Interpreting Reactivity Ratios

G cluster_r1 Propagating Chain ends in M1• cluster_M Monomers in Feed M1_radical ~M1• M1 M1 M1_radical->M1 k11 (Homopropagation) M2 M2 M1_radical->M2 k12 (Crosspropagation) caption r1 = k11 / k12 Defines the preference of an M1• radical.

Caption: Relationship between homopropagation and crosspropagation for a radical ending in M1.

Experimental Section: Protocols & Methodologies

Protocol 1: Free-Radical Copolymerization of DEMVS with Styrene

This protocol details the synthesis of a random copolymer, Poly(Styrene-co-Diethylmethylvinylsilane), using a standard free-radical initiator. This method is robust and suitable for producing materials where a statistical distribution of silane functionality is desired.[4][9][10]

Rationale: Free-radical polymerization is chosen for its tolerance to impurities and its compatibility with a wide range of vinyl monomers.[4] Azobisisobutyronitrile (AIBN) is selected as the initiator due to its predictable first-order decomposition kinetics and the fact that its resulting radicals are less prone to side reactions compared to peroxide initiators. Toluene is used as a solvent to ensure miscibility of the nonpolar monomers and the growing polymer chain.

Materials:

  • Styrene (St), inhibitor removed

  • This compound (DEMVS)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10.4 g, 100 mmol) and DEMVS (e.g., 1.28 g, 10 mmol).

  • Initiator Addition: Add AIBN (e.g., 0.18 g, 1.1 mmol) to the flask.

  • Solvent Addition: Add 40 mL of anhydrous toluene to dissolve the reactants.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Stir the reaction mixture for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination & Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 400 mL) while stirring vigorously. The copolymer will precipitate as a white solid.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Re-precipitate into fresh methanol. Repeat this process two more times to ensure the removal of unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

G A 1. Setup (Monomers, Initiator, Solvent in Flask) B 2. Degassing (Freeze-Pump-Thaw x3) A->B C 3. Polymerization (Heat & Stir, e.g., 70°C) B->C D 4. Precipitation (Pour into non-solvent, e.g., Methanol) C->D E 5. Purification (Redissolve & Re-precipitate x2) D->E F 6. Drying (Vacuum Oven) E->F G 7. Characterization (NMR, GPC, DSC) F->G

Sources

Application Note: Surface Functionalization with Diethylmethylvinylsilane for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Surfaces for Biological Innovation

In the realms of advanced materials science, drug development, and biomedical research, the ability to precisely control the interactions at the material-biology interface is paramount. Surface functionalization, the process of modifying the surface of a material to impart new properties, is a cornerstone of this endeavor. Among the versatile chemical tools for this purpose, organosilanes stand out for their ability to form robust, covalent bonds with a variety of substrates, particularly those bearing hydroxyl groups like glass and silicon oxides.[1][2]

This application note provides a detailed protocol and scientific rationale for the surface functionalization of substrates using Diethylmethylvinylsilane (DEMVS) . This specific silane is of particular interest due to its unique combination of a reactive vinyl group and relatively small ethyl and methyl substituents. The vinyl moiety serves as a versatile handle for subsequent chemical modifications, such as "click" chemistry or polymerization, enabling the attachment of a wide array of molecules, from small drug compounds to large biomolecules and polymers.[3][4][5] This makes DEMVS-functionalized surfaces highly valuable for applications ranging from controlled drug release platforms to substrates designed to modulate cell adhesion and proliferation.[2][3][5]

This guide is intended for researchers, scientists, and drug development professionals seeking to create well-defined, reactive surfaces for a multitude of applications. We will delve into the underlying chemical principles, provide step-by-step protocols for both solution and vapor phase deposition, detail methods for characterizing the functionalized surface, and explore the exciting downstream applications of these engineered interfaces.

The Science of Silanization: A Mechanistic Overview

The functionalization of a hydroxylated surface with this compound is a two-step process involving hydrolysis and condensation.

  • Hydrolysis: The Si-H bond in this compound is susceptible to hydrolysis in the presence of trace amounts of water, leading to the formation of a reactive silanol group (Si-OH). While less common than alkoxysilanes, hydrosilanes can undergo this activation step.

  • Condensation: The newly formed silanol groups on the DEMVS molecule then react with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silica). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), effectively tethering the diethylmethylvinyl moiety to the surface.

The vinyl group of the now surface-bound molecule remains available for a variety of subsequent chemical transformations, making it a powerful platform for further functionalization.

Visualizing the Silanization Workflow

The following diagram illustrates the key stages of preparing a this compound-functionalized surface.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Silanization cluster_2 Phase 3: Post-Functionalization A Initial Substrate (e.g., Glass Slide) B Rigorous Cleaning (e.g., Piranha Solution) A->B C Hydroxylation (Activation of -OH groups) B->C D Introduction of This compound C->D Proceed to Silanization E Hydrolysis & Condensation (Formation of Si-O-Si bonds) D->E F Rinsing & Curing E->F G Vinyl-Functionalized Surface F->G Characterize Surface H Downstream Chemistry (e.g., Thiol-Ene Click, Hydrosilylation) G->H I Application-Specific Surface H->I

Caption: Workflow for surface functionalization with this compound.

Safety First: Handling this compound

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[4] Keep the compound away from heat, sparks, and open flames.[4] Store in a tightly sealed container in a cool, dry place.[4] Consult the Safety Data Sheet (SDS) for complete safety information before use.

Detailed Experimental Protocols

The success of surface functionalization hinges on meticulous attention to detail, particularly in the substrate preparation phase. A pristine, hydroxylated surface is crucial for achieving a uniform and stable silane layer.

Part 1: Rigorous Substrate Cleaning and Activation

This protocol is designed for glass or silicon-based substrates.

Materials:

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Detergent solution

  • Deionized (DI) water

  • Acetone, HPLC grade

  • Ethanol, absolute

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always add peroxide to acid, never the reverse. Prepare and use only in a designated fume hood with appropriate PPE.

  • Nitrogen gas, high purity

  • Oven or hot plate

Procedure:

  • Initial Cleaning: Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.

  • Solvent Degreasing: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic residues.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Piranha Etching (Activation): In a designated glass container within a fume hood, carefully immerse the dried substrates in freshly prepared Piranha solution. Leave for 30-60 minutes. This step removes any remaining organic contaminants and, critically, hydroxylates the surface, increasing the density of reactive -OH groups.

  • Thorough Rinsing: Carefully remove the substrates from the Piranha solution and rinse copiously with DI water. Ensure all traces of the acid are removed.

  • Final Drying: Dry the substrates under a stream of nitrogen and then bake in an oven at 110-120°C for at least one hour to remove any residual water. The substrates are now activated and ready for silanization. It is crucial to proceed to the silanization step promptly to avoid atmospheric contamination.

Part 2A: Solution Phase Deposition of this compound

This method is straightforward and suitable for most laboratory settings.

Materials:

  • Activated substrates

  • This compound (DEMVS)

  • Anhydrous toluene or ethanol

  • Dry, inert atmosphere glove box or desiccator (recommended)

  • Staining jars or beakers

  • Orbital shaker (optional)

Procedure:

  • Prepare Silane Solution: Inside a glove box or in a dry environment, prepare a 1-5% (v/v) solution of DEMVS in anhydrous toluene or ethanol. The use of anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.

  • Immersion: Place the activated, dry substrates in the silane solution. Ensure the entire surface is submerged.

  • Reaction: Allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation on an orbital shaker can promote a more uniform coating.

  • Rinsing: Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any non-covalently bound silane molecules.

  • Curing: Bake the coated substrates at 110-120°C for 30-60 minutes. This step helps to drive the condensation reaction to completion and removes any remaining solvent.

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to protect the vinyl-terminated surface from degradation.

Part 2B: Vapor Phase Deposition of this compound

Vapor phase deposition can yield more uniform and thinner monolayers, reducing the likelihood of multilayer formation and aggregation.[1]

Materials:

  • Activated substrates

  • This compound (DEMVS)

  • Vacuum oven or a dedicated vacuum deposition chamber

  • Schlenk line or source of inert gas (e.g., nitrogen or argon)

Procedure:

  • Setup: Place the activated substrates inside the vacuum chamber or oven. Place a small, open vial containing a few drops of DEMVS in the chamber, ensuring it will not spill onto the substrates.

  • Evacuation: Evacuate the chamber to a low pressure (e.g., <1 Torr).

  • Deposition: Heat the chamber to 70-90°C. The heat will vaporize the DEMVS, creating a silane-rich atmosphere that will react with the substrate surfaces. The deposition time can range from 2 to 12 hours, depending on the desired surface coverage and the specific setup.

  • Purging: After the deposition period, allow the chamber to cool to room temperature and then purge with an inert gas before opening to the atmosphere.

  • Rinsing and Curing: Rinse the substrates with an anhydrous solvent like toluene to remove any physisorbed silane, followed by a curing step at 110-120°C for 30-60 minutes.

  • Storage: Store the functionalized substrates as described for the solution phase method.

Characterization of the Functionalized Surface

Validating the success of the surface functionalization is a critical step. A combination of techniques should be employed to assess the chemical composition, wettability, and topography of the modified surface.

Characterization Technique Parameter Measured Expected Outcome for Successful Functionalization
Contact Angle Goniometry Surface wettability and hydrophobicity.An increase in the water contact angle compared to the clean, hydrophilic substrate, indicating the presence of the less polar this compound layer.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Presence of Si and C signals consistent with the this compound structure. Analysis of the Si 2p peak can confirm the formation of Si-O-Si bonds.
Atomic Force Microscopy (AFM) Surface topography and roughness.A smooth, uniform surface is indicative of a well-formed monolayer. The presence of aggregates may suggest issues with the deposition process.
Ellipsometry Thickness of the deposited layer.For a monolayer, a thickness of approximately 0.5-2 nm is expected.

Visualizing the Post-Functionalization Chemistry

The vinyl group on the surface is a gateway to a vast array of subsequent chemical modifications. The diagram below highlights two powerful "click" chemistry approaches.

G cluster_main Post-Functionalization Reactions of Vinyl-Terminated Surface cluster_thiol Thiol-Ene Click Chemistry cluster_hydro Hydrosilylation Start Vinyl-Functionalized Surface (-Si-CH=CH₂) Thiol_Reactant Thiol-containing Molecule (e.g., Thiolated Drug, Peptide) + Radical Initiator (UV or Thermal) Start->Thiol_Reactant Hydro_Reactant Hydrosilane-containing Molecule (R₃Si-H) + Platinum Catalyst Start->Hydro_Reactant Thiol_Product Thioether Linkage (-Si-CH₂-CH₂-S-Molecule) Thiol_Reactant->Thiol_Product Reaction Hydro_Product Stable Si-C Bond (-Si-CH₂-CH₂-SiR₃) Hydro_Reactant->Hydro_Product Reaction

Caption: Key post-functionalization reactions on a vinylsilane surface.

Applications in Drug Development and Biomaterial Science

The true power of this compound-functionalized surfaces lies in their potential for further modification, opening up a wide range of applications.

  • Controlled Drug Delivery: The vinyl groups can be used to immobilize drug molecules via stable covalent bonds. For instance, a thiol-containing drug can be attached via a thiol-ene "click" reaction.[4][6][7] Alternatively, polymers can be grafted from the surface using free-radical polymerization initiated at the vinyl group, creating a hydrogel layer for sustained drug release.[3][8][9]

  • Biomaterial Surface Modification: The surface can be tailored to control protein adsorption and subsequent cell behavior.[2][10][11]

    • Promoting Cell Adhesion: Peptides containing the RGD (arginine-glycine-aspartic acid) sequence, known to promote cell adhesion, can be synthesized with a terminal thiol group and "clicked" onto the vinyl-functionalized surface.[5] This creates a surface that actively encourages specific cell attachment, which is crucial for tissue engineering scaffolds and implantable devices.

    • Resisting Protein Fouling: Grafting of hydrophilic polymers like polyethylene glycol (PEG) via the vinyl groups can create a "stealth" surface that resists non-specific protein adsorption, a critical feature for improving the biocompatibility of blood-contacting devices.

  • Biosensor Development: The vinyl groups provide a versatile platform for the immobilization of antibodies, enzymes, or nucleic acids for the development of highly specific and sensitive biosensors.

Conclusion

Surface functionalization with this compound offers a robust and versatile method for creating reactive surfaces with broad applicability in research and drug development. By providing a readily accessible vinyl group for subsequent chemical modification, DEMVS-functionalized substrates serve as a powerful platform for the covalent attachment of a diverse range of molecules. The detailed protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers to successfully implement this technology. The ability to precisely engineer the surface chemistry at the molecular level will undoubtedly continue to drive innovation in areas such as targeted drug delivery, regenerative medicine, and advanced diagnostics.

References

  • Pharmaceutical Innovations with Vinyl Terminated Silicone Fluid: Advancing Drug Delivery Systems. (URL: [Link])

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science. (URL: [Link])

  • Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion. Request PDF on ResearchGate. (URL: [Link])

  • Chemical and Physical Modifications of Biomaterial Surfaces to Control Adhesion of Cells. ResearchGate. (URL: [Link])

  • Hydrosilylation. Wikipedia. (URL: [Link])

  • Material Safety Data Sheet - Diethylmethylsilane, 97%. Cole-Parmer. (URL: [Link])

  • Bioconjugation using Click Chemistry Reaction. YouTube. (URL: [Link])

  • DIETHYLMETHYLSILANE SAFETY DATA SHEET. Gelest, Inc. (URL: [Link])

  • Thiol–ene Click Chemistry: A Biocompatible Way for Orthogonal Bioconjugation of Colloidal Nanoparticles. Royal Society of Chemistry. (URL: [Link])

  • Poly(vinyl alcohol) and Functionalized Ionic Liquid-Based Smart Hydrogels for Doxorubicin Release. ACS Applied Bio Materials. (URL: [Link])

  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. (URL: [Link])

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC - NIH. (URL: [Link])

  • Surface modification of biomaterials to control adhesion of cells. PubMed. (URL: [Link])

  • Surface modifications of biomaterials in different applied fields. PMC - NIH. (URL: [Link])

  • Biomaterial surface modifications. Wikipedia. (URL: [Link])

Sources

Application Note: Modulating Polymer Properties Through Diethylmethylvinylsilane Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diethylmethylvinylsilane in Advanced Polymer Design

This compound (DEMVS) is a versatile organosilicon monomer that offers a unique combination of a reactive vinyl group for polymerization and alkyl substituents on the silicon atom, which influence the properties of the resulting polymer. The incorporation of DEMVS into a polymer backbone, either as a homopolymer or as a copolymer, can significantly impact its thermal stability, mechanical properties, and surface characteristics. The concentration of DEMVS is a critical parameter that allows for the fine-tuning of these properties to meet the demands of various advanced applications, from high-performance elastomers to specialized coatings and membranes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and leveraging the effects of this compound concentration on polymer properties. We will explore the underlying principles of how DEMVS concentration influences polymer structure and function, and provide detailed protocols for the synthesis and characterization of polymers with varying DEMVS content.

Scientific Principles: Structure-Property Relationships of Poly(this compound)

The properties of a polymer are intrinsically linked to its molecular structure, including molecular weight, chain architecture, and intermolecular forces.[1] By varying the concentration of the DEMVS monomer in a polymerization reaction, one can systematically alter these structural characteristics and, consequently, the macroscopic properties of the material.

Expected Effects of Increasing this compound Concentration:

While direct, extensive studies on the concentration effects of pure this compound are not widely published, we can infer the likely outcomes based on the well-established principles of polymer science and data from analogous vinylsilane systems.[2][3]

  • Molecular Weight and Polydispersity: In living anionic polymerization, the molecular weight of the resulting polymer is directly proportional to the monomer-to-initiator ratio. Therefore, increasing the initial concentration of DEMVS while keeping the initiator concentration constant is expected to yield polymers with higher molecular weights. In free radical polymerization, the effect on molecular weight is more complex, as it also depends on the rates of initiation, propagation, and termination. However, a higher monomer concentration generally leads to a higher rate of propagation, which can result in higher molecular weights.[2]

  • Thermal Stability: Polysiloxanes and polysilanes are known for their enhanced thermal stability compared to their carbon-based counterparts due to the high bond energy of the Si-O and Si-Si backbones.[4][5] Increasing the concentration of DEMVS in a copolymer is anticipated to enhance the overall thermal stability of the material. The presence of the silicon-carbon bonds contributes to a higher degradation temperature. Furthermore, the vinyl groups in the polymer chain can undergo crosslinking reactions at elevated temperatures, forming a more stable network structure.[3]

  • Glass Transition Temperature (Tg): The glass transition temperature is a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by chain flexibility, intermolecular forces, and the bulkiness of side groups.[6] The diethylmethylsilyl side groups of DEMVS are relatively bulky and will hinder chain rotation, which is expected to increase the Tg of the polymer as the DEMVS concentration increases.[7]

  • Mechanical Properties: The mechanical properties of a polymer, such as tensile strength, modulus, and elongation at break, are highly dependent on its molecular weight, crystallinity, and crosslink density.[8][9] An increase in DEMVS concentration, leading to higher molecular weight and potentially increased intermolecular interactions from the alkylsilyl groups, is likely to result in a higher tensile strength and modulus.[10]

The anticipated trends in polymer properties as a function of this compound concentration are summarized in the table below.

PropertyExpected Trend with Increasing DEMVS ConcentrationRationale
Molecular Weight (Mn) IncreaseHigher monomer-to-initiator ratio in living polymerizations; increased propagation rate in radical polymerizations.[2]
Thermal Stability (Td) IncreaseHigher Si-C bond content and potential for thermal crosslinking via residual vinyl groups.[3][5]
Glass Transition Temp. (Tg) IncreaseIncreased steric hindrance from bulky diethylmethylsilyl side groups restricts chain mobility.[6][7]
Tensile Strength & Modulus IncreaseHigher molecular weight and increased intermolecular forces.[8]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of polymers with varying concentrations of this compound via anionic and free radical polymerization, followed by standard characterization techniques.

Protocol 1: Anionic Polymerization of this compound

Anionic polymerization offers excellent control over molecular weight and polydispersity, making it an ideal method for studying the precise effects of monomer concentration.[4] This protocol is adapted from established procedures for the anionic polymerization of vinylsilanes.[11]

Workflow for Anionic Polymerization of DEMVS

cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Purification Purify Purify DEMVS, Solvent, & Initiator Assemble Assemble & Flame-Dry Glassware under Vacuum Purify->Assemble Initiate Introduce Solvent & Initiator (e.g., n-BuLi) Assemble->Initiate AddMonomer Add varying amounts of DEMVS Initiate->AddMonomer Polymerize React at controlled temperature AddMonomer->Polymerize Terminate Quench with Degassed Methanol Polymerize->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterization Characterization Dry->Characterization

Caption: Workflow for the anionic polymerization of DEMVS.

Materials:

  • This compound (DEMVS), purified by distillation over calcium hydride.

  • Anhydrous hexane or toluene, purified by passing through a column of activated alumina.

  • n-Butyllithium (n-BuLi) in hexane, titrated.

  • Degassed methanol.

  • High-vacuum glass reactor with break-seals.

Procedure:

  • Reactor Preparation: Assemble and flame-dry the high-vacuum glass reactor. Evacuate to <10⁻⁶ torr.

  • Solvent and Initiator Addition: Distill the purified solvent into the reactor. Add the desired amount of n-BuLi initiator via a gas-tight syringe.

  • Monomer Addition: Distill the desired amount of purified DEMVS into the reactor. The concentration of DEMVS can be varied by changing the initial monomer-to-solvent ratio.

  • Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours. The solution may become viscous.

  • Termination: Quench the reaction by adding a small amount of degassed methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter and wash the polymer with fresh methanol.

  • Drying: Dry the polymer under vacuum at 40-60 °C to a constant weight.

Protocol 2: Free Radical Polymerization of this compound

Free radical polymerization is a more versatile method that is less sensitive to impurities compared to anionic polymerization.[12]

Workflow for Free Radical Polymerization of DEMVS

cluster_setup Setup cluster_reaction Reaction cluster_isolation Isolation Charge Charge Schlenk flask with DEMVS, Solvent, & Initiator Degas Degas by Freeze-Pump-Thaw (3 cycles) Charge->Degas Polymerize Heat to desired temp. under inert atmosphere Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterization Characterization Dry->Characterization

Caption: Workflow for the free radical polymerization of DEMVS.

Materials:

  • This compound (DEMVS), passed through a column of basic alumina to remove inhibitors.

  • Anhydrous toluene or dioxane.

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as the initiator.

  • Methanol.

  • Schlenk flask.

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of DEMVS and initiator (e.g., AIBN, 1 mol% relative to monomer) in the solvent. The concentration of DEMVS is varied by adjusting the monomer-to-solvent ratio.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir for the desired time (e.g., 6-24 hours).

  • Purification: Cool the reaction mixture and precipitate the polymer by adding it dropwise to a large volume of methanol with vigorous stirring.

  • Isolation: Filter the precipitated polymer, wash with methanol, and dry under vacuum at 60 °C.

Characterization of Polymer Properties

The following characterization techniques are essential for evaluating the effects of DEMVS concentration on the resulting polymer properties.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers. The onset of decomposition (Td) is typically reported as the temperature at which 5% weight loss occurs.[13]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[6]

Mechanical Properties Testing
  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymers, including the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often used to identify the Tg.[14]

  • Tensile Testing: Tensile testing of polymer films provides data on the tensile strength, Young's modulus, and elongation at break.[10]

Conclusion

The concentration of this compound is a powerful tool for tuning the properties of polysiloxane-based materials. By carefully controlling the monomer concentration during polymerization, researchers can systematically modulate the molecular weight, thermal stability, and mechanical properties of the resulting polymers. The protocols and characterization methods outlined in this application note provide a robust framework for investigating these structure-property relationships and for designing novel polymers with tailored performance characteristics for a wide range of scientific and industrial applications.

References

  • Zundel, T., et al. (1998). Macromolecules, 31(8), 2686-2688.
  • Nametkin, N. S., et al. (1967). Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2441-2451.
  • A Comparative Guide to the Thermal Stability of Polymers Derived from Diethoxydimethylsilane. (2025). Benchchem.
  • Thermal degradation of poly(dimethylsilylene) and poly(tetramethyldisilylene-co-styrene). (2005).
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  • Dvornic, P. R. (2008). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones (pp. 419-431). Gelest, Inc.
  • Reactivity Ratios for Organotin Copolymer Systems. (2011). PMC.
  • The Influence of the Degree of Crystallinity on the Glass Transition Temperature of Polymers. (2013).
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  • Significant glass transition temperature increase based on polyhedral oligomeric silsequioxane (POSS) copolymer through hydrogen bonding. (2025).
  • Ep22 Mechanical properties of polymers & viscoelastic models NANO 134 UCSD Darren Lipomi. (2017). YouTube.
  • Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2025).
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Application Notes and Protocols: Curing Mechanisms of Diethylmethylvinylsilane-Based Silicones

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Silicone elastomers derived from vinyl-functionalized polymers are foundational materials in advanced applications, from medical devices and drug delivery systems to high-performance electronics and coatings. The incorporation of vinyl groups, often through monomers like Diethylmethylvinylsilane, provides a reactive site for crosslinking, a process known as curing or vulcanization. This transformation from a viscous liquid or gum to a stable, elastic solid is critical for achieving the final desired properties of the material, such as mechanical strength, thermal stability, and chemical resistance.

Understanding the underlying chemistry of these curing reactions is paramount for controlling the final properties of the elastomer. The choice of curing mechanism dictates not only the processing conditions (temperature, time, atmosphere) but also the purity, performance, and biocompatibility of the finished product. This guide provides an in-depth exploration of the three primary curing mechanisms for vinyl-functional silicones: platinum-catalyzed hydrosilylation, peroxide-initiated free-radical cure, and radiation-activated cure. Each section explains the core chemistry, provides detailed experimental protocols, and outlines methods for characterizing the cure process and the final material, ensuring a robust and reproducible workflow.

Section 1: Hydrosilylation (Addition Cure)

Hydrosilylation is a highly efficient and versatile polyaddition reaction that forms the basis of many high-performance silicone systems, including Liquid Silicone Rubber (LSR) and Room Temperature Vulcanizing (RTV) silicones. Its primary advantage is that it produces no byproducts, making it the preferred method for sensitive applications like medical and food-grade products.[1]

The Mechanism

The core of this mechanism is the platinum-catalyzed addition of a silicon-hydride (Si-H) bond from a crosslinking molecule across the carbon-carbon double bond of the vinyl group on the silicone polymer.[2][3] This reaction results in the formation of a stable ethyl-silyl bridge, creating a three-dimensional polymer network.[3] The reaction is highly specific and can be precisely controlled.

Key Components and Their Causal Roles

A typical two-part addition cure system is composed of the following:

  • Part A: The Base Polymer & Catalyst

    • Vinyl-Functional Silicone Polymer: This is the primary component, typically a polydimethylsiloxane (PDMS) backbone with terminal vinyl groups (e.g., from this compound). The molecular weight and vinyl content of this polymer are primary determinants of the final elastomer's properties.

    • Platinum Catalyst: A platinum complex is used to catalyze the reaction at very low concentrations (typically 5-50 ppm).[4] The most common is Karstedt's catalyst due to its high activity and solubility in silicone.[4][5] Other catalysts like Ashby's (for high-temperature curing) and Lamoreaux's are used for specific applications.[4] The catalyst facilitates the formation of the Si-C bond with high efficiency.

  • Part B: The Crosslinker & Inhibitor

    • Hydride-Functional Crosslinker: This component, often a polymethylhydrosiloxane (PMHS), contains multiple Si-H groups that react with the vinyl groups. The molar ratio of Si-H to vinyl groups is a critical parameter; a ratio between 1.2 and 2.5 is common to ensure complete reaction of the vinyl groups.[6]

    • Inhibitor: The platinum-catalyzed reaction is so efficient it can proceed slowly even at room temperature. To ensure a workable pot life (the time after mixing before the material becomes too viscous to process), an inhibitor is added.[7] Inhibitors, such as acetylenic alcohols (e.g., 1-ethynylcyclohexanol) or maleates, form a temporary, reversible complex with the platinum catalyst, preventing it from acting at room temperature.[6][8][9] This inhibition is overcome by heating, which breaks the complex and allows the curing reaction to proceed rapidly.[6][10]

Visualization: Hydrosilylation Reaction

G cluster_reactants Reactants cluster_catalyst Catalysis cluster_product Product Vinyl_Polymer Vinyl-Functional Silicone ~[Si(CH₃)₂-O]n-Si(CH₃)₂-CH=CH₂ Cured_Network Crosslinked Silicone Network ~Si-CH₂-CH₂-Si~ Vinyl_Polymer->Cured_Network SiH_Crosslinker Hydride-Functional Crosslinker H-(CH₃)₂Si-O-[SiH(CH₃)-O]m-Si(CH₃)₂-H SiH_Crosslinker->Cured_Network Catalyst Platinum Catalyst (e.g., Karstedt's) Inhibitor Inhibitor (e.g., Ethynylcyclohexanol) Catalyst->Inhibitor Inhibition at RT Catalyst->Cured_Network Heat (>60°C)

Caption: Platinum-catalyzed hydrosilylation forming a stable ethyl-silyl bridge.

Protocol: Thermal Hydrosilylation Curing

This protocol describes a standard procedure for curing a two-part (A:B) addition cure silicone.

  • Preparation: Ensure all mixing equipment (spatulas, containers) is scrupulously clean. Contamination from compounds containing sulfur, tin, or amines can poison the platinum catalyst and inhibit the cure.[4]

  • Dispensing: Weigh Part A and Part B in the manufacturer-specified ratio (commonly 1:1 or 10:1 by weight). An off-ratio mix will result in an incomplete cure and suboptimal properties.

  • Mixing: Thoroughly mix the two parts until a uniform, streak-free consistency is achieved. For high-viscosity materials, a planetary mixer is recommended. For lower viscosities, manual mixing is sufficient. Be careful not to incorporate excessive air.

  • Degassing: Place the mixed silicone in a vacuum chamber at 28-29 inHg (95-98 kPa) for 10-20 minutes or until the material rises, breaks, and settles. This step is crucial to remove entrapped air bubbles, which can cause voids in the final product.

  • Curing: Pour the degassed mixture into the desired mold or onto the substrate. Cure at the recommended temperature. A typical cure schedule is 30 minutes at 100°C or 15 minutes at 150°C. Higher temperatures accelerate the cure, but excessively high temperatures can cause material degradation or internal stresses.[9]

  • Demolding: Once the cure time is complete, the part can be removed from the mold. The material reaches its final properties after approximately 24 hours at room temperature. Unlike peroxide systems, a post-cure is generally not required for hydrosilylation-cured silicones to remove byproducts, though it may be used to enhance and stabilize mechanical properties.[11]

Section 2: Peroxide-Initiated (Free-Radical) Cure

Peroxide curing was the original method for vulcanizing silicone elastomers and is still widely used for High Consistency Rubber (HCR).[11] This method relies on the thermal decomposition of an organic peroxide to generate free radicals, which initiate crosslinking.

The Mechanism

When heated, the peroxide initiator splits into highly reactive free radicals.[1] These radicals abstract hydrogen atoms from the methyl groups on the silicone polymer backbone, creating a radical on the polymer chain. Two such activated polymer chains can then combine to form a stable carbon-carbon bond (an ethylene bridge), resulting in a crosslinked network.[12] The presence of vinyl groups on the polymer backbone significantly increases the efficiency of this reaction, as the radicals preferentially attack the vinyl site.[13][14] This process inherently produces byproducts from the decomposition of the peroxide, which often must be removed via a post-curing step.[11]

Key Components and Their Causal Roles
  • Vinyl-Functional Silicone Polymer: A high molecular weight silicone gum is typically used. The vinyl groups provide a more reactive site for the free radicals, leading to a more controlled and efficient cure compared to polymers with only methyl groups.

  • Organic Peroxide Initiator: The choice of peroxide is dictated by the desired cure temperature and the processing method.

    • Non-vinyl specific peroxides (e.g., 2,4-dichlorobenzoyl peroxide) are highly reactive and allow for curing at lower temperatures but can produce acidic byproducts.[11]

    • Vinyl-specific peroxides (e.g., dicumyl peroxide, 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane) are more common, as they are more efficient and produce less problematic byproducts.[15][16] They require higher temperatures to decompose.

Visualization: Peroxide Cure Mechanism

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination (Crosslinking) cluster_byproducts Result Peroxide Organic Peroxide (R-O-O-R) Radical Free Radicals (2 R-O•) Peroxide->Radical Heat (150-200°C) Silicone_Chain Silicone Polymer Chain ~Si(CH₃)-O~ Radical->Silicone_Chain H Abstraction Activated_Chain Activated Chain ~Si(CH₂•)-O~ Silicone_Chain->Activated_Chain Crosslink Crosslinked Network ~Si-CH₂-CH₂-Si~ Activated_Chain->Crosslink Byproducts Decomposition Byproducts

Caption: Free-radical mechanism of peroxide curing, showing initiation and crosslinking.

Protocol: Peroxide Curing and Post-Curing
  • Compounding: The organic peroxide (typically 0.5 to 2.0 parts per hundred rubber - phr) is compounded into the silicone gum base using a two-roll mill or internal mixer. This step must be performed below the decomposition temperature of the peroxide to prevent premature curing (scorch).

  • Molding: The compounded material is placed into a mold and heated under pressure in a compression or injection molding press. Curing is typically performed at temperatures between 150°C and 200°C.[1] Pressure is essential to prevent volatile byproducts from creating voids or blisters in the part.[16]

  • Demolding: After the primary cure cycle (typically 5-15 minutes), the part is removed from the mold. At this stage, it is mechanically stable but may contain volatile byproducts from the peroxide.

  • Post-Curing: This step is critical for peroxide-cured silicones, especially for applications requiring high purity or stability.[11] The parts are placed in a circulating air oven for an extended period (e.g., 2 to 4 hours at 177°C to 200°C).[11] The post-cure serves two purposes:

    • Removal of Byproducts: It drives off residual peroxide and its decomposition products (e.g., alcohols, ketones), which can cause odor, affect physical properties, and be toxic.

    • Property Stabilization: It completes the crosslinking reaction and stabilizes the polymer network, leading to improved compression set and thermal stability.

Section 3: Radiation Curing (UV/EB)

Radiation curing uses ultraviolet (UV) light or electron beam (EB) energy to initiate crosslinking. This method is extremely fast (often taking seconds), solvent-free, and operates at low temperatures, making it ideal for coating heat-sensitive substrates.[17][18]

Mechanisms

There are two primary pathways for radiation curing of silicones:

  • Photoinitiated Hydrosilylation: This is a hybrid approach that uses a special photoactive platinum catalyst, such as (MeCp)PtMe₃.[4][17] Upon exposure to UV light, the catalyst is activated and rapidly initiates the same hydrosilylation reaction described in Section 1. This allows for the "on-demand" curing of addition-cure systems without heat. A phenomenon known as "dark cure" can occur, where the reaction continues even after the UV source is removed due to the now-active catalyst.[19][20]

  • Free-Radical Curing: This is the more common method. It requires a photoinitiator and silicone polymers that have been functionalized with highly reactive groups like acrylates or methacrylates.[17] When exposed to UV light, the photoinitiator cleaves to form free radicals, which then initiate a very rapid chain polymerization of the acrylate groups.[21][22] EB curing operates on a similar principle but uses high-energy electrons to directly generate radicals on the polymer, eliminating the need for a photoinitiator.[22]

Key Components and Their Causal Roles
  • Functionalized Silicone Polymer: For free-radical UV curing, silicone backbones are often modified with acrylate groups because their polymerization rate is much faster than that of vinyl groups, enabling the high speeds required for industrial coating lines.[17]

  • Photoinitiator (for UV cure): This compound absorbs UV energy at a specific wavelength and generates the initiating free radicals.[23] The choice of photoinitiator (e.g., benzophenone derivatives, Irgacure series) depends on the UV lamp's spectral output and the chemistry of the formulation.

  • Energy Source:

    • UV Lamps: Medium-pressure mercury lamps or UV-LEDs provide the photons to activate the photoinitiator.

    • Electron Beam (EB): An EB processor generates a curtain of high-energy electrons.

Visualization: UV Free-Radical Curing Workflow

G cluster_formulation 1. Formulation cluster_process 2. Process cluster_result 3. Result Resin Acrylate-Functional Silicone Polymer Formulation Liquid Coating Resin->Formulation PI Photoinitiator PI->Formulation Application Apply Coating to Substrate Formulation->Application Curing Curing Chamber Application->Curing UV_Lamp UV Energy Source UV_Lamp->Curing Irradiation Cured_Film Solid, Crosslinked Coating (in seconds) Curing->Cured_Film

Caption: Workflow for UV free-radical curing of an acrylate-functional silicone coating.

Protocol: UV Free-Radical Curing
  • Formulation: Prepare the formulation by mixing the acrylate-functional silicone polymer with the appropriate photoinitiator (typically 1-5% by weight). The mixing should be done under subdued light to prevent premature curing.

  • Application: Apply a thin film of the formulation onto the substrate using a suitable method, such as roll coating, spray coating, or draw-down bar.

  • Inerting (if required): Oxygen can inhibit free-radical polymerization at the surface. For some systems, particularly those requiring a tack-free surface, the curing must be done under an inert atmosphere (e.g., nitrogen, <50 ppm O₂).[17]

  • Curing: Pass the coated substrate under the UV lamp or through the electron beam processor. The dose of energy (a function of lamp intensity and line speed) is a critical parameter that must be optimized to ensure a complete cure. The process is typically completed in under a second.[18]

  • Quality Check: The cured film should be immediately tack-free and exhibit good adhesion and the desired physical properties.

Section 4: Characterization and Quality Control

Validating the cure process is essential for ensuring consistent material performance. Several analytical techniques can be used to monitor the reaction kinetics and test the properties of the final elastomer.

Monitoring Cure Kinetics
TechniquePrinciple & PurposeTypical Protocol Parameters
Differential Scanning Calorimetry (DSC) Measures the heat flow from the sample as it cures. The exothermic peak corresponds to the curing reaction. Used to determine the onset temperature, peak time, and total heat of reaction (ΔH), which is proportional to the extent of cure.[24][25]Sample Size: 10-30 mg in a sealed aluminum pan. Scan Type: Dynamic scan (e.g., 10°C/min from 20°C to 200°C) or isothermal hold at the cure temperature.[24]
Rheometry (Moving Die Rheometer - MDR) Measures the change in torque (related to shear modulus) as the material cures inside a heated, oscillating die. Provides a cure curve showing scorch time (onset of cure) and optimal cure time (e.g., tc90, the time to reach 90% of maximum torque).[26]Standard: ASTM D5289. Parameters: Isothermal test at a specified cure temperature (e.g., 150°C), small oscillation angle and frequency (e.g., 1.7 Hz).
Dielectric Analysis (DEA) Measures changes in the dielectric properties (permittivity and loss factor) of the material as it cures. The mobility of ions decreases as the polymer network forms, which can be correlated to the extent of cure. Especially useful for low-viscosity potting compounds.Frequency: 0.1 Hz to 100 kHz. Setup: Apply uncured liquid to a disposable sensor and monitor properties during a programmed temperature ramp or isothermal hold.
Testing Final Material Properties

Once cured, the silicone elastomer must be tested to ensure it meets specifications. The following table lists key properties and their standard test methods.

PropertyDescriptionRelevant ASTM Standard
Hardness (Durometer) Measures the resistance of the material to indentation. Reported on the Shore A scale for most elastomers.ASTM C661 / D2240[27]
Tensile Strength & Elongation Measures the force required to stretch a sample until it breaks (tensile strength) and how far it stretches before breaking (elongation).ASTM D412
Tear Strength Measures the resistance of the material to the growth of a cut or nick when under tension.ASTM D624
Compression Set Measures the ability of a material to return to its original thickness after being compressed at a specific temperature and time. A low value indicates good elasticity.ASTM D395
Tack-Free Time For sealants and coatings, this measures the time required for the surface to become non-tacky to the touch.ASTM C679[27]
Dielectric Strength Measures the maximum electric field the material can withstand without electrical breakdown. Crucial for electrical insulation applications.ASTM D149 (Referenced in D1458[28])

Section 5: Comparative Summary of Curing Mechanisms

FeatureHydrosilylation (Addition Cure)Peroxide-Initiated (Free-Radical) CureRadiation (UV/EB) Cure
Mechanism Type PolyadditionFree-Radical PolymerizationFree-Radical or Cationic Polymerization
Catalyst/Initiator Platinum Complex[4]Organic Peroxide[13]Photoinitiator (UV) or None (EB)[22]
Typical Cure Temp 25°C - 150°C[9]150°C - 200°C[1]Ambient Temperature[18]
Cure Speed Minutes to HoursMinutesSeconds[18]
Byproducts NonePeroxide decomposition products[1]Generally none
Post-Cure Not typically requiredUsually necessary to remove byproducts[11]Not required
Advantages High purity, no byproducts, precise control, low shrinkage, good for thick sections.Cost-effective, robust process for HCR.Extremely fast, low energy consumption, ideal for heat-sensitive substrates.
Disadvantages Susceptible to catalyst poisoning (sulfur, tin, amines).[4] Inhibitors required for pot life.Byproducts can affect purity and properties. High cure temperatures. Pressure required.Limited cure depth (UV). Oxygen inhibition (UV). Requires functionalized (e.g., acrylated) silicones for high speed.[17]

References

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  • Boutevin, B., & Guida-Pietrasanta, F. (2014). Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions. (U.S. Patent No. US20140004359A1). Google Patents.
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  • Lewis, L. N., Stein, J., et al. (1997). Platinum Catalysts Used in the Silicones Industry. Platinum Metals Review, 41(2), 66-75. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 16). What Is The Difference Between Peroxide And Platinum-cured Silicone? [Video]. YouTube. Retrieved from [Link]

  • Wolife International. (2024, January 24). Silicone Rubber Platinum-Based Catalysts. Retrieved from [Link]

  • Bluestar Silicones France. (2015). Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions. Justia Patents. Retrieved from [Link]

  • Smithers. (n.d.). Crosslinking Peroxides for Silicone Elastomers. Retrieved from [Link]

  • Eckberg, R. (2021, August 26). Photoinitiated Addition Cure Silicone Release Coatings. UV+EB Technology. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Methods for Fully Cured Silicone Rubber-Coated Glass Fabric and Tapes for Electrical Insulation (Withdrawn 2019) (ASTM D1458-19). Retrieved from [Link]

  • General Electric Company. (1985). Peroxide curing polysiloxane compositions having a high tear strength. (U.S. Patent No. US4539357A). Google Patents.
  • Knowledge. (2023, November 1). The types of curing agents for liquid silicone. Retrieved from [Link]

  • Shin-Etsu Chemical Co., Ltd. (1988). Silicone rubber composition. (U.S. Patent No. US4771099A). Google Patents.
  • Inman, W. D., Jr. (n.d.). Post-Curing of Silicone Elastomers: When is it Necessary?. R.D. Abbott. Retrieved from [Link]

  • Gelest Inc. (n.d.). Catalysts, Modifiers, Crosslinking Agents. Gelest Technical Library. Retrieved from [Link]

  • Sealant, Waterproofing & Restoration Institute. (n.d.). Sealant Standard Test Methods. Retrieved from [Link]

  • Lalevée, J., & Sangermano, M. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 514. Retrieved from [Link]

  • Xiang, Z., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Communications Chemistry, 1, 79. Retrieved from [Link]

  • ACE Laboratories. (n.d.). Silicone Rubber Testing. Retrieved from [Link]

  • Accurate Rubber Corporation. (2019, April 15). Platinum Cured Silicone or Peroxide Cured Silicone Comparison & Selection Guide. Retrieved from [Link]

  • HEXPOL Rubber Compounding. (n.d.). Peroxide Cureable Silicone Injection Molding. Retrieved from [Link]

  • Genesee Polymers Corporation. (n.d.). Vinyl Functional Silicone Fluids. Retrieved from [Link]

  • Sino-High (China) Co., Ltd. (n.d.). Sinocure® Photoinitiators | Buy High-Performance UV Curing Solutions. Retrieved from [Link]

  • Wang, L., et al. (2020). UV-curable photosensitive silicone resins based on a novel polymerizable photoinitiator and GO-modified TiO2 nanoparticles. Progress in Organic Coatings, 147, 105756. Retrieved from [Link]

  • Lewis, L. N., et al. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review, 41(2), 66-75. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. Retrieved from [Link]

  • ASTM International. (2019). Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part II—Crosslinking and Fabrication (ASTM F2042-19). Retrieved from [Link]

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Sources

Application Notes and Protocols: Diethylmethylvinylsilane for Creating Hydrophobic Surfaces on Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Surface Wettability in Scientific Applications

In a multitude of research and development applications, from high-throughput screening and cell culture to microfluidics and drug delivery systems, the control of surface wettability is paramount.[1][2] Unwanted protein adsorption, cellular adhesion, or inconsistent liquid handling can compromise experimental results and the performance of biomedical devices.[1][2] Creating hydrophobic surfaces, which repel water, is a key strategy to mitigate these issues.[3] Hydrophobicity is characterized by a water contact angle greater than 90 degrees.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the use of diethylmethylvinylsilane to create robust and reliable hydrophobic surfaces on a variety of substrates.

This compound (C7H16Si) is an organosilane compound that can be effectively used to modify surfaces, rendering them hydrophobic.[7][8] The vinyl group offers potential for further functionalization, while the diethylmethylsilyl group imparts the desired low surface energy. This document will detail the underlying chemical principles, provide step-by-step protocols for two common deposition methods, and outline the necessary characterization techniques to validate the surface modification.

Mechanism of Silanization: Covalent Immobilization for a Durable Hydrophobic Layer

The creation of a hydrophobic surface using this compound relies on a chemical process known as silanization.[8] This process involves the covalent bonding of the silane to the substrate, ensuring a durable and stable modification. The general mechanism can be broken down into the following key steps:

  • Substrate Hydroxylation: The process begins with a substrate that has hydroxyl (-OH) groups on its surface.[9][10] Many common laboratory materials, such as glass, silicon wafers, and certain polymers after plasma treatment, possess these functional groups.[11][12] These hydroxyl groups are the reactive sites for silane attachment.

  • Hydrolysis of the Silane (in solution-phase): In the presence of trace amounts of water, the alkoxy or halogen groups of the silane hydrolyze to form reactive silanol (Si-OH) groups.[9]

  • Condensation and Covalent Bonding: The silanol groups on the silane molecule then react with the hydroxyl groups on the substrate surface, forming a stable siloxane (Si-O-Si) bond and releasing a byproduct (e.g., water or alcohol).[9][10] This covalent linkage firmly anchors the this compound to the surface.

  • Surface Reorganization: The attached diethylmethylvinyl groups orient themselves away from the substrate, creating a low-energy surface that exhibits hydrophobic properties.[8]

Silanization_Mechanism cluster_0 Substrate Surface cluster_1 Silanization Process cluster_2 Resulting Surface Substrate Substrate with -OH groups Condensation Condensation Substrate->Condensation Reactive sites Silane This compound (Et2MeViSi) Hydrolysis Hydrolysis (for solution phase) Silane->Hydrolysis Silane->Condensation Vapor Phase Hydrolysis->Condensation HydrophobicSurface Hydrophobic Surface with grafted Et2MeViSi Condensation->HydrophobicSurface Covalent Bond Formation

Caption: General mechanism of surface silanization.

Experimental Protocols: Creating Hydrophobic Surfaces with this compound

Two primary methods for depositing this compound onto substrates are Chemical Vapor Deposition (CVD) and solution-phase deposition. The choice between these methods depends on factors such as the substrate material, desired uniformity of the coating, and available equipment. CVD is often preferred for its cleanliness and reproducibility, as it avoids the use of solvents and the potential for silane polymerization in solution.[11][13]

PART 1: Substrate Preparation (Crucial for Both Protocols)

A pristine and activated surface is critical for successful and uniform silanization.

  • Cleaning: Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.

  • Hydroxylation (Activation): To ensure a high density of hydroxyl groups, treat the substrate with an oxygen plasma cleaner.[14] A typical procedure would be a 5-minute exposure to oxygen plasma. This step is essential for materials that do not inherently have a high concentration of surface hydroxyl groups.

PART 2: Protocol A - Chemical Vapor Deposition (CVD)

This method is highly recommended for achieving a uniform monolayer of this compound.[11][15]

Materials:

  • This compound

  • Vacuum deposition chamber

  • Prepared substrates

  • Schlenk line or similar vacuum apparatus

Procedure:

  • Place the cleaned and activated substrates inside the vacuum deposition chamber.

  • Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Evacuate the chamber to a base pressure of <1 Torr.

  • Isolate the chamber from the vacuum pump. The this compound will vaporize, creating a low-pressure atmosphere of the silane within the chamber.

  • Allow the deposition to proceed for 2-4 hours at room temperature. For a more robust coating, the deposition can be carried out at an elevated temperature (e.g., 60-80°C), which can be optimized for the specific substrate.

  • After the deposition period, vent the chamber with an inert gas (e.g., nitrogen or argon) and remove the substrates.

  • To remove any loosely bound silane, rinse the substrates with a non-polar solvent like hexane or toluene, followed by a final rinse with isopropanol and drying under a stream of nitrogen.

  • For enhanced stability, the coated substrates can be cured in an oven at 100-120°C for 30-60 minutes to promote further cross-linking of the silane layer.

CVD_Workflow Start Start: Cleaned & Activated Substrate PlaceSubstrate Place Substrate in CVD Chamber Start->PlaceSubstrate AddSilane Add this compound in separate container PlaceSubstrate->AddSilane Evacuate Evacuate Chamber (<1 Torr) AddSilane->Evacuate Deposit Vapor Deposition (2-4 hours) Evacuate->Deposit Vent Vent with Inert Gas Deposit->Vent Rinse Rinse with Solvents (Hexane, IPA) Vent->Rinse Cure Optional: Cure (100-120°C) Rinse->Cure End End: Hydrophobic Surface Cure->End

Caption: Workflow for Chemical Vapor Deposition of this compound.

PART 3: Protocol B - Solution-Phase Deposition

This method is often more accessible as it does not require specialized vacuum equipment.

Materials:

  • This compound

  • Anhydrous toluene or hexane (high purity)

  • Prepared substrates

  • Glass or Teflon staining jars with airtight lids

Procedure:

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane in a clean, dry glass container. It is crucial to use anhydrous solvents to control the hydrolysis and prevent excessive polymerization of the silane in the solution.[13]

  • Immerse the cleaned and activated substrates in the silane solution.

  • Seal the container to prevent the ingress of atmospheric moisture.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Longer reaction times may be necessary for certain substrates.

  • After the immersion, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed silane.

  • Perform a final rinse with isopropanol and dry the substrates under a stream of nitrogen.

  • Cure the coated substrates in an oven at 100-120°C for 30-60 minutes to complete the condensation reaction and remove any remaining solvent.

Validation and Characterization of the Hydrophobic Surface

It is essential to characterize the modified surface to confirm the success of the silanization process and to quantify the degree of hydrophobicity.

Contact Angle Goniometry

This is the primary and most direct method for assessing the hydrophobicity of a surface.[4][16][17]

  • Static Contact Angle: A drop of deionized water (typically 2-5 µL) is placed on the surface, and the angle it forms with the substrate is measured.[5] A contact angle greater than 90° indicates a hydrophobic surface.[3][6] For a well-silanized surface with this compound, one can expect a contact angle in the range of 95-110°.

  • Dynamic Contact Angles (Advancing and Receding): These measurements provide information about the homogeneity of the surface coating.[6] The advancing angle is measured as the volume of the droplet is increased, and the receding angle is measured as the volume is decreased. The difference between these two angles is the contact angle hysteresis. A low hysteresis value is indicative of a smooth and chemically homogeneous surface.[4]

ParameterTypical Value for Untreated GlassExpected Value for this compound Coated Surface
Static Water Contact Angle < 30°95° - 110°
Contact Angle Hysteresis HighLow (< 10°)
Surface Morphology Analysis
  • Atomic Force Microscopy (AFM): AFM provides a three-dimensional topographical map of the surface at the nanoscale.[18] It can be used to assess the smoothness and uniformity of the silane coating and to measure surface roughness. A successful silanization should result in a smooth, conformal layer without significant aggregation.

  • Scanning Electron Microscopy (SEM): SEM offers a high-magnification view of the surface morphology.[18][19] While it does not provide quantitative height information like AFM, it is useful for visualizing the overall surface texture and identifying any large-scale defects or inconsistencies in the coating.[18]

Applications in Research and Drug Development

The ability to create well-defined hydrophobic surfaces has significant implications in various scientific fields:

  • Cell Culture: Hydrophobic surfaces can be used to prevent cell adhesion in applications where cell growth in suspension is desired.[8]

  • Microfluidics: In "lab-on-a-chip" devices, hydrophobic patterning can be used to control fluid flow and droplet manipulation.[20]

  • Drug Delivery: Superhydrophobic materials are being explored as platforms for controlled drug release.[1][20]

  • High-Throughput Screening: Hydrophobic well plates can minimize sample wicking and cross-contamination.

  • Biomedical Implants: Hydrophobic coatings can reduce protein adsorption and biofouling on implantable devices.[1][2]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Contact Angle (<90°) Incomplete surface cleaning or activation.Ensure thorough cleaning and effective plasma treatment.
Degraded silane.Use fresh this compound from a sealed container.
Insufficient reaction time or temperature.Increase the deposition/immersion time or curing temperature.
Inconsistent/Patchy Coating Non-uniform surface activation.Optimize plasma treatment parameters for even exposure.
Presence of moisture in solution-phase deposition.Use anhydrous solvents and perform the reaction under an inert atmosphere.
High Contact Angle Hysteresis Rough or chemically heterogeneous surface.Improve substrate cleaning and optimize deposition parameters to achieve a more uniform coating.

Conclusion

This compound is a versatile and effective reagent for the creation of hydrophobic surfaces. By following the detailed protocols for either Chemical Vapor Deposition or solution-phase deposition and validating the results with appropriate characterization techniques, researchers can reliably produce high-quality hydrophobic substrates for a wide array of applications. The key to a successful and reproducible outcome lies in meticulous substrate preparation and the careful control of the reaction conditions.

References

  • AIP Publishing. (n.d.). Two-silane chemical vapor deposition treatment of polymer (nylon) and oxide surfaces that yields hydrophobic (and superhydrophobic), abrasion-resistant thin films.
  • DataPhysics Instruments. (n.d.). Adhesive force measurements to characterize superhydrophobic surfaces.
  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability.
  • Al-Bahrani, M., & Al-Waily, M. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530. [Link]

  • Gomes, D., et al. (n.d.). Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. ResearchGate.
  • Didar Lab. (n.d.). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces.
  • ResearchGate. (n.d.). Two-silane chemical vapor deposition treatment of polymer (nylon) and oxide surfaces that yields hydrophobic (and superhydrophobic), abrasion-resistant thin films | Request PDF.
  • ResearchGate. (n.d.). A general silane grafting procedure was followed throughout the study....
  • Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings.
  • Burton, Z., & Bhushan, B. (2006). Surface characterization and adhesion and friction properties of hydrophobic leaf surfaces. Ultramicroscopy, 106(8-9), 709-719. [Link]

  • Measurlabs. (n.d.). Contact Angle Measurement.
  • Ask this paper. (2016). Superhydrophobic materials for biomedical applications. Bohrium.
  • MILL Wiki. (2022). Contact Angle Goniometry.
  • BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
  • Liu, K., et al. (2019). Uncertainties in contact angle goniometry. Soft Matter, 15(37), 7403-7412. [Link]

  • Zhang, Y., et al. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC Advances, 11(43), 26867-26876. [Link]

  • Hasan, J., et al. (2016). Superhydrophobic Materials for Biomedical Applications. Advanced Materials, 28(36), 7833-7859. [Link]

  • ResearchGate. (n.d.). Superhydrophobic Materials for Biomedical Applications | Request PDF.
  • Chattopadhyay, S., et al. (2016).
  • Law, K.-Y. (2014). Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. The Journal of Physical Chemistry Letters, 5(4), 686-688. [Link]

  • ATRIA Innovation. (n.d.). Hydrophobicity of materials.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • AFMWorkshop. (n.d.). A Comparative Technical Analysis of SEM and AFM for Surface Characterization.
  • Wikipedia. (n.d.). Silanization. Retrieved from [Link]

  • uFluidix. (n.d.). Surface Modification Techniques for PDMS Microfluidic Circuits.
  • Wang, J., et al. (2006). Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 24(2), 563-570. [Link]

Sources

Troubleshooting & Optimization

Optimizing Diethylmethylvinylsilane Concentration in Silicone Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the use of Diethylmethylvinylsilane in your silicone formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this reactive silane into platinum-cured silicone systems. Here, you will find in-depth answers to common questions and troubleshooting workflows to address specific challenges encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a platinum-cured silicone formulation?

A: this compound serves as a reactive modifier and a cure accelerator in addition-cure (platinum-catalyzed) silicone elastomers.[1] Its primary role is to introduce vinyl functional groups into the silicone matrix. These vinyl groups readily participate in the hydrosilylation reaction with hydride-functional siloxanes, which is the fundamental crosslinking mechanism in these systems.[2] By strategically incorporating this compound, formulators can precisely control the crosslink density and, consequently, the final physical properties of the cured silicone.

The relatively small molecular size and monofunctional vinyl group of this compound allow it to act as a chain extender and a rheology modifier in the uncured state. In the cured state, it influences properties such as hardness (durometer), tensile strength, and tear strength.[3]

Q2: How does the concentration of this compound impact the hardness (Durometer) of the cured silicone?

A: The concentration of this compound has a direct and significant impact on the Shore A hardness of the cured silicone elastomer. Generally, increasing the concentration of this vinyl silane leads to a higher crosslink density, resulting in a harder, more rigid material. Conversely, lower concentrations will yield a softer, more flexible elastomer.

This relationship is due to the stoichiometry of the hydrosilylation reaction. A higher concentration of vinyl groups from this compound provides more reactive sites for the hydride crosslinker, leading to a more tightly knit polymer network. It is crucial to carefully balance the ratio of vinyl to hydride groups to achieve the desired durometer without compromising other essential properties like elongation and tear strength.[4]

Q3: Can this compound be used to accelerate the cure speed of my formulation?

A: Yes, this compound can act as a cure accelerator in platinum-cured silicone systems.[1][5] The vinyl group on this compound is highly reactive towards the platinum catalyst and the hydride-functional crosslinker. By increasing the concentration of these readily available vinyl groups, the overall rate of the hydrosilylation reaction can be increased, leading to a faster cure time at a given temperature.

However, it is important to note that this acceleration is highly dependent on the overall formulation, including the type and concentration of the platinum catalyst, the reactivity of the hydride crosslinker, and the presence of any inhibitors. Excessive acceleration can lead to a reduced working time (pot life), which may be detrimental for certain processing methods.[6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound in silicone formulations.

Problem 1: The cured silicone is softer than expected and feels tacky.

Potential Causes and Solutions:

  • Insufficient this compound Concentration: A common reason for low durometer and tackiness is an insufficient amount of vinyl functional groups to react with the hydride crosslinker. This results in an incomplete cure and unreacted hydride groups, which can leave the surface feeling sticky.

    • Troubleshooting Steps:

      • Verify Calculations: Double-check your calculations for the vinyl-to-hydride ratio. Ensure you have accounted for the vinyl contribution from all components in your formulation.

      • Incremental Increase: Incrementally increase the concentration of this compound in small, controlled steps (e.g., 0.1-0.5% by weight) in your next set of experiments.

      • Analytical Quantification: If the issue persists, consider analytical techniques to quantify the vinyl content of your raw materials to ensure their stated specifications are accurate. Gas Chromatography (GC) is a suitable method for quantifying volatile silanes like this compound in uncured formulations.[7]

  • Cure Inhibition: Platinum catalysts are sensitive to certain chemical compounds that can "poison" them, leading to an incomplete cure.[8]

    • Troubleshooting Steps:

      • Identify Potential Inhibitors: Review all components of your formulation and your processing equipment for common inhibitors such as sulfur compounds, tin compounds, amines, and certain organic rubbers.

      • Material Purity: Ensure the purity of your this compound and other reactants. Contaminants can sometimes be present in lower-grade materials.

      • Small-Scale Test: Conduct a small-scale cure test in a clean, inert container (e.g., a glass vial) to rule out contamination from your mixing equipment or molds.

Experimental Workflow for Diagnosing Low Hardness and Tackiness

Caption: Troubleshooting workflow for soft and tacky silicone.

Problem 2: The cured silicone is too brittle and has low tear strength.

Potential Causes and Solutions:

  • Excessive this compound Concentration: While increasing this compound hardens the silicone, an excessive amount can lead to a very high crosslink density, making the material brittle and prone to tearing easily.[4] The polymer network becomes too rigid and cannot effectively dissipate energy when stressed.

    • Troubleshooting Steps:

      • Systematic Reduction: Systematically decrease the concentration of this compound in your formulation in controlled increments.

      • Introduce Longer Chain Vinyl Polymers: Consider partially replacing this compound with a higher molecular weight vinyl-functional silicone polymer. This will reduce the overall crosslink density while maintaining the necessary vinyl content, often leading to improved elongation and tear strength.

      • Mechanical Testing: Perform standardized tear strength tests (e.g., ASTM D624) on your cured samples to quantitatively assess the impact of your formulation changes.

  • Poor Dispersion: If the this compound is not uniformly dispersed throughout the silicone matrix before curing, it can create localized areas of high crosslink density, which act as stress concentration points and initiation sites for tears.

    • Troubleshooting Steps:

      • Optimize Mixing: Ensure your mixing process provides sufficient shear to thoroughly disperse the this compound. For high-viscosity formulations, a dual-axis centrifugal mixer or a two-roll mill may be necessary.

      • Viscosity Matching: If possible, select components with closer viscosity values to facilitate more uniform mixing.

Data Presentation: Impact of this compound on Mechanical Properties (Illustrative)

This compound Conc. (wt%)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
1.0305.545020
2.0457.030015
3.0606.515010

Note: This data is illustrative. Actual values will depend on the specific base polymer, crosslinker, and other additives in the formulation.

Analytical Protocols

Protocol 1: Quantification of this compound in Uncured Silicone by Gas Chromatography (GC)

This protocol provides a general guideline for determining the concentration of this compound in a silicone prepolymer matrix.

1. Objective: To quantify the weight percentage of this compound in an uncured silicone formulation.

2. Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a low-polarity column like DB-1 or equivalent)

  • High-purity solvents (e.g., hexane or toluene)

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound standard of known purity

  • Uncured silicone sample

3. Standard Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 ppm.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in your sample (e.g., 10, 50, 100, 250, 500 ppm).

4. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the uncured silicone sample into a volumetric flask.

  • Dilute the sample with the chosen solvent to a known volume. Ensure the silicone is fully dissolved.

5. GC-FID Analysis:

  • Set up the GC-FID with an appropriate temperature program to separate this compound from the solvent and other volatile components.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time from the standard injections.

  • Calculate the concentration of this compound in the sample using the calibration curve.

6. Data Analysis:

  • Plot the peak area of the this compound standards against their known concentrations to create a linear regression curve.

  • Use the equation of the line to determine the concentration of this compound in your sample injection.

  • Back-calculate the weight percentage of this compound in the original uncured silicone sample, accounting for the dilution factor.

Protocol 2: Qualitative Analysis of Vinyl Groups using ¹H-NMR Spectroscopy

This protocol can be used to confirm the presence of vinyl groups from this compound in your prepolymer.

1. Objective: To qualitatively identify the characteristic proton signals of the vinyl group in this compound within a silicone prepolymer.

2. Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Silicone prepolymer sample containing this compound

3. Sample Preparation:

  • Dissolve a small amount of the silicone prepolymer (typically 10-20 mg) in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • Ensure the sample is fully dissolved and homogenous.

4. NMR Analysis:

  • Acquire a ¹H-NMR spectrum of the sample.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

5. Spectral Interpretation:

  • The vinyl protons of this compound will appear as a characteristic set of multiplets in the range of δ 5.7-6.2 ppm .[9] This region is typically free from other signals in a standard polydimethylsiloxane backbone, making it a clear diagnostic window for vinyl group presence. The exact chemical shifts and coupling patterns can provide further structural confirmation.[10]

Diagram of Hydrosilylation Curing Process

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst A Si-H (Hydride) D Crosslinked Silicone Network (Si-CH2-CH2-Si) A->D B Si-CH=CH2 (Vinyl) (from this compound) B->D C Platinum Complex C->D catalyzes

Caption: Platinum-catalyzed hydrosilylation reaction.

References

Sources

Technical Support Center: Troubleshooting Hydrosilylation with Diethylmethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting hydrosilylation reactions involving Diethylmethylvinylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic workflows. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable solutions for common issues. Our goal is to empower you with the knowledge to not only solve current problems but also to anticipate and prevent future experimental setbacks.

Part 1: Troubleshooting Guide for Incomplete Hydrosilylation

Incomplete hydrosilylation reactions can be a significant source of frustration, leading to low yields and complex purification challenges. This section will systematically address the most common causes of incomplete conversion and provide detailed troubleshooting strategies.

Low Conversion or Incomplete Reaction

One of the most frequent issues encountered is the reaction stalling before all the limiting reagent has been consumed. This can manifest as a mixture of starting materials and the desired product, often in difficult-to-separate ratios.

Potential Causes & Solutions:

  • Catalyst Activity and Loading: The heart of the hydrosilylation reaction is the catalyst, typically a platinum-based complex like Karstedt's or Speier's catalyst.[1][2] Low catalyst activity is a primary suspect in incomplete reactions.

    • Solution:

      • Verify Catalyst Quality: Ensure the catalyst is not old or degraded. Platinum catalysts can be sensitive to air and moisture over time. It's advisable to use a freshly opened vial or a catalyst that has been stored under an inert atmosphere.

      • Optimize Catalyst Loading: While higher catalyst loading can increase the reaction rate, an excess can sometimes lead to side reactions. Conversely, too little catalyst will result in a sluggish or incomplete reaction. A typical starting point is in the range of 10-50 ppm of platinum. A systematic optimization of catalyst concentration may be necessary for your specific substrate.

      • Consider Catalyst Type: Different platinum catalysts exhibit varying levels of reactivity.[3] For instance, Karstedt's catalyst is known for its high activity.[3] If you are using a less active catalyst, consider switching to a more reactive one.

  • Reaction Temperature: Hydrosilylation reactions are often sensitive to temperature.

    • Solution:

      • Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the rate and conversion. A common range to explore is 40-80°C.[4][5] However, be aware that excessive heat can promote side reactions.[4][5]

      • Monitor for Thermal Decomposition: Some catalysts or reactants may be thermally sensitive. It is crucial to understand the thermal stability of all components in your reaction mixture.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the catalyst, thereby affecting the reaction rate.

    • Solution:

      • Ensure Homogeneity: The reaction mixture should be a homogeneous solution. If you observe any phase separation, a change of solvent is necessary. Toluene and THF are commonly used solvents for hydrosilylation.[4][5]

      • Solvent Polarity: The polarity of the solvent can impact the catalyst's activity and the reaction mechanism. Experimenting with a few different aprotic solvents of varying polarity might be beneficial.

  • Inhibitors: The presence of even trace amounts of certain compounds can inhibit or completely poison the catalyst.

    • Solution:

      • Identify Potential Inhibitors: Common inhibitors include compounds with coordinating heteroatoms (e.g., sulfur, phosphorus, nitrogen), alkynes, and some dienes.[1] Ensure all your reagents and solvents are free from such impurities.

      • Purify Reagents: If you suspect inhibitor contamination, purifying your this compound, the hydrosilane, and the solvent before use is recommended. Distillation or passing through a column of activated alumina can be effective.

Poor Selectivity and Side Product Formation

Even when the reaction goes to completion, the formation of undesired side products can complicate purification and reduce the yield of the target molecule.

Potential Causes & Solutions:

  • Isomerization of the Alkene: Platinum catalysts can sometimes catalyze the isomerization of the vinyl group in this compound to an internal, less reactive alkene.[1]

    • Solution:

      • Lower Reaction Temperature: Isomerization is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.

      • Choose a More Selective Catalyst: Some catalyst systems are less prone to inducing isomerization. Researching and testing alternative catalysts may be necessary.

  • Dehydrogenative Silylation: This side reaction results in the formation of a silyl enol ether and hydrogen gas, consuming the starting materials without forming the desired hydrosilylation adduct.[1]

    • Solution:

      • Control Stoichiometry: Using a slight excess of the hydrosilane can sometimes suppress dehydrogenative silylation.

      • Modify Reaction Conditions: Lower temperatures and shorter reaction times can help to favor the desired hydrosilylation pathway.

  • Formation of α- and β-isomers: The addition of the Si-H bond across the double bond can occur in two ways, leading to the formation of α (Markovnikov) and β (anti-Markovnikov) isomers.[2][6] For terminal alkenes like this compound, the β-isomer is typically the desired product.

    • Solution:

      • Catalyst Choice: The regioselectivity of the hydrosilylation is highly dependent on the catalyst used. Platinum catalysts generally favor the formation of the anti-Markovnikov product.[2][6]

      • Ligand Effects: The ligands on the metal center can be tuned to enhance the selectivity for one isomer over the other.

Troubleshooting Workflow for Incomplete Hydrosilylation

G cluster_0 Reactants cluster_1 Desired Product cluster_2 Side Products R1 R3SiH P1 R3SiCH2CH2R' (β-adduct) R1->P1 S1 R3SiCH(CH3)R' (α-adduct) R1->S1 S3 R3Si-CR'=CH2 + H2 (Dehydrogenative Silylation) R1->S3 R2 CH2=CHR' R2->P1 R2->S1 S2 CH3CH=CR' (Isomerized Alkene) R2->S2 R2->S3

Caption: Diagram illustrating the desired hydrosilylation product and common side products.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with this compound in hydrosilylation reactions.

Q1: What are the most common platinum catalysts for hydrosilylation, and what are their key differences?

A1: The most prevalent platinum catalysts are Karstedt's catalyst and Speier's catalyst. [1]

Catalyst Formula Key Characteristics
Karstedt's Catalyst Pt₂(dvtms)₃ (dvtms = divinyltetramethyldisiloxane) Highly active, soluble in many organic solvents, often the first choice for general-purpose hydrosilylation. [3]
Speier's Catalyst H₂PtCl₆ in isopropanol One of the earliest developed catalysts, still widely used, but can sometimes be less active and selective than Karstedt's catalyst. [2]
Ashby's Catalyst Platinum-octylalcohol/alkene complex More suitable for high-temperature curing applications. [3]

| Lamoreaux' Catalyst | Platinum-octylalcohol complex | Active at room temperature, which can limit its industrial application due to short pot life. [1]|

Q2: How can I monitor the progress of my hydrosilylation reaction?

A2: Several analytical techniques can be employed to monitor the reaction progress:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to follow the disappearance of the vinyl protons of this compound and the Si-H proton of the hydrosilane, and the appearance of the new signals corresponding to the product.

  • Infrared (IR) Spectroscopy: The disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) is a clear indicator of reaction progress. [7]In-situ IR spectroscopy can provide real-time monitoring. [7][8]* Gas Chromatography (GC): If the reactants and products are volatile, GC can be used to quantify the conversion and the formation of any volatile side products.

  • Raman Spectroscopy: Similar to IR, Raman spectroscopy can be used to monitor the disappearance of the Si-H and C=C bonds in real-time. [7][8] Q3: My reaction is complete, but the product has a dark color. How can I purify it?

A3: The dark color is often due to the formation of colloidal platinum nanoparticles. [9]Here are some purification strategies:

  • Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb the platinum nanoparticles. [10]Subsequent filtration through a pad of celite can then remove the carbon. [10]* Silica Gel Chromatography: For smaller scale reactions, column chromatography on silica gel is a standard method for purification. [11]However, be aware that some organosilicon compounds can be sensitive to silica.

  • Distillation: If your product is thermally stable and has a suitable boiling point, distillation can be an excellent method for purification.

Q4: What is the Chalk-Harrod mechanism and why is it important?

A4: The Chalk-Harrod mechanism is the most widely accepted model for platinum-catalyzed hydrosilylation. [6][9]Understanding this mechanism helps in rationalizing the observed reactivity and selectivity, and in troubleshooting issues. The key steps are:

  • Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

  • Olefin Coordination: The alkene (in this case, this compound) coordinates to the platinum center.

  • Migratory Insertion: The alkene inserts into the Pt-H bond. This step determines the regioselectivity of the reaction.

  • Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst. [9] A thorough understanding of this mechanism allows for more informed decisions regarding catalyst choice, reaction conditions, and potential side reactions.

References

  • Polymers (Basel).

  • Wikipedia.

  • Heraeus Precious Metals.

  • Polymers (Basel).

  • MDPI.

  • Thieme Connect.

  • European Patent Office.

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  • RSC Publishing.

  • ACS Publications.

  • ResearchGate.

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  • Journal of the American Chemical Society.

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  • ResearchGate.

  • Chemistry LibreTexts.

  • ResearchGate.

  • New Journal of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • RSC Advances.

  • Google Patents.

Sources

Technical Support Center: Diethylmethylvinylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethylmethylvinylsilane (DEMVS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and success of your polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: My polymerization of this compound resulted in a low molecular weight polymer. What are the likely causes?

A low molecular weight product can stem from several factors. Key considerations include the purity of your monomer and solvent, the precise stoichiometry of your reactants, and potential chain transfer reactions. Impurities, especially those with active hydrogens, can act as chain termination agents.[1][2] Additionally, incorrect initiator concentration or reaction temperature can lead to premature termination.

Q2: I'm observing gel formation in my this compound polymerization. How can I prevent this?

Gel formation, or uncontrolled crosslinking, is a common issue with vinylsilanes.[3] This is often due to the presence of water, which can lead to the hydrolysis of the ethoxy groups on the silicon atom, followed by condensation reactions that form siloxane crosslinks.[4][5] Ensuring anhydrous reaction conditions is critical. The choice of initiator and polymerization conditions can also influence the degree of crosslinking.

Q3: The results of my this compound copolymerization are inconsistent from batch to batch. What should I investigate?

Inconsistent results often point to variability in starting materials or reaction setup. Key areas to scrutinize include:

  • Monomer Purity: Ensure your this compound is free from inhibitors or other impurities.

  • Reagent Stoichiometry: Precise measurement of monomers, initiators, and any catalysts is crucial.[6]

  • Reaction Conditions: Maintain consistent temperature, stirring rate, and inert atmosphere.

  • Solvent Quality: Use high-purity, anhydrous solvents.

Q4: Can I polymerize this compound using different polymerization techniques?

Yes, this compound, as a vinyl monomer, can potentially be polymerized via several methods, including free radical, anionic, and Ziegler-Natta polymerization.[7][8][9] However, each technique will have its own set of potential side reactions and require careful optimization. For instance, anionic polymerization is highly sensitive to impurities and functional groups.[7][10][11][12]

Troubleshooting Guide: Side Reactions in this compound Polymerization

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific side reactions you may encounter.

Issue: Premature Termination and Low Yield

Q: My free-radical polymerization of this compound stops at low conversion, or I'm getting a very low yield of polymer. What's happening?

A: Premature termination in free-radical polymerization is often caused by impurities that can react with the growing radical chains.

Potential Causes & Solutions:

  • Inhibitor Presence: Commercial vinyl monomers often contain inhibitors to prevent polymerization during storage.

    • Troubleshooting Protocol:

      • Identify the Inhibitor: Check the manufacturer's documentation for the type of inhibitor used.

      • Removal: Pass the monomer through a column of activated basic alumina to remove phenolic inhibitors.

      • Verification: Use gas chromatography (GC) to confirm the removal of the inhibitor.[13]

  • Oxygen Contamination: Oxygen can act as a radical scavenger, inhibiting polymerization.

    • Troubleshooting Protocol:

      • Degassing: Thoroughly degas your monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling a dry, inert gas (nitrogen or argon) through the reaction mixture prior to adding the initiator.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the polymerization.

  • Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, terminating one chain and initiating a new, shorter one.[14]

    • Troubleshooting Protocol:

      • Solvent Purity: Use high-purity, freshly distilled solvents.

      • Monomer Purity: Consider distilling the this compound under reduced pressure to remove non-volatile impurities.

Issue: Uncontrolled Crosslinking and Gelation

Q: My polymerizing this compound solution becomes viscous and forms a gel before reaching high conversion. How do I prevent this?

A: This is a classic sign of premature crosslinking, primarily driven by the hydrolysis and condensation of the ethoxy groups on the silicon atom.[4][5][15][16][17]

Underlying Mechanism: Hydrolysis and Condensation

The ethoxy groups on the silicon atom of this compound are susceptible to hydrolysis in the presence of water. This reaction forms silanol groups (-Si-OH), which can then undergo condensation with other silanol groups or unreacted ethoxy groups to form stable siloxane bridges (-Si-O-Si-), leading to a crosslinked network.[4][5] This process can be catalyzed by both acids and bases.[5]

Troubleshooting Workflow for Uncontrolled Crosslinking

G start Problem: Gel Formation anhydrous Ensure Anhydrous Conditions start->anhydrous Primary Cause: Water Contamination purify Purify Monomer and Solvent anhydrous->purify Dry reagents and glassware success Successful Linear Polymerization anhydrous->success catalyst Evaluate Catalyst/Initiator purify->catalyst Distill monomer and solvent purify->success temp Optimize Reaction Temperature catalyst->temp Avoid acidic/basic species if possible catalyst->success temp->success Lower temperature may reduce side reactions

Caption: Troubleshooting workflow for gel formation.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Reagents:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.

  • Monomer Purification:

    • Distill this compound under reduced pressure to remove any water or other high-boiling impurities. Store the purified monomer over molecular sieves in a sealed container under an inert atmosphere.

  • Control of Reaction pH:

    • Be mindful that some initiators or additives can create acidic or basic conditions that catalyze hydrolysis and condensation.[5] If possible, choose neutral initiators.

Issue: Inconsistent Copolymer Composition

Q: I am copolymerizing this compound with another vinyl monomer, but the composition of the resulting copolymer is not what I expected based on the monomer feed ratio. Why is this?

A: The composition of a copolymer is determined by the reactivity ratios of the comonomers, not just their feed ratio.[18][19][20]

Understanding Reactivity Ratios

The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).[18]

  • If r₁ > 1, the growing chain prefers to add another molecule of monomer 1.

  • If r₁ < 1, the growing chain prefers to add a molecule of monomer 2.

  • If r₁ ≈ 1, there is no preference.

  • If r₁ ≈ 0, the growing chain can only add monomer 2.

Hypothetical Reactivity Ratio Scenarios for DEMVS (M₁) Copolymerization

Scenarior₁ (DEMVS)r₂ (Comonomer)r₁ * r₂Expected Copolymer Structure
Ideal Random ~1~1~1Random distribution of M₁ and M₂.
Alternating ~0~0~0Alternating sequence of M₁ and M₂.
Blocky >1>1>1Long sequences of M₁ and M₂.
Composition Drift >1<1VariesCopolymer initially rich in M₁, then M₂.

Troubleshooting Protocol:

  • Literature Search for Reactivity Ratios: Search for established reactivity ratios for the copolymerization of this compound with your specific comonomer. If no data is available, you may need to determine them experimentally.

  • Experimental Determination of Reactivity Ratios:

    • Perform a series of copolymerizations at low conversion (<10%) with varying monomer feed ratios.[20]

    • Determine the composition of the resulting copolymers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.[21][22]

    • Use methods like the Fineman-Ross or Kelen-Tüdős methods to calculate the reactivity ratios from your experimental data.[23]

  • Control Composition Drift: If you observe significant composition drift at higher conversions, consider:

    • Stopping the polymerization at low conversion.

    • Using a semi-batch process where the more reactive monomer is added gradually to maintain a constant monomer feed ratio.

Advanced Troubleshooting: Potential for β-Hydride Elimination

Q: In my Ziegler-Natta or other transition-metal-catalyzed polymerization of this compound, I'm getting low molecular weights and observing the formation of an alkene byproduct. What could be the cause?

A: While less common in free-radical systems, β-hydride elimination can be a significant side reaction in transition-metal-catalyzed polymerizations.[8] This reaction acts as a chain termination step, limiting the molecular weight of the polymer.

Mechanism of β-Hydride Elimination

In this process, a hydrogen atom on the carbon atom beta to the metal center of the growing polymer chain is transferred to the metal, eliminating an alkene and forming a metal-hydride species. For this to occur, the metal complex must have a vacant coordination site.[24][25]

G start Growing Polymer Chain (Metal-Alkyl) agostic Agostic Interaction (β-H with Metal) start->agostic Requires vacant coordination site transition Transition State agostic->transition products Metal-Hydride + Polymer with Terminal Alkene transition->products termination Chain Termination products->termination

Caption: Simplified β-hydride elimination pathway.

Troubleshooting Strategies:

  • Catalyst Selection: Choose a catalyst system that is less prone to β-hydride elimination. This may involve using more sterically hindered ligands on the metal center to block vacant coordination sites.

  • Monomer Structure: While you cannot change the structure of this compound, be aware that this side reaction is a possibility.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the propagation reaction.

Analytical Methods for Detecting Side Products

To effectively troubleshoot, it is essential to identify the byproducts of any side reactions.

Analytical TechniqueApplication in DEMVS Polymerization Analysis
NMR Spectroscopy Determine copolymer composition, identify end-groups, and detect structural defects.[21][22]
FTIR Spectroscopy Identify functional groups, such as silanols (-OH) from hydrolysis or siloxanes (Si-O-Si) from condensation.[21][22]
Gel Permeation Chromatography (GPC) Determine molecular weight and molecular weight distribution. A broad distribution can indicate side reactions.[21]
Mass Spectrometry (MS) Identify low molecular weight byproducts and analyze polymer fragments.[21][26]
Gas Chromatography (GC) Analyze monomer purity and detect volatile byproducts.[13]

By understanding the potential side reactions of this compound and employing systematic troubleshooting protocols, you can optimize your polymerization conditions to achieve the desired polymer properties with high fidelity and reproducibility.

References

  • Mao, R., & Huglin, M. B. (1992). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 33(24), 5238-5243.
  • Hsieh, H. L., & Quirk, R. P. (1996).
  • Hirao, A., & Hayashi, M. (1999). Anionic Polymerization. In Polymer Synthesis (pp. 1-45). Springer, Berlin, Heidelberg.
  • Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons.
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. ResolveMass.
  • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601.
  • A Reddit user's post on r/Chempros. (2021).
  • Quirk, R. P., & Lee, B. (1992). Anionic synthesis of polymers with functional groups.
  • Greenley, R. Z. (1995). Copolymer Composition. In Polymer Handbook (4th ed., pp. II/181-II/353). Wiley.
  • Odian, G. (2004).
  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747–3792.
  • ASTM D2765-20. (2020). Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.
  • Schmidt, H., Scholze, H., & Kaiser, A. (1984). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 63(1-2), 1-11.
  • Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. MDPI.
  • Wako Pure Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako.
  • Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
  • Pope, E. J. A., & Mackenzie, J. D. (1986). Sol-gel processing of silica. II. The role of the catalyst. Journal of Non-Crystalline Solids, 87(1-2), 185-198.
  • Ystenes, M. (2003). Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts—Manipulation of Active Center Distribution. Journal of Polymer Science Part A: Polymer Chemistry, 41(14), 2235-2248.
  • Anionic addition polymeriz
  • Polymer Analysis: Essential Techniques and Strategies for Modern Labor
  • Kissin, Y. V. (2008).
  • Agilent Technologies. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers. Agilent.
  • Effect of Impurities Control on the Crystallization and Densification of Polymer-Derived SiC Fibers. MDPI.
  • Ethylene polymerization reactions with Ziegler-Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. Semantic Scholar.
  • Detection challenges in quantitative polymer analysis by liquid chromatography.
  • The Basics of Polymer Analysis: Techniques & Solutions. RQM+.
  • Free Radical Polymerization. University of Southern Mississippi.
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  • Stopping of Crosslinking Reaction in a PDMS Polymer at the Gel Point.
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  • Dimethylformamide Impurities as Propylene Polymerization Inhibitor.
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  • 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. OpenStax.

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Technical Support Center: Preventing Premature Gelation in Diethylmethylvinylsilane Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylmethylvinylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive vinylsilane in their formulations. Premature gelation—the unintended polymerization or cross-linking of the formulation—can lead to loss of valuable material, compromised experimental results, and significant delays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose, troubleshoot, and, most importantly, prevent these issues. This document is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What is this compound and why is it prone to gelation?

A1: this compound (CAS No. 18292-29-0) is an organosilicon compound featuring a vinyl group (-CH=CH₂).[1] This vinyl group is susceptible to free-radical polymerization, a chain reaction that can be initiated by external energy sources or contaminants.[2][3] When this reaction occurs unintentionally, the individual molecules link together, rapidly increasing the viscosity and leading to the formation of a semi-solid or solid gel. This process is essentially the uncontrolled formation of a polymer.

Q2: What are the primary triggers for premature gelation in my this compound formulation?

A2: The primary triggers are sources that generate free radicals. The most common culprits in a laboratory or production setting are:

  • Heat: Elevated temperatures can cause the thermal decomposition of trace impurities or the monomer itself, generating radicals that initiate polymerization.[4]

  • Ultraviolet (UV) Light: UV radiation, including direct sunlight, possesses sufficient energy to initiate radical formation.[5]

  • Contamination: Accidental introduction of radical initiators (e.g., peroxides), strong acids, bases, certain metal salts, or oxidizing agents can catalyze polymerization.[6]

  • Oxygen Depletion (for certain inhibitors): Many common inhibitors, such as 4-methoxyphenol (MEHQ), require the presence of dissolved oxygen to function effectively.[4] Storing the monomer under a completely inert atmosphere for extended periods can deactivate these inhibitors.

Q3: What is a polymerization inhibitor and is one present in the this compound I purchased?

A3: A polymerization inhibitor is a chemical compound added in small amounts (typically parts-per-million, or ppm) to monomers to prevent spontaneous polymerization.[7] These compounds work by scavenging the initial free radicals before they can propagate a chain reaction. Most commercial grades of reactive vinyl monomers are supplied with an inhibitor. Common examples include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[7] You must consult the Safety Data Sheet (SDS) or Technical Data Sheet from your supplier to identify the specific inhibitor and its concentration in your material.

Q4: Do I need to remove the inhibitor before my intended reaction?

A4: It depends on your specific application.

  • For reactions that are not free-radical polymerizations (e.g., hydrosilylation, certain nucleophilic reactions): The inhibitor may not need to be removed, but it's crucial to verify its compatibility with your catalyst and reaction conditions.

  • For controlled free-radical polymerizations: The inhibitor must be removed just before the reaction to allow your initiator to work effectively.[8] Failure to do so will result in a long induction period or complete failure of the polymerization.

Part 2: In-Depth Troubleshooting Guide

This section provides a logical, question-based workflow to diagnose the root cause of premature gelation.

Scenario 1: Gelation Observed During Storage or Upon Opening a New Container

Q: My this compound has gelled or significantly thickened while in storage. What happened?

A: This points to an issue with storage conditions or the initial stability of the material. Let's diagnose the cause by examining the following factors.

Troubleshooting Workflow: Storage-Related Gelation

G start Premature Gelation Observed in Storage storage_temp Was the material stored away from heat sources and below 25°C? start->storage_temp light_exposure Was the container protected from light (e.g., amber bottle, stored in dark)? storage_temp->light_exposure Yes cause_heat Root Cause: Thermal Initiation. High temperatures accelerated radical formation. storage_temp->cause_heat No atmosphere Was the container headspace air or inert gas? Was it tightly sealed? light_exposure->atmosphere Yes cause_light Root Cause: Photo-initiation. UV light exposure generated initiating radicals. light_exposure->cause_light No shelf_life Is the material past its recommended shelf life or retest date? atmosphere->shelf_life Yes cause_atmosphere Potential Cause: Inhibitor Deactivation. Phenolic inhibitors require O₂. Prolonged inerting can be detrimental. atmosphere->cause_atmosphere No cause_shelf_life Root Cause: Inhibitor Depletion. Inhibitor was consumed over time. shelf_life->cause_shelf_life No solution Solution: Discard gelled material. Review and implement proper storage protocols (See Protocol 1). shelf_life->solution Yes cause_heat->solution cause_light->solution cause_atmosphere->solution cause_shelf_life->solution

Caption: Troubleshooting workflow for storage-related gelation.

  • Causality Check—Storage Temperature: this compound is a flammable liquid with a flash point of approximately 1.7°C (35°F).[1] Storing it near heat sources (ovens, hot plates) or in a non-climate-controlled area can significantly increase the rate of background radical formation, eventually overwhelming the inhibitor.[4] The Safety Data Sheet recommends storing in a cool, well-ventilated place away from heat.[6][9]

  • Causality Check—Light Exposure: UV radiation can break chemical bonds to form radicals, initiating polymerization.[5] Amber or opaque containers are used to block these wavelengths. If the material was transferred to a clear container or left on a lab bench in direct sunlight, photo-initiation is a highly probable cause.

  • Causality Check—Storage Atmosphere: This is a more nuanced point. As previously mentioned, phenolic inhibitors like MEHQ require molecular oxygen to function as radical scavengers. If a bottle is repeatedly purged with a strong inert gas (like argon) for extended storage, the dissolved oxygen can be depleted, rendering the inhibitor ineffective.[4] A simple, tightly sealed cap with the existing air headspace is often sufficient and preferable for long-term stability.

  • Causality Check—Shelf Life: Inhibitors are consumed over time as they quench background radicals. The manufacturer provides a shelf life or re-test date based on stability studies.[10] Using material past this date carries a high risk of gelation as the inhibitor concentration may be too low to be effective.

Scenario 2: Gelation Observed During an Experiment or Reaction

Q: My formulation gelled unexpectedly during a reaction or processing step. What went wrong?

A: This type of gelation points to a trigger introduced during handling or the reaction itself. The cause is almost always contamination or unintended thermal stress.

Troubleshooting Workflow: In-Process Gelation

1. Review Your Reaction Temperature Profile.

  • Did you have an unexpected exotherm? Many reactions involving silanes can be exothermic. If the temperature rose significantly above your target, it could have initiated thermal polymerization.

  • Was there a localized hot spot? For example, when using a heating mantle, poor stirring can create hot spots at the vessel wall, initiating gelation that then propagates through the bulk material.

2. Scrutinize All Raw Materials and Equipment for Contaminants.

  • Radical Initiators: Are you using any peroxides (e.g., for a separate polymerization) in the same lab space? Cross-contamination of even trace amounts of a radical initiator can be catastrophic.

  • Acids/Bases: Was your glassware properly cleaned and neutralized? Residual acid or base on the glass surface can act as a catalyst.

  • Metal Contaminants: Did you use a metal spatula to transfer any reagents? Certain transition metals can promote radical formation. The material is known to be incompatible with metal salts and precious metals.[6]

  • Air Exposure: If your reaction is sensitive to oxygen, but your inhibitor is not (e.g., a non-phenolic type), excessive air bubbling could introduce peroxides formed from other components in your formulation.

3. Evaluate the Order of Addition and Reagent Compatibility.

  • Did you add a reagent that could neutralize the inhibitor? For example, adding a strong base could deprotonate a phenolic inhibitor, altering its efficacy.

  • Could a catalyst for your primary reaction also initiate polymerization? While uncommon, it's essential to review the side-reactivity of any catalysts used.

Part 3: Proactive Prevention—Inhibitor Management and Best Practices

Preventing gelation is always preferable to troubleshooting it. This section details the selection and management of inhibitors and provides actionable protocols.

Understanding Polymerization and Inhibition

The process of unwanted gelation is a classic free-radical chain reaction.

G cluster_main Free Radical Polymerization initiator Initiator (I) (e.g., Heat, UV, Peroxide) radical Radical (R•) initiator->radical Initiation propagating1 Propagating Radical (RM•) radical->propagating1 Propagation Step 1 monomer1 Vinylsilane (M) monomer1->propagating1 propagating2 Longer Radical (RM₂•) propagating1->propagating2 monomer2 Another Monomer (M) monomer2->propagating2 termination Termination (Gelled Polymer) propagating2->termination ... many steps

Caption: Simplified mechanism of free-radical polymerization.

An inhibitor disrupts this chain, typically at the very first step, by reacting with the initial radical (R•) to form a stable, non-reactive species.

G cluster_inhibition How Inhibitors Work radical Initiating Radical (R•) stable_product Stable, Non-Reactive Products radical->stable_product inhibitor Inhibitor (IH) (e.g., MEHQ) inhibitor->stable_product Radical Scavenging chain_broken POLYMERIZATION CHAIN BROKEN stable_product->chain_broken

Sources

Technical Support Center: Mastering the Hydrosilylation of Diethylmethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrosilylation of diethylmethylvinylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during this pivotal reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction kinetics, enabling you to not just follow steps, but to truly control your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the hydrosilylation of this compound, providing a solid foundation for troubleshooting.

Q1: What is the fundamental mechanism of platinum-catalyzed hydrosilylation of this compound?

A1: The most widely accepted mechanism for the platinum-catalyzed hydrosilylation of this compound is the Chalk-Harrod mechanism.[1][2][3] This catalytic cycle involves several key steps:

  • Oxidative Addition: The hydrosilane (in this case, a suitable silane like a trialkoxysilane or a siloxane with a Si-H bond) adds to the platinum(0) catalyst, forming a platinum(II) intermediate.

  • Olefin Coordination: The this compound coordinates to the platinum(II) center.

  • Migratory Insertion: The vinyl group of the silane inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the addition.[4]

  • Reductive Elimination: The resulting alkylsilyl group is reductively eliminated from the platinum center, yielding the final product and regenerating the platinum(0) catalyst to continue the cycle.

Understanding this mechanism is crucial for diagnosing issues related to catalyst activity and selectivity.

Q2: Which platinum catalyst is best for the hydrosilylation of this compound: Karstedt's or Speier's catalyst?

A2: The choice between Karstedt's catalyst ([Pt2(dvtms)3]) and Speier's catalyst (H2PtCl6) depends on the desired reaction conditions and desired reactivity.[2]

  • Karstedt's Catalyst: This Pt(0) complex is highly active and soluble in common organic and silicone-based media.[5][6] It typically facilitates reactions at lower temperatures, often from room temperature to 100°C.[2] Its high activity makes it a popular choice for achieving rapid reaction rates.

  • Speier's Catalyst: This Pt(IV) precursor is generally less active than Karstedt's catalyst and often requires higher reaction temperatures (80-110°C) to become catalytically active.[2]

For most applications involving this compound where high reactivity and mild conditions are desired, Karstedt's catalyst is often the preferred choice.

Q3: What are the expected products from the hydrosilylation of this compound?

A3: The hydrosilylation of this compound with a hydrosilane (R3SiH) typically results in the formation of an anti-Markovnikov addition product, where the silicon atom of the hydrosilane adds to the terminal carbon of the vinyl group.[3] This leads to the formation of a β-adduct. However, depending on the catalyst and reaction conditions, minor amounts of the α-adduct (Markovnikov product) and other side products from isomerization can also be formed.[7]

Q4: How can I monitor the progress of my hydrosilylation reaction in real-time?

A4: Real-time monitoring is essential for understanding the kinetics of your reaction. The two most common and effective techniques are:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This method tracks the disappearance of the Si-H bond, which has a characteristic stretching frequency around 2100-2260 cm-1.[2] An in-situ FT-IR probe, such as an Attenuated Total Reflectance (ATR) probe, can be immersed in the reaction mixture to continuously collect spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the alkyl chain of the product.[2] For quantitative analysis, an internal standard is recommended.

Section 2: Common Problems & Troubleshooting

This section provides a structured approach to diagnosing and solving common issues encountered during the hydrosilylation of this compound.

Problem 1: The reaction is sluggish or has not initiated.

This is a frequent issue that can often be traced back to the catalyst's activity.

Troubleshooting Steps:
  • Verify Catalyst Activity: Platinum catalysts, especially Karstedt's catalyst, can be sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere.

  • Check for Inhibitors: Unintentional contaminants in your reactants or solvent can act as inhibitors. Common culprits include sulfur compounds, amines, and phosphines, which can poison the platinum catalyst.[6]

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst concentration can sometimes overcome low reactivity. Typical concentrations for Karstedt's catalyst are in the range of 10⁻⁴ to 10⁻⁵ M.[2]

  • Elevate the Temperature: Gently warming the reaction mixture can often provide the necessary activation energy to initiate the catalytic cycle. For Karstedt's catalyst, a starting point of 40-60°C is reasonable.[6]

Problem 2: The reaction starts but then stops before completion.

This often points to catalyst deactivation during the course of the reaction.

Troubleshooting Steps:
  • Catalyst Deactivation by Colloid Formation: A common deactivation pathway for platinum catalysts is the formation of inactive platinum colloids or "platinum black".[1] This can sometimes be visually observed as a darkening of the reaction mixture. This process is more likely at higher platinum concentrations.[4]

  • Substrate Purity: Impurities in the this compound or the hydrosilane can lead to catalyst deactivation over time. Consider purifying your starting materials, for example, by distillation.

  • Oxygen Contamination: While the reaction should be performed under an inert atmosphere, trace amounts of oxygen can lead to catalyst oxidation and deactivation. Ensure your inert gas setup is functioning correctly.

Problem 3: The reaction yields a mixture of products or undesirable side products.

Poor selectivity can compromise the purity and properties of your final product.

Troubleshooting Steps:
  • Control the Temperature: Higher reaction temperatures can sometimes lead to side reactions, such as alkene isomerization.[2] Running the reaction at the lowest effective temperature can improve selectivity.

  • Optimize Reactant Stoichiometry: The ratio of this compound to the hydrosilane can influence the reaction outcome. A slight excess of one reactant may be beneficial, but large excesses should be avoided as they can lead to side reactions.

  • Consider an Inhibitor: In some cases, particularly in polymer applications, an inhibitor is intentionally added to control the reaction rate and prevent premature curing.[5][8] Common inhibitors include acetylenic compounds or vinylsiloxanes.[8][9] These compounds reversibly bind to the platinum center, moderating its activity.[10]

Section 3: Experimental Protocols & Data

This section provides detailed experimental procedures and representative data to guide your laboratory work.

Protocol 1: General Procedure for the Hydrosilylation of this compound

This protocol describes a model reaction using Karstedt's catalyst.

Materials:

  • This compound

  • Hydrosilane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane)

  • Karstedt's catalyst (solution in xylene, e.g., 2 wt% Pt)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

  • Charging Reactants: Under a positive pressure of nitrogen, charge the flask with this compound and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst solution to the stirred reaction mixture.

  • Addition of Hydrosilane: Add the hydrosilane dropwise to the reaction mixture at room temperature. The reaction can be exothermic, so control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots for FT-IR or NMR analysis until the Si-H signal disappears or the starting materials are consumed.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. Further purification, if necessary, can be achieved by distillation or column chromatography.

Data Presentation: Comparison of Common Hydrosilylation Catalysts
CatalystTypical ConcentrationReaction Temperature (°C)Conversion (%)TimeSelectivity for β-additionNotes
Karstedt's Catalyst ([Pt2(dvtms)3])10⁻⁴ - 10⁻⁵ MRoom Temperature - 100>95Minutes to HoursHighHighly active and widely used.[2] Prone to inhibition by certain functional groups.
Speier's Catalyst (H2PtCl6)10⁻³ - 10⁻⁴ M80 - 110HighHoursGoodLess active than Karstedt's catalyst; requires higher temperatures.[2]
Wilkinson's Catalyst (RhCl(PPh3)3)VariesVariesVariesVariesCan be selectiveOften used for specific applications; activity and selectivity depend on substrates.[3]

Note: The data presented is compiled from various sources and should be interpreted with consideration of the differing experimental conditions.[2]

Section 4: Visualizing Key Concepts

Visual aids can greatly enhance the understanding of complex chemical processes.

Diagram 1: The Chalk-Harrod Catalytic Cycle

Chalk_Harrod_Cycle Pt0 Pt(0) Catalyst PtII_intermediate Pt(II) Intermediate (H-Pt-SiR3) Pt0->PtII_intermediate Oxidative Addition of R3SiH Olefin_complex Olefin Coordinated Complex PtII_intermediate->Olefin_complex Olefin Coordination Insertion_product Migratory Insertion Product Olefin_complex->Insertion_product Migratory Insertion Insertion_product->Pt0 Reductive Elimination Product Hydrosilylation Product Insertion_product->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Diagram 2: Troubleshooting Workflow for a Failed Hydrosilylation Reaction

Troubleshooting_Workflow Start Reaction Failed or Sluggish Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst Check_Inhibitors Are reactants and solvent pure? Check_Catalyst->Check_Inhibitors Yes Check_Inhibitors->Start No, purify materials Increase_Temp Increase reaction temperature Check_Inhibitors->Increase_Temp Yes Increase_Loading Increase catalyst loading Increase_Temp->Increase_Loading Still sluggish Success Reaction Proceeds Increase_Temp->Success Reaction starts Increase_Loading->Success Reaction starts

Sources

Technical Support Center: Diethylmethylvinylsilane (DEMVS) Grafting Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylmethylvinylsilane (DEMVS) grafting reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of surface and polymer modification using DEMVS. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (DEMVS) and why is it used for grafting?

This compound (DEMVS) is an organofunctional silane, a class of molecules that act as a molecular "bridge" between inorganic substrates (like silica or glass) and organic polymers.[1] DEMVS possesses two key reactive groups:

  • A vinyl group (-CH=CH₂), which can participate in polymerization reactions.

  • Hydrolyzable ethoxy groups (-OCH₂CH₃), which can react with hydroxyl (-OH) groups present on the surfaces of many inorganic materials to form stable covalent bonds.[1][2]

This dual functionality makes it an excellent coupling agent for improving adhesion, altering surface properties (e.g., hydrophobicity), and creating functionalized materials for a wide range of applications.[1][3]

Q2: What are the primary mechanisms for grafting DEMVS onto a surface or polymer?

There are two predominant grafting mechanisms for vinylsilanes like DEMVS:

  • Hydrosilylation: This involves the addition of a silicon-hydride (Si-H) bond across the vinyl group of DEMVS. This method is not directly applicable to DEMVS grafting itself but is a related silane chemistry. For grafting DEMVS, the vinyl group is the primary actor.

  • Free-Radical Grafting: This is the most common method for grafting DEMVS onto polymer backbones (e.g., polyethylene, polypropylene). A free-radical initiator (like a peroxide) abstracts a hydrogen atom from the polymer chain, creating a macroradical.[4] This macroradical then attacks the vinyl group of a DEMVS molecule, initiating the grafting process.[5]

  • Surface Condensation (for inorganic substrates): For substrates rich in hydroxyl groups like silica, the primary mechanism involves the hydrolysis of the ethoxy groups on DEMVS to form silanols (Si-OH). These silanols then undergo a condensation reaction with the surface hydroxyls, forming stable siloxane (Si-O-Si) bonds and grafting the molecule to the surface.[1][6]

Q3: How can I confirm that the DEMVS grafting was successful?

A multi-technique approach is recommended for robust confirmation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and widely used technique to detect the presence of new chemical bonds. Look for characteristic peaks corresponding to Si-O-Si (around 1080 cm⁻¹) or other silane-related vibrations.[7][8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can confirm the presence of silicon on the surface and provide quantitative data on grafting density.[9][10]

  • Thermogravimetric Analysis (TGA): By comparing the thermal decomposition profiles of the original and grafted material, TGA can be used to quantify the amount of grafted silane based on weight loss.[2][11]

  • Contact Angle Measurement: Successful grafting, especially on hydrophilic surfaces, will typically alter the surface energy, which can be observed as a change in the water contact angle.[12] However, a lack of change does not definitively mean failure, as a very thin or patchy layer might not significantly alter the macroscopic contact angle.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions.

Problem 1: Low or No Grafting Yield

Q: My post-reaction analysis (FTIR, TGA) shows a very low grafting yield. What went wrong and how can I fix it?

This is one of the most common challenges. The root cause often lies in one of three areas: reaction initiation, contamination, or suboptimal conditions.

G start Low Grafting Yield Detected check_initiator Step 1: Verify Initiator / Catalyst System start->check_initiator check_contamination Step 2: Check for System Contamination check_initiator->check_contamination If initiator is OK check_conditions Step 3: Optimize Reaction Conditions check_contamination->check_conditions If system is clean solution Improved Grafting Yield check_conditions->solution After optimization

Caption: Troubleshooting workflow for low grafting yield.

  • Scientific Rationale: Free-radical grafting relies on an initiator, typically a peroxide, to create reactive sites on the polymer backbone.[4] If the initiator is degraded, used at the wrong concentration, or decomposes at a temperature outside the reaction window, insufficient macroradicals will be generated, leading to poor grafting efficiency.[13]

  • Troubleshooting Protocol:

    • Check Initiator Viability: Peroxides have a limited shelf life and can be sensitive to storage conditions. Use a fresh batch of initiator or one that has been stored correctly (typically refrigerated and protected from light).

    • Optimize Initiator Concentration: Too little initiator results in a slow reaction and low yield. Conversely, too much initiator can lead to side reactions like homopolymerization of DEMVS or polymer chain scission.[13] Start with a literature-recommended concentration (e.g., 0.1-2.0% by weight relative to the polymer) and perform a concentration-response experiment.

    • Match Initiator to Temperature: Select a peroxide with a half-life that is appropriate for your reaction temperature and time. For example, dicumyl peroxide is often used for reactions around 170-200°C.[14]

  • Scientific Rationale:

    • Oxygen: Molecular oxygen is a potent free-radical scavenger. Its presence can terminate radical chains prematurely, halting the grafting process.

    • Water: For surface condensation reactions on substrates like silica, a certain amount of surface-adsorbed water is necessary to hydrolyze the silane's alkoxy groups.[6] However, excessive water in the bulk reaction can lead to premature self-condensation and aggregation of DEMVS molecules in the solution before they reach the surface.[15]

    • Catalyst Poisons: For reactions using specific catalysts (e.g., platinum-based for hydrosilylation), contaminants like sulfur compounds can poison the catalyst and inhibit the reaction.[16][17]

  • Troubleshooting Protocol:

    • De-gas Your System: Before starting the reaction, thoroughly purge the reaction vessel and solvent with an inert gas like nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen. For high-purity applications, consider using freeze-pump-thaw cycles.

    • Ensure Substrate and Reagent Purity: Use anhydrous solvents when possible, especially if you are trying to control the formation of a monolayer.[15] Ensure your substrate is meticulously cleaned to remove organic residues and other contaminants.

    • Control Hydration for Silica Grafting: For silica substrates, the degree of surface hydration is critical. Over-drying can remove reactive hydroxyl groups, while excess water promotes silane self-polymerization. A common pre-treatment involves hydrating the silica and then drying it under vacuum at a moderate temperature (e.g., 80-120°C) to achieve an optimal surface hydration level.[6]

  • Scientific Rationale: Grafting reactions are governed by kinetics. Temperature, reaction time, and reactant concentrations must be optimized to favor the grafting reaction over competing side reactions.[4] For example, a temperature that is too low will result in a slow reaction rate, while a temperature that is too high can cause degradation of the polymer or initiator.[6]

  • Troubleshooting Protocol:

    • Systematic Temperature Study: Conduct a series of experiments at different temperatures (e.g., in 10°C increments) around the literature-recommended value. An optimal temperature promotes efficient grafting without causing degradation.[6]

    • Time-Course Experiment: Analyze samples at different time points to determine the reaction plateau. Insufficient time will lead to an incomplete reaction, while excessively long times may not improve the yield and could promote unwanted side reactions.

    • Concentration Optimization: The concentration of DEMVS is a key parameter. A low concentration can be diffusion-limited, while a high concentration increases the likelihood of homopolymerization.[18] Use a Design of Experiments (DoE) approach to systematically vary and optimize these parameters.[4]

ParameterTypical Range (Polymer Melt Grafting)Typical Range (Silica Surface Grafting)Key Consideration
Temperature 160 - 220 °C60 - 110 °CBalance reaction rate vs. degradation[6]
DEMVS Conc. 1 - 10 phr (parts per hundred resin)1 - 5 % (v/v) in solventAvoid homopolymerization[18]
Initiator Conc. 0.1 - 2.0 phrN/AAvoid polymer scission[13]
Reaction Time 5 - 60 minutes4 - 24 hoursReach reaction completion
Problem 2: Inconsistent Results and Poor Reproducibility

Q: I am getting different grafting efficiencies even when I run the same experiment. Why is this happening?

Inconsistent results are often traced back to subtle, uncontrolled variables in the experimental setup.

G start Inconsistent Results env_control Control Environmental Factors (e.g., Humidity) start->env_control substrate_prep Standardize Substrate Preparation Protocol env_control->substrate_prep reagent_handling Implement Strict Reagent Handling & Storage substrate_prep->reagent_handling solution Consistent & Reproducible Grafting reagent_handling->solution

Caption: Key steps to achieve experimental reproducibility.

  • Scientific Rationale: The grafting reaction is fundamentally a surface reaction. Variations in surface cleanliness, roughness, or the density of reactive sites (like hydroxyl groups on silica) will directly impact the outcome.[15][19] For polymers, differences in crystallinity or the presence of additives can affect reactivity.[8]

  • Troubleshooting Protocol:

    • Standardize Cleaning Protocol: Develop and strictly adhere to a multi-step cleaning procedure for your substrate. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, DI water) followed by an activation step like plasma treatment or piranha solution wash (use with extreme caution) to generate a consistent density of hydroxyl groups.

    • Characterize the Pre-treated Substrate: Before grafting, use techniques like contact angle measurement or XPS to confirm that your substrate surface is in a consistent state from batch to batch.

  • Scientific Rationale: Silane chemistry, particularly the hydrolysis step, is highly sensitive to ambient moisture. A humid day can introduce more water into your system than a dry day, leading to significant variations in the rate of silane self-condensation versus surface grafting.[15]

  • Troubleshooting Protocol:

    • Control the Atmosphere: Whenever possible, perform experiments inside a glovebox with a controlled inert atmosphere.

    • Document Conditions: If a glovebox is not available, always record the ambient temperature and humidity for each experiment. This data can help you correlate environmental conditions with experimental outcomes.

  • Scientific Rationale: this compound itself can slowly hydrolyze if exposed to atmospheric moisture over time. Initiators, as discussed previously, can also degrade. Using reagents from the same bottle over a long period can introduce variability.

  • Troubleshooting Protocol:

    • Proper Storage: Store DEMVS and initiators in a cool, dry place under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen). Use syringes with septa to dispense liquids without introducing moist air into the bottle.

    • Use Fresh Aliquots: For a series of critical experiments, consider purchasing a new bottle of the reagent or using small, sealed ampules to ensure consistency.

References

  • FTIR analysis of silane grafted high density polyethylene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Supporting information Time-dependent Fmoc-method for quantification of silane grafting on halloysite's surface 1.2 Materials. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? (2015). ACS Publications. Retrieved January 14, 2026, from [Link]

  • What is the quickest method for silane grafting measurement in polyethylene? (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Effect of polymer structure and additives on silane grafting of polyethylene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • If a grafted silane layer on a polymer is thin, is there any chance the contact angle will not be affected? (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimizing the Process Efficiency of Reactive Extrusion in the Synthesis of Vinyltrimethoxysilane-Grafted Ethylene-Octene-Copolymer (EOC-g-VTMS) by Response Surface Methodology. (2020). NIH. Retrieved January 14, 2026, from [Link]

  • Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]

  • A STUDY ON SILANE GRAFTING AND WATER CROSSLINKING OF POLYPROPYLENE AND ITS FILLED COMPOSITES. (2004). [No Source Found].
  • Process optimization for improved adhesion in the grafting of triethoxyvinylsilane on VLDPE via reactive extrusion. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Grafting Methyl Methacrylate onto Silk via Emulsion Graft Copolymerization Using a Diethylzinc Complex Initiator. (n.d.). Scirp.org. Retrieved January 14, 2026, from [Link]

  • Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. (2021). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • The Low-Waste Grafting Copolymerization Modification of Chitosan Is a Promising Approach to Obtaining Materials for Food Applications. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • (PDF) Optimizing the Process Efficiency of Reactive Extrusion in the Synthesis of Vinyltrimethoxysilane-Grafted Ethylene-Octene-Copolymer (EOC-g-VTMS) by Response Surface Methodology. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (n.d.). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Structural comparison of products from peroxide‐initiated grafting of vinylsilane and silane‐functionalized nitroxyl to hydrocarbon and polyolefin substrates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Melt grafting of vinyltrimethoxysilane and water crosslinking of polypropylene/ethylene-propylene diene terpolymer blends. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Vinyl Silane. (n.d.). hengda silane & silicone. Retrieved January 14, 2026, from [Link]

  • Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica. (n.d.). [No Source Found].
  • (PDF) Surface modification of polypropylene film by grafting with vinyl monomers for the attachment of chitosan. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chemical reactions at silica surfaces. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis of Temperature- and pH-Sensitive Graft Copolymer Containing 2-(Diethylamino)ethyl Methacrylate and N-Vinylcaprolactam onto Silicone Rubber. (n.d.). Scirp.org. Retrieved January 14, 2026, from [Link]

  • Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide Growth by Methyltrichlorosilane-H2 Gaseous System. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Effect of Tea Polyphenols on the Melt Grafting of Glycidyl Methacrylate onto Polypropylene. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation. (2023). MDPI. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Minimizing Residual Diethylmethylvinylsilane (DEMVS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for minimizing residual Diethylmethylvinylsilane (DEMVS) in your final polymer products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual monomers. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your polymerization processes effectively.

The Challenge of Residual Monomers

Residual or unreacted monomers, such as this compound, can be detrimental to the final properties of a polymer. Their presence can lead to issues ranging from unpleasant odors and product instability to significant toxicological concerns, especially in biomedical applications.[1][2] Incomplete polymerization reduces the physico-mechanical and biological quality of the final product. Furthermore, the presence of residual monomers can lower the glass transition temperature (Tg), decrease molecular weight, and result in a more porous polymer structure, which compromises hardness, strength, and elasticity.[3] This guide provides a structured approach to systematically identify the source of high residual DEMVS and implement effective mitigation strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding residual DEMVS.

Q1: What are the primary causes of high residual DEMVS in my polymer?

A1: High residual DEMVS typically stems from one or a combination of three main areas:

  • Polymerization Kinetics: The polymerization reaction may not have proceeded to a sufficiently high conversion. This can be due to suboptimal reaction time, temperature, or initiator concentration.

  • Monomer Reactivity: DEMVS, as a vinylsilane, may have different reactivity compared to other comonomers in your system. If it is significantly less reactive, it will be incorporated into the polymer chains more slowly and be more likely to remain at the end of the reaction.[4][5]

  • Ineffective Purification: The post-polymerization workup may be insufficient to remove unreacted DEMVS, especially if it is physically trapped within the polymer matrix.

Q2: Why does my purified polymer still have a distinct odor?

A2: A persistent odor is a strong indicator of volatile residual components, most commonly unreacted monomers like DEMVS or solvents.[6] Even at very low concentrations (ppm levels), the volatility of these small molecules can be detected. This suggests that the current purification method (e.g., precipitation, simple drying) is not effectively removing the monomer. More rigorous techniques like vacuum devolatilization may be required.

Q3: Can residual DEMVS affect the mechanical properties of my final product?

A3: Absolutely. Residual monomers can act as plasticizers, softening the polymer and reducing its tensile strength and hardness.[3][7] They disrupt the entanglement of polymer chains and can interfere with cross-linking, leading to a weaker and less durable material.

Q4: What are the acceptable levels of residual monomers in polymers for biomedical applications?

A4: The acceptable level is highly dependent on the specific application, the type of device, and the regulatory body (e.g., FDA, EMA). For medical devices, regulations are stringent, and manufacturers must often provide extensive documentation and testing to prove the safety of their materials.[8] It is crucial to consult the specific regulatory guidelines for your intended application. Generally, the aim is to reduce residual monomers to the lowest detectable level.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a more in-depth, problem-oriented approach to resolving high residual DEMVS levels.

Problem 1: Consistently High Monomer Levels Despite Complete Reaction Time

Q: I've run my polymerization for the recommended time, but GC-MS analysis consistently shows high levels of residual DEMVS. What's happening?

A: This common issue often points towards reaction kinetics and equilibrium limitations rather than simply insufficient time. Here’s a systematic approach to troubleshoot this:

Causality Analysis:
  • Initiator Depletion: The free radical initiator may be decomposing too quickly and becoming depleted before all the monomer has been consumed. This is particularly relevant if the reaction temperature is too high for the chosen initiator's half-life.

  • Reactivity Mismatch: In copolymerizations, if DEMVS is significantly less reactive than its comonomer(s) (i.e., it has a low reactivity ratio, r1), it will add to the growing polymer chain much more slowly.[9] As the more reactive monomer is consumed, the concentration of DEMVS increases, but the overall rate of polymerization slows dramatically, effectively stalling the reaction. The reactivity of vinylsilanes can be low if the silicon atom is close to the vinyl group due to dπ–pπ interactions between the silicon atom and the vinyl group.[4][5]

  • Vitrification/Gel Effect: As the polymerization proceeds, the viscosity of the reaction medium increases significantly. This can trap radical chain ends and hinder the diffusion of remaining monomer molecules, leading to a plateau in conversion.[10]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address the issue of high residual monomer despite apparently complete reaction times.

TroubleshootingWorkflow cluster_kinetics Kinetics Optimization cluster_reactivity Reactivity Management Start High Residual DEMVS Detected Check_Kinetics Step 1: Review Polymerization Kinetics Start->Check_Kinetics Temp_Time Adjust Temperature & Time Check_Kinetics->Temp_Time Is reaction temp optimal for initiator half-life? Initiator Change Initiator Type or Concentration Check_Kinetics->Initiator Is initiator concentration sufficient? Check_Reactivity Step 2: Assess Monomer Reactivity Implement_Chase Step 3: Implement Post-Polymerization 'Monomer Chase' Check_Reactivity->Implement_Chase No major mismatch Feed_Strategy Implement Monomer Feed Strategy (e.g., semi-batch) Check_Reactivity->Feed_Strategy Is there a large reactivity mismatch? Optimize_Purification Step 4: Enhance Physical Purification Implement_Chase->Optimize_Purification Chemical reduction applied Success Residual DEMVS Minimized Optimize_Purification->Success Physical removal optimized Temp_Time->Check_Reactivity Initiator->Check_Reactivity Feed_Strategy->Implement_Chase

Caption: Troubleshooting workflow for high residual DEMVS.

Recommended Actions:
  • Re-evaluate Initiator and Temperature: Check the 10-hour half-life temperature of your initiator. If your reaction temperature is significantly higher, consider lowering it and extending the reaction time, or switch to an initiator with a longer half-life at your current temperature.

  • Implement a "Monomer Chase" Step: This is a highly effective industrial practice. After the main polymerization phase, introduce a small amount of a highly active redox initiator system.[6][11] This generates a "flood of radicals" that can efficiently polymerize the remaining low concentrations of monomer.[6][11] A common system is tert-Butyl hydroperoxide (tBHP) as the oxidizer and a reducing agent like ascorbic acid or a sulfinic acid derivative.[12] (See Protocol 1 ).

  • Consider a Semi-Batch Feed: If you suspect a large reactivity mismatch in a copolymerization, adding the more reactive monomer slowly over time (a semi-batch process) can maintain a more constant monomer ratio in the reactor, forcing the incorporation of the less reactive DEMVS throughout the process.

Problem 2: The Polymer is Clean After Precipitation, but Residuals Reappear After Melt Processing

Q: My polymer looks great on paper (low residuals after solvent precipitation), but after I melt extrude or mold it, the final part has a strong odor and GC-MS confirms the presence of DEMVS. Why?

A: This indicates one of two possibilities: thermal degradation or ineffective initial purification where the monomer was trapped.

Causality Analysis:
  • Thermal Degradation (Depolymerization): Polymers have a "ceiling temperature" above which the polymerization reaction becomes thermodynamically unfavorable, and the polymer begins to revert to its monomer.[13] If your melt processing temperature exceeds the ceiling temperature of your DEMVS-containing polymer, you are essentially generating new monomer. Polysiloxanes are generally very thermally stable due to the high energy of the Si-O bond, but the organic side groups can be a point of weakness.[14][15]

  • Trapped Monomer Release: Solvent precipitation can be deceptive. As the polymer rapidly crashes out of solution, pockets of solvent and unreacted monomer can be trapped within the polymer matrix. The initial analysis of the solid powder may not detect this. When you melt the polymer, you increase the mobility of these trapped volatiles, allowing them to diffuse out and become detectable.

Recommended Actions:
  • Assess Thermal Stability: Perform a Thermogravimetric Analysis (TGA) on your purified polymer to determine the onset temperature of decomposition.[16][17] Ensure that your melt processing temperatures are kept well below this onset.

  • Implement Devolatilization: Instead of, or in addition to, precipitation, use a devolatilization technique to physically remove the monomer. This involves heating the polymer under vacuum to increase the vapor pressure of the residual monomer and pull it out of the polymer melt.[13][18] This is far more effective at removing trapped volatiles than precipitation alone.

Devolatilization TechniquePrincipleBest For
Vacuum Oven Drying Static heating under vacuum.Small-scale lab batches, powders, or pellets. Good for removing surface-level residuals.
Falling Strand Devolatilization Polymer melt is extruded as strands into a vacuum chamber, increasing surface area.Continuous processes, moderate viscosity melts.
Wiped-Film Evaporator A thin film of polymer melt is spread on a heated surface under vacuum.Highly viscous polymers, achieving very low residual levels.
Twin-Screw Extruder A vented extruder with one or more vacuum ports. The screw action constantly renews the surface of the melt.Industrial scale, continuous processing, highly efficient.[19]
Problem 3: Difficulty in Accurately Quantifying Low Levels of DEMVS

Q: I'm trying to validate my new purification process, but I'm struggling to get reliable, reproducible measurements of DEMVS at the low ppm level. What is the best analytical approach?

A: Accurate quantification at low levels requires a sensitive and robust analytical method. The industry standard for this application is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .

Why HS-GC-MS?
  • Minimal Sample Prep: It avoids the need to dissolve the polymer, which can be difficult and introduce contaminating solvents. The solid polymer is simply heated in a sealed vial.[3][20]

  • High Sensitivity: The headspace technique concentrates the volatile DEMVS in the gas phase, allowing for very low detection limits (ppm or even ppb).

  • High Specificity: The mass spectrometer provides definitive identification of DEMVS, eliminating ambiguity from other potential volatile compounds.

  • Matrix Effect Mitigation: For quantitative accuracy in a solid matrix, Multiple Headspace Extraction (MHE) is the preferred technique. MHE involves repeatedly analyzing the headspace of the same sample until the analyte is exhausted. This allows for accurate quantification against an external standard without needing to matrix-match calibration standards.[20][21]

Detailed Experimental Protocols

These protocols provide a starting point for implementation in your lab. Always perform your own risk assessment and optimization.

Protocol 1: Post-Polymerization Monomer Reduction via Redox "Chase"

This protocol is adapted for a typical emulsion or solution polymerization system after the primary reaction phase has concluded.

Objective: To reduce residual DEMVS from the ~1000-5000 ppm range to <100 ppm.

Materials:

  • Polymer latex/solution post-primary polymerization.

  • Oxidizer Solution: tert-Butyl hydroperoxide (tBHP), 70% in H₂O.

  • Reducer Solution: Ascorbic acid or a formaldehyde-free sulfinic acid derivative (e.g., BRUGGOLITE® FF6 M). Prepare a 5-10 wt% solution in deionized water.

Workflow Diagram:

Sources

Technical Support Center: Strategies to Enhance the Shelf Life of Diethylmethylvinylsilane-Containing Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylmethylvinylsilane-containing mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the shelf life and ensure the stability of your experimental mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound (DEMVS) is an organosilicon compound with the chemical formula C7H16Si.[1][2] It possesses a reactive vinyl group and is used in various applications, including as a monomer in polymer synthesis and as a surface modification agent.[3] Its stability is a primary concern because the vinyl group can undergo unwanted polymerization, and the silicon center can be susceptible to hydrolysis, leading to changes in the material's properties and performance over time.[4][5]

Q2: What are the primary degradation pathways for this compound-containing mixtures?

A: The two main degradation pathways are:

  • Free-Radical Polymerization: The vinyl group is susceptible to free-radical polymerization, especially when exposed to heat, light (UV radiation), or radical initiators.[5][6] This can lead to an increase in viscosity, gelation, or the formation of insoluble precipitates.

  • Hydrolysis and Condensation: Although this compound itself does not have readily hydrolyzable groups like alkoxy or chloro groups, trace amounts of water in the mixture can react with other components or impurities, potentially leading to the formation of silanols (Si-OH). These silanols can then undergo condensation to form siloxane bonds (Si-O-Si), altering the mixture's composition and properties.[4][7] This is a more significant concern in mixtures containing other silanes with hydrolyzable groups.[8]

Q3: How do storage conditions affect the shelf life of these mixtures?

A: Storage conditions play a critical role in maintaining the stability of this compound-containing mixtures. Key factors include:

  • Temperature: Elevated temperatures can accelerate the rate of both polymerization and hydrolysis.[9][10] It is generally recommended to store these mixtures in a cool environment.

  • Light: Exposure to UV light can initiate free-radical polymerization.[11] Therefore, storing the mixtures in opaque or amber containers is crucial.[12]

  • Atmosphere: The presence of oxygen can facilitate oxidative degradation and the formation of radicals. Moisture from the atmosphere can lead to hydrolysis.[13] Storing under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance shelf life.

Q4: What is the role of inhibitors in these mixtures?

A: Inhibitors are chemical compounds added in small quantities to prevent or retard unwanted polymerization.[5][14] For vinyl-containing compounds like this compound, inhibitors act as radical scavengers, neutralizing free radicals that could initiate a polymerization chain reaction.[5][14] Common examples of inhibitors include hindered phenols like Butylated Hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ).[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound-containing mixtures.

Issue 1: Increased Viscosity or Gelation of the Mixture Over Time

Q: My this compound mixture has become viscous and is starting to gel. What is the likely cause and how can I prevent this?

A: This is a classic sign of uncontrolled polymerization of the vinyl groups.

Causality: The vinyl groups in this compound are susceptible to polymerization, which can be initiated by trace impurities, exposure to heat, or light. This process links the monomer units together, increasing the viscosity and eventually leading to the formation of a solid gel.

Troubleshooting Steps & Preventative Measures:

  • Step 1: Verify Inhibitor Presence and Concentration.

    • Action: Ensure that a suitable polymerization inhibitor was added to the mixture at the correct concentration. Common inhibitors for vinyl compounds include hindered phenols like BHT or MEHQ.[5]

    • Rationale: Inhibitors are consumed over time as they scavenge free radicals.[5] An insufficient initial concentration or depletion of the inhibitor will leave the mixture unprotected.

  • Step 2: Evaluate Storage Conditions.

    • Action: Store the mixture in a cool, dark place. Use amber glass bottles or opaque containers to protect it from light.[12] For long-term storage, refrigeration (e.g., at 4°C) is recommended, but ensure no components will freeze out.[9]

    • Rationale: Heat and UV light provide the activation energy for free-radical initiation.[11] Lowering the temperature slows down the rate of all chemical reactions, including polymerization.

  • Step 3: Control the Headspace Atmosphere.

    • Action: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon.

    • Rationale: Oxygen from the air can participate in radical reactions and promote polymerization. An inert atmosphere minimizes this risk.

  • Step 4: Check for Contaminants.

    • Action: Review the purity of all components in your mixture. Transition metal ions and peroxides are known polymerization initiators.

    • Rationale: Contaminants can act as catalysts or initiators for polymerization, even in the presence of inhibitors.

Issue 2: Phase Separation or Formation of Precipitate

Q: I've observed phase separation or the formation of a white precipitate in my this compound mixture. What could be happening?

A: This often points to hydrolysis and condensation reactions, especially if your mixture contains other silanes with hydrolyzable groups or has been exposed to moisture.

Causality: If water is present in the system, it can hydrolyze other silane components (if present) to form silanols (Si-OH). These silanols are often less soluble in non-polar organic mixtures and can condense with each other to form insoluble polysiloxanes (Si-O-Si)n, which appear as a precipitate.[4][7]

Troubleshooting Steps & Preventative Measures:

  • Step 1: Rigorously Exclude Moisture.

    • Action: Use anhydrous solvents and reagents. Dry all glassware in an oven before use. Handle and prepare the mixture under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Rationale: Water is a key reactant in the hydrolysis of silanes.[8] Its exclusion is the most effective way to prevent this degradation pathway.

  • Step 2: Incorporate a Moisture Scavenger.

    • Action: Consider adding a moisture scavenger to the formulation. Certain silanes with highly reactive hydrolyzable groups can act as scavengers.[15]

    • Rationale: A scavenger will react with trace amounts of water, preventing it from hydrolyzing the primary silane components.

  • Step 3: Analyze the Precipitate.

    • Action: If possible, isolate the precipitate and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR).

    • Rationale: The presence of strong, broad peaks around 1000-1100 cm⁻¹ (indicative of Si-O-Si bonds) and a broad peak around 3200-3700 cm⁻¹ (from Si-OH groups) would confirm hydrolysis and condensation as the cause.

  • Step 4: Verify Component Compatibility.

    • Action: Ensure all components of your mixture are compatible and will not react with each other over time. Consult chemical compatibility databases.[16]

    • Rationale: Incompatibility can lead to precipitation or phase separation, independent of degradation.

Issue 3: Inconsistent Experimental Results Over Time

Q: I am using a batch of this compound mixture that has been stored for a while, and my experimental results are no longer reproducible. Why is this happening?

A: Inconsistent results are a strong indicator that the chemical composition of your mixture is changing over its shelf life due to subtle degradation.

Causality: Even low levels of polymerization or hydrolysis can alter the concentration of the active this compound and generate new chemical species. These changes can affect reaction kinetics, material properties, and overall experimental outcomes.

Troubleshooting Steps & Preventative Measures:

  • Step 1: Implement a "Best Before" Dating System.

    • Action: Establish an empirically determined shelf life for your specific mixture and storage conditions. Discard and prepare fresh mixtures after this period.

    • Rationale: Proactively replacing aged mixtures ensures that you are always working with material of a known and consistent quality.

  • Step 2: Perform Quality Control Checks.

    • Action: Before critical experiments, perform a quick quality control check on the stored mixture. This could be a simple viscosity measurement, or a more detailed analysis like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]

    • Rationale: GC can be used to check the purity of the this compound and detect the formation of low molecular weight oligomers. ¹H NMR can show changes in the vinyl proton signals, indicating polymerization or other reactions.

  • Step 3: Store in Smaller Aliquots.

    • Action: Store the mixture in smaller, single-use aliquots.

    • Rationale: This minimizes the number of times the main stock is opened, reducing exposure to atmospheric moisture and oxygen, and minimizes temperature cycling of the entire batch.

  • Step 4: Conduct a Forced Degradation Study.

    • Action: To better understand the stability of your mixture, you can perform a forced degradation study by exposing small samples to elevated heat, light, and humidity.[11][19][20][21]

    • Rationale: This will help you identify the primary degradation products and pathways for your specific formulation, allowing you to develop a more targeted stabilization strategy.[19]

Summary of Recommended Storage and Handling Protocols
ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). Avoid freezing.Slows down the rate of polymerization and hydrolysis.[9]
Light Store in amber or opaque containers.Prevents UV-initiated free-radical polymerization.[12]
Atmosphere Purge container headspace with N₂ or Ar. Seal tightly.Excludes oxygen and moisture, which promote degradation.[13]
Moisture Use anhydrous components and handle under dry conditions.Prevents hydrolysis and subsequent condensation.[8]
Inhibitors Ensure the presence of an appropriate radical inhibitor (e.g., BHT, MEHQ).Scavenges free radicals to prevent premature polymerization.[5][14]
Container Use clean, dry glass or other compatible containers.Avoids contamination that could catalyze degradation.
Aliquoting Store in smaller, single-use volumes.Minimizes exposure of the bulk material to the environment.
Visualizing Degradation Pathways and Troubleshooting Logic

Degradation Pathways of this compound Mixtures

A This compound Mixture B Degradation Initiators (Heat, Light, O₂, H₂O, Impurities) C Free Radical Polymerization B->C O₂, Heat, Light, Impurities D Hydrolysis & Condensation B->D H₂O E Increased Viscosity, Gelation C->E F Phase Separation, Precipitate (Polysiloxanes) D->F

Caption: Primary degradation routes for the mixture.

Troubleshooting Logic for Mixture Instability

A Mixture Instability Observed (e.g., Viscosity Change, Precipitate) B Is the mixture viscous or gelled? A->B C Is there a precipitate or phase separation? A->C D Suspect Polymerization B->D Yes E Suspect Hydrolysis/ Condensation C->E Yes F Action: 1. Check inhibitor 2. Review storage (temp/light) 3. Use inert atmosphere D->F G Action: 1. Exclude all moisture 2. Use anhydrous reagents 3. Use moisture scavenger E->G

Caption: A logical workflow for diagnosing instability.

References

  • ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and...[Link]

  • Google Patents. US4772675A - Methods of improving shelf life of silicone elastomeric sealant.
  • Chemistry Stack Exchange. Hydrolysis of vinyl silanes. [Link]

  • National Institutes of Health. This compound | C7H16Si | CID 29020 - PubChem. [Link]

  • PubMed. Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. [Link]

  • ChemTube 3D. Vinyl silanes offer a regio- and stereoselective route to alkenes. [Link]

  • Organic Chemistry Portal. Vinylsilane synthesis. [Link]

  • PubMed. Ruthenium-catalyzed vinylsilane synthesis and cross-coupling as a selective approach to alkenes: benzyldimethylsilyl as a robust vinylmetal functionality. [Link]

  • ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. [Link]

  • Google Patents. US4489191A - Silane scavengers for hydroxy radicals containing silicon-hydrogen bonds.
  • eScholarship@McGill. REACTIONS OF VINYLSILANES AND ALLYLSILANES by Patrick Wan-Kit Lau. [Link]

  • Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

  • ResearchGate. Enhancing shelf life of minimally processed multiplier onion using silicone membrane. [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

  • ResearchGate. Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products. [Link]

  • PubMed. Enhancing Shelf Life of Minimally Processed Multiplier Onion Using Silicone Membrane. [Link]

  • Google Patents.
  • 3V Sigma USA. Polymerization Inhibitors. [Link]

  • PubMed. Silicon Nanoparticles Improve the Shelf Life and Antioxidant Status of Lilium. [Link]

  • ResearchGate. photochemical generation of siliconcentered radicals and their reactions. [Link]

  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • ResearchGate. (PDF) Recent progress of organosilicon compound: synthesis and applications. [Link]

  • ResearchGate. 1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials. [Link]

  • PubMed. Synthesis, characterization and free radical scavenging activity of modified silica-naringin hybrid system. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • Journal of the American Chemical Society. Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. [Link]

  • MDPI. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • National Institutes of Health. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. [Link]

  • PubMed. Effect of Storage Conditions and Time on the Dimensional Stability of 3D Printed Surgical Guides: An In Vitro Study. [Link]

  • Eurofins. A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. [Link]

  • SpringerLink. The effect of storage time and temperature on the proteomic analysis of FFPE tissue sections. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.[Link]

  • ResearchGate. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

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Technical Support Center: Overcoming Poor Adhesion in Diethylmethylvinylsilane Surface Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylmethylvinylsilane (DEMVS) surface coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common adhesion challenges encountered during their experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the successful application of DEMVS coatings.

Troubleshooting Guide: A-to-Z Problem Solving

This section directly addresses specific issues you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Q1: My this compound coating is peeling or flaking off the substrate. What's causing this adhesive failure?

Adhesive failure, where the coating detaches from the substrate, is a common issue that can almost always be traced back to inadequate surface preparation or improper application technique.[1][2] Here are the primary culprits and how to address them:

  • Cause 1: Surface Contamination. The presence of organic residues, oils, dust, or even a single fingerprint can act as a weak boundary layer, preventing the silane from forming a strong covalent bond with the substrate.[3][4][5]

    • Solution: Implement a rigorous, multi-step cleaning protocol. A recommended procedure for glass or silicon substrates involves sequential sonication in acetone and ethanol, followed by a thorough rinse with deionized water.[6] For metal substrates, mechanical abrasion followed by chemical cleaning with solvents can improve surface energy and create micro-anchoring points for the coating.[3]

  • Cause 2: Insufficient Surface Hydroxyl Groups. Silane coupling agents like DEMVS rely on the presence of hydroxyl (-OH) groups on the substrate surface to form strong siloxane (Si-O-Si) bonds.[7] Many substrates, especially after cleaning, may not have a sufficient density of these reactive sites.

    • Solution: Activate the substrate surface. For glass and silicon, this can be achieved through plasma treatment or by immersing the substrate in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). For plastic substrates like PEEK or TPU, corona discharge or plasma treatment is necessary to introduce hydroxyl groups.[7]

  • Cause 3: Incorrect Curing Parameters. Curing is a critical step that drives the formation of a stable, cross-linked siloxane network. Insufficient temperature or time will result in an incomplete reaction and poor adhesion.[8] Conversely, excessive heat can make the silane layer brittle.[7]

    • Solution: Optimize your curing process. A typical starting point for DEMVS on glass or silicon is 110°C for 30-60 minutes.[6] However, the optimal conditions can vary depending on the substrate. For temperature-sensitive substrates, a longer cure at a lower temperature (e.g., 80-90°C) may be necessary.[7]

Q2: The this compound coating appears hazy or cloudy. Why is this happening and how can I achieve a clear, uniform film?

A hazy or cloudy appearance is often indicative of premature polymerization of the silane in solution or the formation of thick, uneven multilayers on the substrate.[9]

  • Cause 1: Excessive Moisture in the Solvent or Environment. Water is necessary for the hydrolysis of the silane's alkoxy groups, but an excess will cause the silane to self-condense and form aggregates in the solution before it can bond to the surface.[9][10]

    • Solution: Control the humidity and use anhydrous solvents.[6] Whenever possible, work in a low-humidity environment like a glove box.[6] Studies have shown that for some silanes, hydrolysis and subsequent aggregation can be significant at relative humidities above 83%.[10]

  • Cause 2: Silane Concentration is Too High. A high concentration of DEMVS in the deposition solution can lead to the formation of thick, weakly adhered multilayers instead of a robust monolayer.[6]

    • Solution: Optimize the silane concentration. Start with a low concentration, typically in the range of 0.5-2% (v/v), and adjust as needed.[7][11][12]

  • Cause 3: Inadequate Rinsing. Failure to thoroughly rinse the substrate after deposition can leave behind excess, unbound silane, which contributes to a cloudy appearance.[6]

    • Solution: Implement a gentle but thorough rinsing step with a fresh, anhydrous solvent immediately after removing the substrate from the silane solution.[6]

Q3: I'm experiencing inconsistent results between experimental batches. What factors could be contributing to this lack of reproducibility?

Inconsistent results are often due to subtle, uncontrolled variations in environmental conditions or procedural steps.[9]

  • Cause 1: Fluctuating Ambient Humidity. The rates of hydrolysis and condensation of silanes are highly sensitive to the amount of moisture in the air.[10][13] Uncontrolled changes in ambient humidity will lead to variability in coating quality.

    • Solution: Perform the coating procedure in a controlled environment where temperature and humidity are consistently maintained.[9][14] It is good practice to record these parameters for each experiment.

  • Cause 2: Aging of the Silane Solution. Once the silane is mixed with a solvent, especially in the presence of water, it begins to hydrolyze and self-condense. The stability of these solutions can range from a few hours to a day.[15] Using an aged solution will lead to poor results.

    • Solution: Always use freshly prepared silane solutions. It is recommended to use the solution within 8-24 hours of preparation.[7] If the solution appears cloudy or contains precipitates, it should be discarded.[7]

  • Cause 3: Variations in Substrate Surface Quality. The quality and cleanliness of the substrate can vary between batches, impacting the final coating adhesion.

    • Solution: Standardize your substrate cleaning and preparation protocol. Ensure that all substrates are treated identically before coating.

Frequently Asked Questions (FAQs)

  • What is the fundamental mechanism of this compound adhesion? this compound, like other silane coupling agents, adheres to substrates through a two-step process of hydrolysis and condensation.[16][17][18] First, the alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[16] The vinyl functional group remains available to react with a polymer matrix or for further surface modification.

  • How does the pH of the solution affect adhesion? The pH of the silane solution plays a critical role in catalyzing the hydrolysis and condensation reactions.[18][19] For most alkoxysilanes, a slightly acidic pH of 4.5-5.5 is optimal for hydrolysis.[15][20] This is typically achieved by adding a small amount of acetic acid to the solution.[15][20]

  • What are the best solvents for preparing a this compound solution? Anhydrous alcohols, such as ethanol or isopropanol, are commonly used as solvents for preparing silane solutions.[7][11] A common formulation is a 95% ethanol-5% water mixture to provide the necessary water for hydrolysis.[15][20] For applications requiring anhydrous conditions, high-purity, dry solvents like toluene or tetrahydrofuran can be used.[15]

  • How can I test the adhesion of my this compound coating? Several methods can be used to assess coating adhesion, ranging from simple qualitative tests to more quantitative approaches.[21][22] A common and straightforward method is the tape test, as described in standards like ASTM D3359.[7][23] This involves applying and rapidly removing a pressure-sensitive tape from the coated surface and observing the amount of coating that is removed.[23] For more quantitative measurements, techniques like the scratch test or probe test can be employed.[21][24]

Experimental Protocols

Protocol 1: Standardized Substrate Cleaning (Glass/Silicon)
  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Rinse the substrates thoroughly with deionized (DI) water.

  • Sonicate the substrates in ethanol for 15 minutes.

  • Rinse the substrates again thoroughly with DI water.

  • Dry the substrates under a stream of nitrogen gas or in an oven at 110°C for at least 30 minutes before use.

Protocol 2: this compound Coating Application
  • In a clean, dry reaction vessel, prepare a 1-2% (v/v) solution of this compound in a 95% ethanol/5% water mixture.

  • Adjust the pH of the solution to 4.5-5.5 with acetic acid.[15][20]

  • Allow the solution to stir for at least 5 minutes to allow for hydrolysis and silanol formation.[15][20]

  • Immerse the cleaned and dried substrates into the silane solution for 1-2 minutes with gentle agitation.[15][20]

  • Gently remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any unbound silane.[15][20]

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the coated substrates in an oven at 110°C for 30-60 minutes.[6]

  • Allow the substrates to cool to room temperature before use.

Data Presentation

Table 1: Recommended Curing Parameters for this compound Coatings

Substrate MaterialCuring Temperature (°C)Curing Time (minutes)Key Considerations
Glass, Silicon, Aluminum100 - 12030 - 60Ensures the formation of stable siloxane bonds.[6]
Temperature-Sensitive Polymers (e.g., PEEK, PC)80 - 9015 - 20Avoids thermal degradation of the substrate.[7]
General Room Temperature CureAmbient (<60% RH)24 hoursSlower process, suitable for less critical applications.[15][20]

Visualizations

G cluster_0 Troubleshooting Workflow for Adhesion Failure Start Adhesion Failure Observed (Peeling, Flaking) Check_Prep Review Substrate Preparation Protocol Start->Check_Prep Clean Implement Rigorous Cleaning Protocol Check_Prep->Clean Contamination Suspected Activate Perform Surface Activation Check_Prep->Activate Insufficient Hydroxylation Check_App Evaluate Application Parameters Optimize_Conc Optimize Silane Concentration Check_App->Optimize_Conc Hazy Appearance Control_Hum Control Humidity Check_App->Control_Hum Inconsistent Results Check_Cure Verify Curing Conditions Optimize_Cure Adjust Curing Time and Temperature Check_Cure->Optimize_Cure Incomplete Curing Clean->Check_App Activate->Check_App Optimize_Conc->Check_Cure Control_Hum->Check_Cure Success Adhesion Achieved Optimize_Cure->Success

Caption: Troubleshooting workflow for diagnosing and resolving adhesion failure.

G cluster_1 Mechanism of this compound Adhesion Silane This compound (DEMVS) Si-OR Hydrolysis Hydrolysis Silane->Hydrolysis Water H₂O Water->Hydrolysis Silanol Silanol Si-OH Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Substrate Substrate Substrate-OH Substrate->Condensation Bond Covalent Bond Substrate-O-Si Condensation->Bond

Caption: Chemical pathway of this compound adhesion to a hydroxylated surface.

References

  • A review of adhesion test methods for thin hard coatings. VTT's Research Information Portal.
  • ASTM D7396 Adhesion Testing of Thin Film Coatings. Testing Laboratory.
  • The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate.
  • Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings. Benchchem.
  • ADHESION MEASUREMENT OF THIN FILMS. ResearchGate.
  • Adhesion Testing. North American Coating Labs.
  • Quantitative evaluation of thin film adhesion using the probe test. VTechWorks.
  • How to improve the adhesion of SILICONE RESIN when used in metal coatings?
  • Effect of humidity on the quality of chlorooctadecylsilane coatings. Benchchem.
  • Applying a Silane Coupling Agent. Gelest Technical Library.
  • Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. Nanjing Silfluo New Material Co., Ltd.
  • Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. Request PDF.
  • APPLYING A SILANE COUPLING AGENT.
  • The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. Silicone Surfactant.
  • Adhesion to Difficult Substrates: Theories, Failures & Solutions. Unichem.
  • Adhesion in Paint and Coatings: Theories, Types & Test Methods. SpecialChem.
  • Hydrolysis and condensation mechanism of organofunctional silanes and... ResearchGate.
  • Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate.
  • Addressing Silicone Contamination Issues. TECHSiL Ltd.
  • Controlling Conditions When Curing Surface Coating. Polygon Group.
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
  • How to Fix Common Coating Adhesion Problems.
  • Top 7 Causes of Adhesive Failure. Unichem.
  • hydrolysis and condensation of silicates : effects on structure. Semantic Scholar.

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Validation & Comparative

A Comparative Guide for Senior Application Scientists: Diethylmethylvinylsilane vs. Triethoxyvinylsilane as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science, particularly in the development of advanced materials for research and drug delivery, the selection of an appropriate crosslinking agent is a critical decision that dictates the final properties and performance of the material. Organofunctional silanes are a versatile class of compounds used to enhance mechanical strength, thermal stability, and durability.[1] This guide provides a detailed, objective comparison between two common vinyl-functional silanes: Diethylmethylvinylsilane and Triethoxyvinylsilane, exploring their distinct crosslinking mechanisms and the resultant impact on material properties.

Molecular Structure and Physicochemical Properties

The fundamental differences between these two molecules lie in the functional groups attached to the central silicon atom. This compound possesses non-hydrolyzable alkyl groups, whereas Triethoxyvinylsilane contains hydrolyzable ethoxy groups. This structural variance is the primary determinant of their differing crosslinking pathways and applications.

PropertyThis compoundTriethoxyvinylsilane
Chemical Structure


Molecular Formula C₇H₁₆Si[2]C₈H₁₈O₃Si[3][4]
Molar Mass 128.29 g/mol [2]190.31 g/mol [4][5][6]
Appearance Colorless LiquidColorless Liquid[4][5]
Density ~0.77 g/cm³~0.903 g/cm³[4][6]
Boiling Point ~122 °C160-161 °C[4][5][6]
Key Functional Groups One Vinyl Group, Non-hydrolyzable Alkyl GroupsOne Vinyl Group, Three Hydrolyzable Ethoxy Groups[4]

The Divergent Pathways of Crosslinking

The choice between these silanes fundamentally alters the chemistry of network formation. This compound relies on a specific addition reaction, while Triethoxyvinylsilane utilizes a moisture-cured condensation mechanism.

This compound acts as a crosslinker in polymer systems that contain silicon-hydride (Si-H) functional groups, such as hydride-terminated or hydride-pendant polydimethylsiloxane (PDMS). The crosslinking occurs via a hydrosilylation reaction, where the Si-H group adds across the vinyl group's double bond. This reaction is typically catalyzed by a platinum-based catalyst (e.g., Karstedt's catalyst) and can be initiated by heat.[7][8][9] The result is a stable ethyl bridge (Si-CH₂-CH₂-Si) connecting the polymer chains.

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Polymer_SiH Polymer-Si-H Crosslink Polymer-Si-CH₂-CH₂-Si(CH₃)(C₂H₅)₂ Polymer_SiH->Crosslink Vinylsilane CH₂=CH-Si(CH₃)(C₂H₅)₂ Vinylsilane->Crosslink Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Crosslink Catalyzes

Diagram 1: Hydrosilylation crosslinking mechanism.

Triethoxyvinylsilane offers a dual functionality. The vinyl group can be grafted onto a polymer backbone (e.g., polyethylene) using a peroxide initiator. Subsequently, the crosslinking occurs through a two-step, moisture-cured process involving the ethoxy groups.[4][10]

  • Hydrolysis: In the presence of water, the three ethoxy groups (Si-OC₂H₅) hydrolyze to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[3][11][12] This reaction can be catalyzed by acids or bases.[11][12]

  • Condensation: The newly formed silanol groups condense with each other (or with hydroxyl groups on a substrate) to form stable, strong siloxane (Si-O-Si) bonds, releasing water.[1][11] This process creates the crosslinked network.

Condensation Start Polymer-Si(OC₂H₅)₃ Hydrolysis Hydrolysis (+ 3H₂O) Start->Hydrolysis Intermediate Polymer-Si(OH)₃ (Silanetriol) Hydrolysis->Intermediate Byproduct1 3 C₂H₅OH (Ethanol) Hydrolysis->Byproduct1 Condensation Condensation Intermediate->Condensation Intermediate->Condensation with another Si(OH)₃ Final Polymer-Si-O-Si-Polymer (Siloxane Crosslink) Condensation->Final Byproduct2 H₂O Condensation->Byproduct2

Diagram 2: Hydrolysis and condensation mechanism.

Comparative Performance Analysis

The distinct mechanisms result in materials with different performance characteristics. The choice of crosslinker is therefore a trade-off based on the desired final properties and processing requirements.

Performance MetricThis compound (Hydrosilylation)Triethoxyvinylsilane (Hydrolysis/Condensation)Causality and Field Insights
Mechanical Properties Forms flexible Si-C-C-Si linkages. Typically results in soft, elastomeric materials with high elongation.Forms more rigid, but flexible, Si-O-Si linkages.[13] Can significantly increase tensile strength and modulus.The Si-O-Si bond, while strong, has more rotational freedom than a C-C bond, imparting flexibility.[13] The final mechanical properties are highly dependent on crosslink density, which can be controlled by silane concentration.[14][15]
Thermal Stability Good. The stability is primarily dependent on the polymer backbone (e.g., PDMS).Excellent. The high bond energy of the Si-O bond (~460.5 kJ/mol) creates a thermally stable network.[16][17]Materials crosslinked with alkoxysilanes often exhibit superior thermal and thermo-oxidative stability due to the formation of a silica-like network upon curing.[16][18][19]
Curing Process Requires a specific Si-H functional polymer and a platinum catalyst. Curing is fast, controllable by temperature, and not dependent on atmospheric moisture.[20][21]Can be grafted to various polymers. Curing is moisture-dependent and can be slower. Requires controlled humidity for consistent results. Catalyzed by acids, bases, or organotin compounds.[10]Hydrosilylation offers a "snap cure" ideal for injection molding or applications requiring rapid solidification. Moisture-curing is simpler for coatings or sealants where ambient moisture is available.
Adhesion/Coupling Primarily acts as an internal crosslinker within the polymer matrix.Excellent adhesion promoter and coupling agent. The silanol intermediates can bond covalently to inorganic substrates like glass, silica, and metal oxides.[4][5][6][22]This makes Triethoxyvinylsilane ideal for composites, coatings, and surface modification of biomedical devices to improve biocompatibility or create functional surfaces.[6][23]
Biocompatibility High. Platinum-cured silicones are widely used in biomedical implants due to low extractables and stability.[20][24]Generally good, but depends on the complete reaction of ethoxy groups and removal of ethanol byproduct and any catalysts (e.g., tin).For drug delivery systems, the purity of the final crosslinked network is paramount. The absence of byproducts in the addition cure of hydrosilylation can be a significant advantage.

Standardized Experimental Protocols for Evaluation

To ensure a self-validating and trustworthy comparison, the following standardized protocols should be employed to characterize polymers crosslinked with either silane.

Sources

A Comparative Guide to Vinyl-Functional Silanes in Silicone Rubber Formulation: Diethylmethylvinylsilane vs. Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the formulation of high-performance silicone elastomers, the selection of appropriate vinyl-functional silanes is a critical determinant of the final material's properties. This guide provides an in-depth technical comparison between two key vinyl sources used in platinum-cured silicone rubber systems: the monofunctional diethylmethylvinylsilane and the difunctional divinyltetramethyldisiloxane. This comparison is grounded in fundamental principles of polymer chemistry and supported by established experimental methodologies to elucidate the performance trade-offs associated with each.

Introduction: The Role of Vinyl-Functional Silanes in Platinum-Cured Silicone Rubber

Platinum-cured silicone rubbers, also known as addition-cure silicones, are two-component systems that cure via a hydrosilylation reaction.[1][2] This reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) group in the presence of a platinum catalyst, forming a stable silicon-carbon (Si-C) bond.[1] This process creates a crosslinked, three-dimensional polymer network, transforming the liquid precursors into a solid, elastic rubber.[3]

The vinyl-functional components in the formulation are crucial for this network formation. Divinyltetramethyldisiloxane (DVTMDSO) is a widely utilized difunctional molecule, meaning it has two vinyl groups, enabling it to act as a crosslinking agent that connects two polymer chains.[4][5] In contrast, this compound possesses only one vinyl group, rendering it monofunctional. This fundamental structural difference dictates its primary role not as a crosslinker, but as a chain modifier or terminator.

Structural and Functional Comparison

The performance differences between silicone rubbers formulated with this compound versus divinyltetramethyldisiloxane stem directly from their molecular structures and the number of reactive vinyl sites they possess.

  • This compound (C7H16Si): As a monofunctional silane, it can react with a single Si-H group on a polymer chain. This reaction terminates the potential for that Si-H group to participate in further crosslinking. It can be strategically used to control the crosslink density, modify the rheology of the uncured rubber, and alter the mechanical properties of the cured elastomer.

  • Divinyltetramethyldisiloxane (C8H18OSi2): This difunctional molecule acts as a classic crosslinking agent.[4][5] Each of its two vinyl groups can react with Si-H groups on different polymer chains, effectively creating a bridge or "crosslink" between them. The concentration of DVTMDSO is a primary factor in determining the crosslink density and, consequently, the hardness and modulus of the final silicone rubber.[4][5]

Below is a diagram illustrating the fundamental difference in their roles within the silicone polymer network.

G cluster_0 Divinyltetramethyldisiloxane (Crosslinker) cluster_1 This compound (Chain Modifier) p1 Polymer Chain A dvtmdso DVTMDSO p1->dvtmdso Hydrosilylation p2 Polymer Chain B dvtmdso->p2 Hydrosilylation p3 Polymer Chain C demvs DEMVS p3->demvs Hydrosilylation (Chain Termination)

Caption: Functional roles of DVTMDSO and this compound (DEMVS).

Performance Comparison: Theoretical and Expected Outcomes

Rheological Properties of Uncured Rubber

The viscosity and curing profile of the liquid silicone rubber before vulcanization are critical for processing.

PropertyThis compoundDivinyltetramethyldisiloxaneRationale
Viscosity LowerHigherThis compound, being a smaller, monofunctional molecule, can reduce intermolecular chain entanglement, acting as a reactive diluent and lowering the overall viscosity of the formulation.
Cure Rate (Gel Time) SlowerFasterBy reacting with Si-H sites without contributing to network buildup, this compound can effectively reduce the concentration of reactive sites available for crosslinking, potentially slowing the gelation process.
Mechanical Properties of Cured Rubber

The mechanical integrity of the final elastomer is a primary concern for most applications.

PropertyThis compound (as modifier)Divinyltetramethyldisiloxane (as primary crosslinker)Rationale
Hardness (Shore A) LowerHigherHardness is directly related to crosslink density. Introducing a monofunctional agent that terminates potential crosslinks will result in a softer material.
Tensile Strength (MPa) LowerHigherA higher crosslink density generally leads to a higher tensile strength up to a certain point. Reducing crosslinks weakens the network.
Elongation at Break (%) HigherLowerA less densely crosslinked network allows for greater chain mobility and extension before failure, resulting in higher elongation.
Tear Strength (kN/m) LowerHigherA well-crosslinked network provides better resistance to tearing.
Compression Set (%) HigherLowerA lower crosslink density leads to a greater degree of permanent deformation after being subjected to compressive stress.

Experimental Protocols for Performance Evaluation

To validate the expected performance differences, the following standardized experimental protocols are recommended.

Preparation of Silicone Rubber Samples

A baseline formulation should be established, and then variations created by systematically replacing a molar percentage of the vinyl groups from divinyltetramethyldisiloxane with vinyl groups from this compound.

Workflow for Sample Preparation and Testing

G start Start: Define Formulations mix Mix Components (Polymer, Filler, Vinyl Silane, Catalyst) start->mix degas Degas Mixture (Vacuum) mix->degas cure Cure Samples (Press Molding) degas->cure condition Post-Cure & Condition Samples cure->condition rheology Rheological Testing (Oscillatory Rheometer) condition->rheology mechanical Mechanical Testing (Universal Testing Machine) condition->mechanical thermal Thermal/Aging Analysis (TGA, DSC, Aging Ovens) condition->thermal end End: Data Analysis & Comparison rheology->end mechanical->end thermal->end

Caption: Experimental workflow for silicone rubber evaluation.

Step-by-Step Protocol:

  • Component Premixing: In a planetary mixer, blend the vinyl-functional silicone polymer base with reinforcing fillers (e.g., fumed silica) until a homogeneous mixture is achieved.

  • Vinyl Silane Addition: Add the predetermined amount of either divinyltetramethyldisiloxane or a blend of divinyltetramethyldisiloxane and this compound to the mixture. Mix until fully incorporated.

  • Catalyst and Crosslinker Addition: In a separate step, add the platinum catalyst and the Si-H functional crosslinker. Mix thoroughly but briefly to avoid premature curing.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air, which can cause voids in the cured rubber.

  • Curing: Transfer the mixture to a pre-heated compression mold and cure at a specified temperature and time (e.g., 150°C for 10 minutes).

  • Post-Curing: Remove the cured sheets from the mold and post-cure in an oven (e.g., at 200°C for 4 hours) to remove any volatile byproducts and ensure complete network formation.

  • Conditioning: Allow the samples to condition at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for at least 24 hours before testing.

Rheological Characterization

Objective: To determine the viscosity and cure kinetics of the uncured silicone formulations.

Instrumentation: Oscillatory Rheometer with parallel plate geometry.

Methodology:

  • Place a small amount of the uncured mixture onto the lower plate of the rheometer.

  • Lower the upper plate to a specified gap (e.g., 1 mm).

  • Conduct an isothermal time sweep at the desired cure temperature (e.g., 150°C).

  • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • The "gel point" or "crossover point" is where G' = G'', indicating the transition from a liquid to a solid-like state.

Mechanical Property Testing

Objective: To measure the key mechanical properties of the cured silicone rubber.

Instrumentation: Universal Testing Machine with appropriate grips and extensometer.

Methodology (based on ASTM D412 for Tensile Properties):

  • Cut dumbbell-shaped test specimens from the cured sheets using a die.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fails.

  • Record the force and elongation throughout the test.

  • Calculate tensile strength, elongation at break, and modulus.

Tear Strength (ASTM D624) and Compression Set (ASTM D395) should also be evaluated using their respective standard procedures.

Thermal and Aging Stability

Objective: To assess the thermal stability and resistance to degradation over time at elevated temperatures.

Instrumentation: Thermogravimetric Analyzer (TGA), Aging Ovens.

Methodology (Thermal Stability):

  • Place a small, precisely weighed sample into the TGA.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature to determine the onset of thermal degradation.

Methodology (Accelerated Aging):

  • Place cured specimens in a circulating air oven at an elevated temperature (e.g., 200°C).

  • Remove sets of specimens at predetermined time intervals (e.g., 24, 72, 168 hours).

  • After cooling and conditioning, re-test the mechanical properties to determine the percentage change from the initial values.

Conclusion and Recommendations

The choice between this compound and divinyltetramethyldisiloxane is not a matter of direct substitution but of strategic formulation to achieve desired properties.

  • Divinyltetramethyldisiloxane is the quintessential crosslinker for building a robust, elastic silicone network. It is the primary choice for achieving high hardness, tensile strength, and good compression set.[4][5]

  • This compound serves as a valuable formulation tool for fine-tuning the properties of a silicone elastomer. Its use as a co-reactant allows for:

    • Softening: Reducing the durometer of a formulation without resorting to non-reactive plasticizers that can migrate over time.

    • Increased Flexibility: Enhancing the elongation at break for applications requiring high elasticity.

    • Rheology Control: Lowering the viscosity of the uncured rubber for improved processability in applications like injection molding or coating.

For the development of novel silicone formulations, particularly in the medical and pharmaceutical fields where precise material properties are paramount, a systematic evaluation of the ratio of difunctional to monofunctional vinyl silanes can unlock a wider range of performance characteristics. By understanding the fundamental chemical differences and employing rigorous experimental validation, researchers can tailor silicone elastomers to meet the demanding requirements of their specific applications.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). US2716638A - Divinyltetramethyldisiloxane and polymers therefrom.
  • SIMTEC. (2015).
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  • Revue Roumaine de Chimie. (n.d.).
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  • National Center for Biotechnology Information. (n.d.). Addition curable liquid silicone rubber composition for injection molding, method of regulating fluidity of the composition, and method of injection molding silicone rubber composition. PubChem.
  • Google Patents. (n.d.). WO2016189117A1 - Silicone elastomers and their preparation and use.
  • MDPI. (2018).
  • Google Patents. (n.d.). CN118930870A - Liquid silicone rubber and its preparation method and application.
  • Gelest. (n.d.). Vinyl-Functional Silicones - Technical Library.
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  • ResearchGate. (2018). Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents.
  • Andisil. (n.d.).
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  • ResearchGate. (2017).

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A Senior Application Scientist's Guide to the Characterization of Diethylmethylvinylsilane-Modified Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely engineer and reliably characterize biomaterial surfaces is a cornerstone of innovation. Surface modification with organosilanes, such as Diethylmethylvinylsilane (DEMVS), offers a versatile platform for tailoring the interfacial properties of substrates like silicon wafers, glass, and metal oxides. The vinyl group of DEMVS provides a reactive handle for further chemical functionalization, making it a valuable precursor in the development of biosensors, chromatography supports, and drug delivery systems.

This guide provides an in-depth technical comparison of key analytical techniques for characterizing DEMVS-modified surfaces. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating approach to surface analysis. Our focus will be on Atomic Force Microscopy (AFM) as a central tool, contextualized by complementary data from X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Spectroscopic Ellipsometry.

The Importance of Comprehensive Surface Characterization

A successful surface modification is not merely about depositing a layer of molecules; it is about creating a uniform, stable, and functional interface. A multi-technique approach is therefore essential to build a complete picture of the modified surface. Each technique provides a unique piece of the puzzle, and their combined insights allow for a robust validation of the surface modification process.

Atomic Force Microscopy (AFM): A Nanoscale View of Surface Topography, Roughness, and Adhesion

AFM is a powerful imaging technique that provides three-dimensional information about a surface with nanoscale resolution.[1] It operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a position-sensitive photodetector.[2]

Key AFM Characterization Modes for DEMVS Surfaces:
  • Tapping Mode™ for Morphology and Roughness: In Tapping Mode, the cantilever is oscillated near its resonance frequency, causing the tip to intermittently "tap" the surface. This mode is ideal for imaging soft and fragile samples like self-assembled monolayers, as it minimizes lateral forces that could damage the surface.[3] The resulting topography images reveal the morphology of the DEMVS layer, including the presence of any aggregates or defects. From these images, we can quantify the surface roughness, typically reported as the root-mean-square (RMS) roughness. An increase in surface roughness after silanization can indicate the formation of a multilayer or polymerized silane film.[4]

  • Force Spectroscopy for Adhesion: AFM can also be used to measure the adhesion forces between the AFM tip and the sample surface.[2] In force spectroscopy, the tip is brought into contact with the surface and then retracted, and the cantilever deflection is recorded as a function of the tip-sample distance. The force required to pull the tip off the surface is the adhesion force. A successful DEMVS modification, which renders a hydrophilic surface more hydrophobic, is expected to decrease the adhesion force measured with a standard silicon nitride tip in an ambient, humid environment due to the reduction of capillary forces.[5]

Experimental Protocol: AFM Analysis of a DEMVS-Modified Silicon Wafer
  • Substrate Preparation: Begin with a clean, hydroxylated silicon wafer. A common cleaning procedure involves sonication in acetone and isopropanol, followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups.

  • DEMVS Deposition: The silanization can be carried out from either the vapor or liquid phase. For liquid-phase deposition, immerse the cleaned wafer in a dilute solution of DEMVS in an anhydrous solvent (e.g., toluene) for a controlled period.

  • Rinsing and Curing: After deposition, rinse the wafer thoroughly with the solvent to remove any physisorbed molecules. Curing the wafer, typically by baking at an elevated temperature (e.g., 120 °C), promotes the formation of covalent siloxane bonds with the surface and cross-linking between adjacent silane molecules.

  • AFM Imaging:

    • Mount the modified wafer on the AFM stage.

    • Use a high-resolution silicon probe suitable for Tapping Mode imaging.

    • Engage the tip on the surface and optimize the imaging parameters (scan size, scan rate, setpoint amplitude).

    • Acquire topography and phase images over multiple areas to assess uniformity.

    • Perform force spectroscopy measurements on both the unmodified and modified surfaces to quantify the change in adhesion.

Comparative Analysis with Other Surface Characterization Techniques

While AFM provides invaluable information about the physical properties of the DEMVS layer, a comprehensive characterization requires correlating these findings with chemical and optical measurements.

X-ray Photoelectron Spectroscopy (XPS): Unveiling the Elemental Composition

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface.[6] It works by irradiating the sample with X-rays and analyzing the kinetic energies of the photoelectrons that are emitted.

For a DEMVS-modified surface, XPS can confirm the presence of silicon, carbon, and oxygen. High-resolution spectra of the Si 2p, C 1s, and O 1s regions can provide information about the chemical bonding. For instance, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the underlying silicon dioxide and silicon in the silane layer. The C 1s spectrum can reveal the presence of the vinyl group (C=C) and the ethyl and methyl groups.[5]

Contact Angle Goniometry: Gauging Surface Wettability

Contact angle goniometry is a simple yet powerful technique for assessing the hydrophobicity or hydrophilicity of a surface.[7] It involves placing a droplet of a liquid (typically water) on the surface and measuring the angle at the liquid-solid-vapor interface. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface. A successful modification of a hydrophilic silicon wafer (contact angle < 20°) with DEMVS should result in a significant increase in the water contact angle, typically to around 70-90°, confirming the presence of the hydrophobic alkyl and vinyl groups on the surface.[8][9]

Spectroscopic Ellipsometry: Measuring Layer Thickness

Spectroscopic ellipsometry is an optical technique used to determine the thickness and refractive index of thin films.[10] It measures the change in the polarization of light upon reflection from a surface. By fitting the experimental data to an optical model, the thickness of the DEMVS layer can be determined with sub-nanometer precision. For a well-formed monolayer, the thickness is expected to be in the range of 1-2 nanometers.[11]

Synthesizing the Data: A Holistic View of the DEMVS-Modified Surface

The true power of this multi-technique approach lies in the synergy of the data. The following table summarizes the expected outcomes for a successful DEMVS modification of a silicon wafer and how the different techniques provide complementary information.

Technique Parameter Measured Expected Result for Successful DEMVS Modification Interpretation
AFM (Tapping Mode) Surface Morphology & RoughnessUniform surface with low RMS roughness (e.g., < 0.5 nm)Formation of a smooth, homogeneous monolayer.
AFM (Force Spectroscopy) Adhesion ForceDecrease in adhesion compared to the bare substrateReduced capillary forces due to increased hydrophobicity.
XPS Elemental CompositionPresence of Si, C, and O in expected ratiosConfirmation of silane deposition.
XPS (High-Resolution) Chemical StatePeaks corresponding to Si-O-Si, C-Si, C-C, C=CEvidence of covalent bonding and the presence of the vinyl group.
Contact Angle Goniometry Water Contact AngleIncrease to > 70°Successful transformation of the surface to a hydrophobic state.
Spectroscopic Ellipsometry Layer Thickness~1-2 nmConfirmation of monolayer formation.

Visualizing the Workflow and Relationships

Experimental Workflow for Surface Modification and Characterization

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Clean Clean Silicon Wafer Hydroxylate Hydroxylate Surface (e.g., Piranha Clean) Clean->Hydroxylate Deposit Deposit DEMVS Hydroxylate->Deposit Rinse Rinse Excess Silane Deposit->Rinse Cure Cure at Elevated Temp. Rinse->Cure AFM AFM (Morphology, Roughness, Adhesion) Cure->AFM XPS XPS (Elemental Composition, Chemical State) Cure->XPS CAG Contact Angle Goniometry (Wettability) Cure->CAG SE Spectroscopic Ellipsometry (Layer Thickness) Cure->SE

Caption: Workflow for DEMVS surface modification and subsequent characterization.

Interrelationship of Characterization Techniques

G DEMVS DEMVS Modified Surface AFM AFM DEMVS->AFM Morphology Roughness Adhesion XPS XPS DEMVS->XPS Composition Chemical State CAG Contact Angle DEMVS->CAG Wettability SE Ellipsometry DEMVS->SE Thickness AFM->CAG correlates with XPS->SE validates CAG->XPS confirms

Caption: The complementary nature of different techniques for surface analysis.

Conclusion

The characterization of this compound-modified surfaces is a multi-faceted task that requires the integration of several analytical techniques. While AFM provides unparalleled insight into the nanoscale topography and mechanical properties of the surface, its findings are most powerful when corroborated by the chemical information from XPS, the macroscopic wettability data from contact angle goniometry, and the layer thickness measurements from spectroscopic ellipsometry. By following the systematic approach outlined in this guide, researchers can confidently validate their surface modification processes and build a solid foundation for the development of advanced materials and devices.

References

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  • Briggs, D., & Seah, M. P. (Eds.). (1990). Practical Surface Analysis, Volume 1: Auger and X-ray Photoelectron Spectroscopy. John Wiley & Sons.

  • Tompkins, H. G., & McGahan, W. A. (1999). Spectroscopic Ellipsometry and Reflectometry: A User's Guide. John Wiley & Sons.

  • Jähde, P., & Thiesen, P. H. (2018). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems.

  • Binnig, G., Quate, C. F., & Gerber, C. (1986). Atomic Force Microscope. Physical Review Letters, 56(9), 930–933.

  • Shircliff, R. A., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir, 29(14), 4543–4551.

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  • Eastman, T., & Zhu, D. M. (1996). Adhesion Forces between Surface-Modified AFM Tips and a Mica Surface. Langmuir, 12(12), 2859–2862.

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  • EAG Laboratories. (n.d.). AFM Polymer Surface Modification.

  • Chen, G., et al. (2018). Synergy of mercaptosilane monolayer embedding and extremely dilute cobalt nanoparticle decoration for highly efficient and stable perovskite solar cells. Journal of Materials Chemistry A, 6(39), 19099-19110.

  • Jakša, G., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.

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  • Álvarez, M., et al. (2022). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. Coatings, 12(7), 932.

  • BenchChem. (2025). Characterization of Dodecylsilane Modified Surfaces: A Comparative Guide Using AFM and XPS.

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A Comparative Guide to the Thermal Stability of Polymers Cross-linked with Diethylmethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, engineering polymers with precise thermal stability is paramount. Whether designing medical devices that withstand sterilization, formulating drug delivery systems with controlled release kinetics, or developing materials for high-temperature applications, the choice of cross-linking agent is a critical determinant of performance. This guide provides an in-depth technical analysis of Diethylmethylvinylsilane (DEMVS) as a cross-linking agent, comparing its expected performance against common alternatives and grounding the discussion in established analytical methodologies.

The Foundational Role of Cross-linking in Thermal Stability

Cross-linking transforms a collection of individual polymer chains into a single, covalently bonded network.[1] This three-dimensional architecture fundamentally alters the material's properties. By restricting the movement of polymer chains, cross-linking can enhance mechanical strength, improve chemical resistance, and, most importantly, increase thermal stability.[2][3] The thermal energy required to induce chain scission and degradation is significantly elevated in a cross-linked network compared to its linear thermoplastic counterpart.[4]

Silane cross-linking is a widely adopted method, particularly for polyolefins, that proceeds via a two-stage mechanism.[5] First, the vinylsilane is grafted onto the polymer backbone, typically initiated by a small amount of peroxide. Second, the material is exposed to moisture, which hydrolyzes the alkoxy groups on the silane, forming silanols. These silanols then undergo a condensation reaction to form stable siloxane (Si-O-Si) cross-links.[5][6]

G cluster_0 Stage 1: Grafting cluster_1 Stage 2: Moisture Curing Initiator (Peroxide) Initiator (Peroxide) Polymer Radical Polymer Radical Initiator (Peroxide)->Polymer Radical Heat Grafted Polymer Grafted Polymer Polymer Radical->Grafted Polymer Hydrolyzed Polymer (Silanols) Hydrolyzed Polymer (Silanols) Grafted Polymer->Hydrolyzed Polymer (Silanols) + H₂O Grafted Polymer->Hydrolyzed Polymer (Silanols) Exposure to Moisture Cross-linked Network (Si-O-Si) Cross-linked Network (Si-O-Si) Hydrolyzed Polymer (Silanols)->Cross-linked Network (Si-O-Si) Condensation (-H₂O)

Caption: General mechanism of two-stage silane cross-linking.

This compound (DEMVS): A Structural Perspective

This compound belongs to the family of vinylalkoxysilanes, but its structure presents unique characteristics compared to the more common vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES). The key difference lies in the alkoxy groups attached to the silicon atom. DEMVS possesses two ethoxy groups and one methyl group.

This structural variation is hypothesized to influence several aspects of the cross-linking process and the final network properties:

  • Hydrolysis Rate: The rate of hydrolysis of the Si-OR bond is a critical step. While direct comparative kinetic data for DEMVS is sparse in the literature, the principle of steric hindrance suggests that the bulkier ethoxy groups may hydrolyze at a different rate than the methoxy groups of VTMS.

  • Network Functionality: With only two hydrolyzable ethoxy groups, each DEMVS molecule can form a maximum of two siloxane bridges. This contrasts with VTMS or VTES, which have three hydrolyzable groups and can thus act as trifunctional cross-linking points. This lower functionality inherently leads to a different network topology, which can directly impact thermal and mechanical properties.

Comparative Thermal Analysis: TGA and DSC

The gold standards for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

  • Thermogravimetric Analysis (TGA): Measures the mass loss of a sample as a function of temperature in a controlled atmosphere. Key metrics include the onset temperature of degradation (T_onset), the temperature of maximum degradation rate (T_max), and the final char yield (percentage of material remaining at high temperatures). A higher T_onset and a greater char yield are indicative of superior thermal stability.[4]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[7] For cross-linked polymers, the most important parameter is the glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[8] Cross-linking restricts chain mobility, generally leading to an increase in T_g.[8]

Comparative Performance Data

While direct, peer-reviewed studies exhaustively comparing DEMVS with other vinylsilanes are limited, we can synthesize data from various sources on silane-cross-linked polyolefins to establish a performance baseline. The following table presents typical data for High-Density Polyethylene (HDPE) cross-linked with common silanes.

ParameterUncross-linked HDPEHDPE cross-linked with VTMS[5]HDPE cross-linked with VTES[9]Expected Performance of HDPE cross-linked with DEMVS
TGA Onset (T_onset, °C) ~350-380~430-450~430-450Slightly lower or comparable to VTMS/VTES
TGA Max Degradation (T_max, °C) ~450-470~470-490~470-490Comparable to VTMS/VTES
Char Yield at 600°C (%) < 1~2-5~2-5Potentially slightly lower due to network differences
DSC Glass Transition (T_g, °C) ~ -120Not significantly changedNot significantly changedNot significantly changed
DSC Melting Point (T_m, °C) ~130-135~125-130~125-130~125-130

Causality and Interpretation:

The introduction of siloxane cross-links significantly elevates the degradation temperature of the base polymer.[9] The Si-O bond has higher bond energy than the C-C bond, contributing to the enhanced stability. The reduction in crystallinity, evidenced by a slight decrease in the melting temperature (T_m), is a typical consequence of introducing cross-links, which disrupt the polymer's ability to form highly ordered crystalline regions.[5] For DEMVS, the lower cross-linking functionality (bifunctional vs. trifunctional) may result in a network with more structural defects or a higher proportion of dangling chain ends compared to VTMS or VTES at equivalent concentrations. This could translate to a marginally lower onset of degradation, though the primary degradation temperature (T_max) associated with the bulk polymer backbone would likely remain similar.

Experimental Protocols

To ensure trustworthy and reproducible results, standardized analytical protocols are essential. The following sections detail the methodologies for TGA and DSC analysis.

G Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Instrument Calibration Instrument Calibration Instrument Calibration->TGA Analysis Instrument Calibration->DSC Analysis Data Processing Data Processing TGA Analysis->Data Processing DSC Analysis->Data Processing Comparative Analysis Comparative Analysis Data Processing->Comparative Analysis

Caption: Workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Precisely weigh 5-10 mg of the cross-linked polymer sample into a ceramic or platinum TGA pan. Ensure the sample is representative of the bulk material.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the T_onset (often calculated by the tangent method at the point of initial significant mass loss).

    • Determine the T_max from the peak of the first derivative of the TGA curve (DTG curve).

    • Record the residual mass percentage at 600°C or 700°C as the char yield.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Precisely weigh 5-10 mg of the cross-linked polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Experimental Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from ambient (e.g., 25°C) to a temperature above the polymer's melting point (e.g., 200°C for polyethylene) at a rate of 10°C/min. This step erases the material's prior thermal history.

    • Cool: Cool the sample from 200°C back to a low temperature (e.g., -50°C) at a controlled rate of 10°C/min.

    • Second Heat: Ramp the temperature from -50°C to 200°C at 10°C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • Determine the glass transition temperature (T_g) as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (T_m) from the peak of the melting endotherm.

Conclusion and Outlook

The selection of a silane cross-linker has a tangible impact on the thermal stability of the resulting polymer network. This compound, due to its bifunctional nature, is expected to form a network with a different topology and potentially a lower cross-link density compared to trifunctional alternatives like VTMS and VTES. While this may lead to subtle differences in thermal degradation profiles, the primary advantage of silane cross-linking—the formation of stable Si-O-Si bonds—is retained, leading to a significant improvement in thermal stability over the uncross-linked base polymer.[9]

For applications where extreme thermal resistance is the primary objective, a trifunctional silane like VTMS might be preferable to maximize cross-link density. However, DEMVS could be a valuable alternative in applications where a more flexible network is desired without a significant compromise in overall thermal performance. Further direct comparative studies are warranted to fully elucidate the structure-property relationships and provide definitive guidance for formulation scientists.

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  • Royal Society of Chemistry. (n.d.). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cross-linking reaction of poly(methylvinylsiloxane)—V3 polymer with 1,3,5,7-tetramethylcyclotetrasiloxane (D4H).

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A Comparative Guide to the Mechanical Properties of Silicone Elastomers: The Role of Diethylmethylvinylsilane as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the formulation of silicone elastomers for critical applications, from advanced medical devices to sophisticated drug delivery systems, the choice of cross-linking agent is a pivotal determinant of the final material's performance. This guide offers an in-depth technical comparison of the mechanical properties of silicone elastomers cross-linked with Diethylmethylvinylsilane. We will explore how this particular cross-linker influences key mechanical characteristics and provide a comparative analysis against other commonly used vinylsilane cross-linkers, supported by available data and standardized testing methodologies.

The Crucial Role of Cross-linking in Silicone Elastomer Performance

Silicone elastomers derive their characteristic flexibility, resilience, and durability from a three-dimensional network of cross-linked polymer chains. In addition-cure (platinum-catalyzed) systems, this network is formed through a hydrosilylation reaction between vinyl-functional and hydride-functional siloxanes. The structure and functionality of the vinyl cross-linker are critical variables that allow for the precise tailoring of the elastomer's mechanical properties to meet the demands of specific applications. A higher cross-link density generally results in a harder, more rigid material with a higher modulus, while a lower density can lead to a softer, more flexible elastomer with higher elongation.

This compound: A Closer Look

This compound is a monofunctional vinylsilane that can be incorporated into silicone formulations as a chain extender or to modify the cross-link density. Its chemical structure influences the resulting network architecture and, consequently, the macroscopic properties of the cured elastomer. Understanding its impact on mechanical performance is essential for formulators seeking to achieve a specific balance of properties.

Comparative Analysis of Mechanical Properties

The performance of a silicone elastomer is primarily defined by a suite of mechanical properties that dictate its behavior under stress and strain. These include tensile strength, elongation at break, tear strength, and hardness. While direct, publicly available comparative studies detailing the specific performance of this compound against a wide range of other cross-linkers are limited, we can infer its potential effects based on the principles of polymer chemistry and data from related vinylsilane systems.

The selection of a vinyl-functional silane can significantly impact the mechanical properties of the resulting silicone elastomer. For instance, in peroxide-cured methyl vinyl silicone rubber formulations, different vinyl silane coupling agents have demonstrated varied effects on mechanical properties.

Table 1: Illustrative Comparison of Vinyl Silane Coupling Agents in a Peroxide-Cured Silicone Rubber Formulation

Mechanical PropertyBaseline (No Vinyl Silane)Vinyltris(2-methoxyethoxy)silane (e.g., SiSiB® PC6130) at 2 phrVinyltriethoxysilane (e.g., SiSiB® PC6120) at 2 phr
Tensile Strength BaselineIncreased by ~20%Increased
Tear Strength BaselineIncreased by ~20%-
Elongation at Break BaselineIncreasedHigher than PC6130
Hardness BaselineIncreased-

Note: This data is synthesized from a study on peroxide-cured silicone rubber and is intended to be illustrative of the relative effects of different vinyl silanes. "phr" stands for parts per hundred rubber.[1]

While the data in Table 1 is for a peroxide-cured system, it highlights that the chemical structure of the vinyl silane has a measurable impact on the final mechanical properties. It is plausible that this compound, when used in an addition-cure system, would similarly influence the network structure and thus the material's performance. A higher concentration of this compound, acting as a chain extender, could potentially lead to a lower cross-link density, resulting in a softer elastomer with higher elongation at break but lower tensile strength and hardness. Conversely, its incorporation in conjunction with multifunctional cross-linkers could serve to finely tune the network and achieve a desired balance of properties.

The Interplay of Cross-linker Structure and Material Performance

The architecture of the cross-linking agent plays a significant role in defining the final properties of the silicone network.

Caption: Relationship between cross-linker attributes and elastomer properties.

The functionality, molecular weight, and chemical structure of the cross-linker directly influence the cross-link density of the resulting silicone elastomer. This, in turn, dictates the material's mechanical properties and thermal stability. For example, a cross-linker with higher functionality will generally lead to a more densely cross-linked network.

Experimental Protocols for Mechanical Property Evaluation

To ensure the objective comparison of silicone elastomers, standardized testing methodologies are crucial. The following are detailed protocols for the key mechanical tests.

Experimental Workflow for Silicone Elastomer Preparation and Testing

G A 1. Formulation: Mix vinyl-functional polymer, cross-linker (e.g., this compound), hydride-functional cross-linker, and platinum catalyst. B 2. Degassing: Remove entrapped air bubbles under vacuum. A->B C 3. Curing: Cure the mixture at a specified temperature and time. B->C D 4. Sample Preparation: Cut cured silicone into standardized test specimens (e.g., dumbbell shape). C->D E 5. Mechanical Testing D->E F Tensile Test (ASTM D412) E->F G Tear Test (ASTM D624) E->G H Hardness Test (ASTM D2240) E->H I 6. Data Analysis & Comparison F->I G->I H->I

Caption: Workflow for preparing and testing silicone elastomers.

1. Tensile Strength and Elongation at Break (ASTM D412)

  • Objective: To determine the force required to stretch a material until it breaks (tensile strength) and the extent to which it can be stretched before breaking (elongation at break).

  • Methodology:

    • Specimen Preparation: Die-cut dumbbell-shaped specimens from a cured silicone sheet of uniform thickness.

    • Gage Marks: Place two parallel marks on the narrow portion of the specimen, perpendicular to the long axis.

    • Testing Machine: Use a calibrated tensile testing machine equipped with grips that hold the specimen securely without causing premature failure.

    • Procedure:

      • Mount the specimen in the grips, ensuring it is aligned with the direction of pull.

      • Separate the grips at a constant rate (typically 500 mm/min) until the specimen ruptures.

      • Record the maximum force applied and the distance between the gage marks at the point of rupture.

    • Calculation:

      • Tensile Strength (MPa): Maximum force / (original cross-sectional area of the specimen).

      • Elongation at Break (%): ((Final gage length - Initial gage length) / Initial gage length) x 100.

2. Tear Strength (ASTM D624)

  • Objective: To measure the resistance of a material to the propagation of a tear.

  • Methodology:

    • Specimen Preparation: Use a standardized die (e.g., Die C, an unnicked 90° angle specimen) to cut samples from a cured silicone sheet.

    • Testing Machine: A tensile testing machine is used.

    • Procedure:

      • Mount the specimen in the grips of the testing machine.

      • Separate the grips at a constant rate (typically 500 mm/min).

      • Record the maximum force required to tear the specimen.

    • Calculation:

      • Tear Strength (kN/m or ppi): Maximum force / thickness of the specimen.

3. Hardness (ASTM D2240)

  • Objective: To measure the resistance of a material to indentation.

  • Methodology:

    • Instrument: A durometer (typically Shore A for elastomers) is used.

    • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. Thinner specimens can be stacked to achieve this thickness, ensuring no air is trapped between the layers.

    • Procedure:

      • Place the specimen on a hard, flat surface.

      • Press the durometer's indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.

      • Read the hardness value from the durometer's scale within one second of firm contact.

      • Take multiple readings at different locations on the specimen and average the results.

Conclusion

The selection of a cross-linking agent is a critical decision in the formulation of silicone elastomers, with a direct and significant impact on the final mechanical properties. While comprehensive, direct comparative data for this compound is not widely published, an understanding of the fundamental principles of silicone chemistry allows for informed predictions of its effects. As a monofunctional vinylsilane, it likely offers a means to modulate cross-link density, enabling the fine-tuning of properties such as hardness, tensile strength, and elongation. For researchers and developers, the path to optimizing silicone formulations lies in systematic experimentation, guided by the standardized testing protocols outlined in this guide. By carefully controlling the type and concentration of the cross-linker and rigorously evaluating the resulting mechanical properties, it is possible to engineer high-performance silicone elastomers tailored to the specific demands of advanced applications.

References

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Assessing the biocompatibility of Diethylmethylvinylsilane-functionalized materials

Crucial Insight: Biocompatibility is not an intrinsic property of a chemical compound but a feature of the final, processed, and sterilized device in its specific application. The results from these in vitro assays are critical screening steps. Any material showing promising results, particularly for long-term implantation, must ultimately be evaluated through in vivo studies to assess the complex biological response over time, including inflammation, fibrous capsule formation, and systemic effects. [24][25][26]

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethylmethylvinylsilane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and chemical innovation, the responsible management of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of a robust safety culture. Diethylmethylvinylsilane, a valuable organosilane intermediate, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and environmental stewardship.

Understanding the Inherent Risks: The "Why" Behind the Procedure

Before delving into the specifics of disposal, it is crucial to understand the chemical characteristics of this compound that dictate its handling and disposal protocols. A thorough risk assessment is the foundation of safe laboratory practice.

This compound is classified as a hazardous substance with the following primary concerns:

  • High Flammability: It is a highly flammable liquid and vapor, with a low flash point.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2] All sources of ignition, including sparks, open flames, and hot surfaces, must be strictly controlled in areas where it is handled and stored.[1][2][3]

  • Reactivity: Organosilanes can react with water, alcohols, and other protic materials, potentially generating flammable hydrogen gas, especially in the presence of metal salts or alkalis.[4] Contact with oxidizing agents, alkalis, and metal salts should be avoided.[4]

  • Health Hazards: this compound is irritating to the eyes, skin, and respiratory system.[3] Inhalation of vapors may cause respiratory tract irritation, and prolonged skin contact can lead to irritation.[4]

These properties underscore the necessity of a dedicated and carefully executed disposal plan. The primary directive is to prevent accidental ignition, uncontrolled reactions, and personnel exposure.

Core Directive: Segregation and Professional Disposal

The mandated and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

The following sections provide a step-by-step workflow for the preparation of this compound waste for collection by a certified hazardous waste management company.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles. A face shield may be required for larger quantities.Protects against splashes and irritating vapors.[2][4]
Hand Protection Neoprene or nitrile rubber gloves.Provides a barrier against skin contact and potential absorption.[4]
Body Protection A laboratory coat or chemical-resistant apron.Protects against accidental spills and splashes.[2][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling outside of a fume hood or if vapors are present.[2][4]

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the inhalation of flammable and irritating vapors.

Step-by-Step Disposal Workflow

This workflow ensures that this compound waste is handled, stored, and prepared for disposal in a manner that is safe, compliant, and minimizes risk.

DisposalWorkflow cluster_Preparation Phase 1: Waste Collection & Segregation cluster_Storage Phase 2: Interim Storage cluster_Disposal Phase 3: Final Disposal A 1. Designate a Compatible Waste Container B 2. Properly Label the Waste Container A->B Ensure clear identification C 3. Transfer Waste into the Container B->C Use a funnel and work in a fume hood D 4. Securely Seal the Container C->D Immediately after transfer E 5. Store in a Designated Satellite Accumulation Area (SAA) D->E Segregate from incompatibles F 6. Arrange for Professional Waste Collection E->F Contact your institution's EHS office G 7. Document Waste Transfer F->G Maintain disposal records

Caption: A step-by-step workflow for the safe disposal of this compound.

Phase 1: Waste Collection & Segregation
  • Designate a Compatible Waste Container:

    • Select a container that is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.

    • The container material must be compatible with this compound. Borosilicate glass or a chemically resistant plastic container is recommended. Avoid using containers made of materials that can be degraded by organic solvents.

    • Ensure the container is clean and dry before use to prevent any unintended reactions.

  • Properly Label the Waste Container:

    • As soon as the container is designated for waste, affix a hazardous waste label.

    • The label must clearly state "Hazardous Waste: this compound".

    • Include the full chemical name and any other components of the waste stream.

    • Indicate the relevant hazards using pictograms (e.g., flammable, irritant).

  • Transfer Waste into the Container:

    • All transfers of this compound waste must be conducted in a chemical fume hood.

    • Use a funnel to prevent spills when transferring the liquid.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Phase 2: Interim Storage
  • Securely Seal the Container:

    • After adding waste, securely close the container lid to prevent the escape of flammable vapors.

  • Store in a Designated Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

    • Crucially, segregate the this compound waste from incompatible materials, particularly oxidizing agents, acids, and bases.

Phase 3: Final Disposal
  • Arrange for Professional Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste, including its composition and volume.

  • Document Waste Transfer:

    • Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate the risks.

For a Minor Spill (a small quantity that can be safely managed by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Eliminate Ignition Sources: Turn off any nearby equipment or open flames.

  • Ventilate the Area: Ensure adequate ventilation, typically by working within a fume hood.

  • Don Appropriate PPE.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the spill.[2][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[2]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department.

For a Major Spill (a large volume, or a spill that poses an immediate fire or health hazard):

  • Evacuate: Immediately evacuate the area.

  • Activate Emergency Systems: Activate the nearest fire alarm and contact your institution's emergency response team or local fire department.

  • Isolate the Area: Close doors to the affected area as you leave to contain vapors.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

References

  • Gelest, Inc. (2016). DIETHYLMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2010). Material Safety Data Sheet - Diethylmethylsilane, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Retrieved from [Link]

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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Diethylmethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation requires a foundational commitment to safety. Handling reactive organosilane compounds like Diethylmethylvinylsilane demands a comprehensive understanding of its hazards and the appropriate measures to mitigate risk. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring your work can proceed both safely and effectively. The causality behind each recommendation is explained to build a protocol that is not just followed, but understood.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a highly flammable liquid and vapor that also causes skin, eye, and respiratory tract irritation.[1][2] Its high flammability, indicated by a flash point of -24°C (-11.2°F), means that it can be ignited by sparks, open flames, or even static discharge at well below room temperature.[1] This dual threat of flammability and irritation dictates a multi-faceted PPE strategy. The primary goal is to prevent all direct contact and to control vapor inhalation, while simultaneously mitigating fire and explosion hazards.

The GHS-US classification identifies it as a Flammable Liquid 2, signifying a high hazard.[2] Therefore, all handling procedures must be grounded in the reality that a flammable vapor-air mixture can form, and ignition sources must be rigorously controlled.[2]

Core PPE for Handling this compound

A baseline of PPE is mandatory for any task involving this compound. The following table outlines the minimum requirements for routine laboratory operations, such as transferring small quantities inside a certified chemical fume hood.

PPE ComponentSpecificationRationale & Causality
Eye Protection Chemical Splash GogglesProtects against splashes and irritating vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[1][2]
Hand Protection Nitrile or Neoprene Rubber GlovesProvides a barrier against skin irritation.[2] Nitrile gloves offer good resistance to a variety of chemicals, including some organic solvents and weak acids.[3] Always check the manufacturer's glove compatibility chart and replace gloves immediately if splash contact occurs.[4]
Body Protection Flame-Retardant Laboratory CoatProtects against splashes and provides a layer of protection in case of a flash fire. Standard cotton lab coats are not recommended due to their flammability.
Footwear Closed-toe shoesProtects feet from spills.

Task-Based PPE Selection: A Risk-Based Approach

Different laboratory procedures carry different levels of risk. The choice of PPE must be escalated to match the potential for exposure. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Handling Small Quantities in a Fume Hood

For routine tasks like weighing or transferring small volumes (<100 mL) inside a certified chemical fume hood, the core PPE outlined in the table above is sufficient. The fume hood provides the primary engineering control for vapor inhalation.[1][2]

Handling Larger Quantities or Outside a Fume Hood

When transferring larger volumes or if there's a potential for splashing, PPE must be upgraded:

  • Eye and Face Protection: Supplement chemical splash goggles with a full-face shield. This provides an additional layer of protection for the entire face.

  • Hand Protection: Consider double-gloving with nitrile gloves.

  • Body Protection: Wear a chemical-resistant apron over the flame-retardant lab coat.

Spill Response and Emergencies

In the event of a significant spill, the primary hazard is the rapid generation of a flammable and irritating vapor cloud.[1] Personnel involved in the cleanup must wear a higher level of PPE, potentially including:

  • Respiratory Protection: A NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] For large spills, a self-contained breathing apparatus (SCBA) is required.[5]

  • Body Protection: A fully encapsulating, chemical-resistant suit may be necessary depending on the spill size.[5]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Contamination during the removal (doffing) process is a common source of exposure.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on the flame-retardant lab coat and fasten it completely.

  • Mask/Respirator: If required, put on your face mask or respirator.

  • Goggles/Face Shield: Position goggles and/or a face shield.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves.

  • Goggles/Face Shield: Remove from the back by lifting the head strap.

  • Gown/Lab Coat: Unfasten and peel away from the body, touching only the inside. Turn it inside out as you remove it.

  • Mask/Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal of Contaminated PPE

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Collection: Place all used gloves, disposable aprons, and other contaminated items into a designated, clearly labeled hazardous waste container.[6]

  • Container Management: Keep the hazardous waste container closed except when adding waste.[6]

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not discard contaminated items in the regular trash.[6] Empty chemical containers must be triple-rinsed, with the first rinse collected as hazardous waste, before being disposed of or recycled.[6]

Logistical and Operational Planning

Safe handling extends beyond the individual researcher to the laboratory environment itself.

  • Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area designated as a flammables area, away from sources of ignition.[1][2] Storage must comply with OSHA regulations regarding the quantity of flammable liquids allowed outside of a rated storage cabinet.[7][8]

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to keep airborne concentrations low.[1] The facility should be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[2]

  • Spill Kit: A spill kit containing inert absorbent material (e.g., vermiculite or sand), spark-proof tools for cleanup, and appropriate waste containers must be readily available.[1]

By integrating these expert-level practices and understanding the rationale behind them, you can build a robust safety culture that protects you, your colleagues, and your research.

References

  • OSHA Limits for Flammable Liquids. RISK & SAFETY SOLUTIONS.
  • What is the OSHA Regulation for Flammable Storage?. U.S. Hazmat Rentals. (2024-04-23).
  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA).
  • OSHA Flammable Storage Requirements. (2024-05-06).
  • OSHA's Flammables Storage Guidelines. OSHA and EHS Compliance Texas. (2022-03-21).
  • Material Safety Data Sheet - Diethylmethylsilane, 97%. Cole-Parmer.
  • SAFETY DATA SHEET. Fisher Scientific.
  • DIETHYLMETHYLSILANE Safety Data Sheet. Gelest, Inc. (2016-01-21).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-10-07).
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.